N-Desbutyl-N-propyl Bumetanide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACFNSGLDGBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615220 | |
| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28395-28-0 | |
| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Desbutyl-N-propyl Bumetanide
This guide provides a comprehensive overview of a feasible synthetic pathway for N-Desbutyl-N-propyl bumetanide, a close analog of the potent loop diuretic, bumetanide. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical rationale, experimental protocols, and analytical validation of the synthesis.
Introduction: The Significance of Bumetanide Analogs
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a powerful diuretic used in the management of edema associated with congestive heart failure, as well as liver and kidney disease.[1][2][3] Its mechanism of action involves the inhibition of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle.[1][4] The synthesis of bumetanide analogs, such as this compound, is a subject of scientific interest for structure-activity relationship (SAR) studies, potentially leading to the discovery of compounds with modified pharmacokinetic profiles or enhanced therapeutic properties. This guide will focus on a logical and efficient synthesis of the N-propyl analog, starting from a common precursor.
Proposed Synthetic Pathway: Reductive Amination
The most direct and widely applicable approach to synthesizing this compound is through the reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with propanal. This method is favored for its efficiency and relatively mild reaction conditions. An alternative, direct N-alkylation with a propyl halide, is often less efficient due to the potential for over-alkylation and the need for harsher conditions.
The overall transformation is depicted in the reaction scheme below:
Figure 1: Proposed synthesis of this compound via reductive amination.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C₁₃H₁₂N₂O₅S | 308.31 | >98% | Major suppliers |
| Propanal | C₃H₆O | 58.08 | >97% | Major suppliers |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | >97% | Major suppliers |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Major suppliers |
| Acetic acid, glacial | CH₃COOH | 60.05 | >99.7% | Major suppliers |
| Saturated aqueous sodium bicarbonate solution | NaHCO₃ | 84.01 | - | Prepared in-house |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Major suppliers |
| Hydrochloric acid, 1M | HCl | 36.46 | - | Prepared in-house |
Synthesis Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (3.08 g, 10 mmol) and propanal (0.70 g, 12 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Acidification: To the resulting suspension, add glacial acetic acid (0.6 g, 10 mmol). The acetic acid acts as a catalyst for the formation of the intermediate imine.
-
Reduction: While stirring vigorously, add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes/acetic acid (50:50:1). The starting material and product should have distinct Rf values.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound. A previously reported method for a similar compound involved precipitation by adjusting the pH of a basic solution.[5]
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (in DMSO-d₆) | Aromatic protons in the 6.8-7.8 ppm range, a triplet corresponding to the terminal methyl group of the propyl chain around 0.9 ppm, a multiplet for the methylene group adjacent to the methyl group around 1.6 ppm, and a multiplet for the methylene group attached to the nitrogen around 3.1 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at lower field (>12 ppm), and the amine and sulfonamide protons will also be present. |
| ¹³C NMR (in DMSO-d₆) | Peaks corresponding to the aromatic carbons, the carbonyl carbon of the carboxylic acid (~167 ppm), and the three distinct carbons of the propyl group. |
| Mass Spectrometry (MS) | The calculated molecular weight for this compound (C₁₆H₁₈N₂O₅S) is 350.40 g/mol . Expect to observe the [M+H]⁺ ion at m/z 351.1 or the [M-H]⁻ ion at m/z 349.1 in high-resolution mass spectrometry. |
| Melting Point | A sharp melting point is indicative of high purity. For comparison, a related compound, 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid, has a reported melting point of 223-224°C.[5] |
| Purity by HPLC | A high-performance liquid chromatography (HPLC) analysis should show a single major peak corresponding to the desired product, with purity typically exceeding 98%. |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Propanal is flammable and an irritant.
-
Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases. Handle with care and avoid contact with moisture.
-
Dichloromethane is a suspected carcinogen.
-
Glacial acetic acid is corrosive.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By leveraging the well-established methodology of reductive amination, this protocol can be readily implemented in a standard organic chemistry laboratory. The thorough characterization of the final product is crucial to ensure its identity and purity for subsequent research and development activities. This guide serves as a foundational document for scientists exploring the synthesis and properties of bumetanide analogs.
References
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N-Desbutyl-N-propyl Bumetanide: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth examination of the synthesis, characterization, and analytical control of a critical bumetanide-related compound.
Foreword
As a Senior Application Scientist, my experience in the field of pharmaceutical analysis has repeatedly demonstrated the critical importance of understanding and controlling impurities in active pharmaceutical ingredients (APIs). These compounds, even at trace levels, can have significant implications for the safety, efficacy, and stability of a drug product. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of N-Desbutyl-N-propyl Bumetanide, a known impurity of the potent loop diuretic, Bumetanide.
This document moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the scientific principles and practical considerations involved in managing this specific impurity. We will delve into its chemical identity, synthesis, analytical characterization, and its significance within the broader context of pharmaceutical development and regulatory compliance. The methodologies and workflows presented herein are designed to be self-validating, reflecting the rigorous standards of the pharmaceutical industry.
Introduction to this compound
This compound is a close structural analog and a known process-related impurity of Bumetanide.[1][2] Its presence in the final drug substance is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and consistency of Bumetanide formulations. Understanding the chemical nature and origin of this impurity is the first step in developing a robust control strategy.
Chemically, it is known as 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid.[1][3] The key structural difference from the parent drug, Bumetanide, is the substitution of the N-butyl group with an N-propyl group. This seemingly minor alteration can potentially impact the molecule's pharmacological and toxicological profile.
| Identifier | Value | Source |
| Chemical Name | 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | [1][3] |
| Synonyms | This compound, Bumetanide Impurity 1, Bumetanide Propyl Analogue | [2][4] |
| CAS Number | 28395-28-0 | [1][3] |
| Molecular Formula | C₁₆H₁₈N₂O₅S | [1][3] |
| Molecular Weight | 350.39 g/mol | [3] |
The Significance of this compound in Drug Development
The control of impurities in pharmaceuticals is a mandate from regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[5] Impurities can arise from various sources, including the synthesis of the API, degradation of the drug substance over time, and interactions with excipients or packaging materials.[2]
This compound is primarily considered a process-related impurity , meaning it is likely formed during the synthesis of Bumetanide.[5] This can occur if propyl-containing reagents or intermediates are present in the manufacturing process. While specific details on its formation are not extensively published, it is a logical consequence of the alkylation step in Bumetanide synthesis if propyl precursors are available.
The central concern with any impurity is its potential to impact the safety and efficacy of the drug product. While there is a lack of extensive public data on the specific pharmacological and toxicological profile of this compound, the general principle for structurally similar impurities is to assume they may have some biological activity. Structure-activity relationship studies on Bumetanide derivatives have shown that modifications to the N-alkyl side chain can influence diuretic potency.[6] Therefore, controlling the level of this impurity is essential.
Synthesis and Characterization
The ability to synthesize and characterize this compound is fundamental for its use as a reference standard in analytical method development and validation. A reliable source of the pure impurity is necessary to accurately identify and quantify its presence in batches of the Bumetanide API.
Synthetic Pathway
A plausible synthetic route to this compound involves the hydrolysis of its ethyl ester precursor.[7] This method is analogous to synthetic steps used for other bumetanide-related compounds.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound [7]
-
Dissolution: Dissolve 1 gram of Ethyl 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoate in 15 mL of 1N sodium hydroxide.
-
Hydrolysis: Heat the solution on a steam bath for 1 hour.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Precipitation: Acidify the solution by adding 4N hydrochloric acid dropwise until a pH of 2.5 is reached, inducing the precipitation of the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry to yield this compound. The reported melting point is 223-224°C.
Spectroscopic Characterization
Comprehensive characterization using spectroscopic techniques is essential to confirm the identity and purity of the synthesized reference standard. While full spectral data is often proprietary and provided with commercially sourced standards, the expected spectral features can be inferred from the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen), aromatic protons in distinct regions, and exchangeable protons for the carboxylic acid and sulfonamide groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the propyl chain.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (350.39 g/mol ).[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also be analyzed to provide structural information.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the N-H stretches of the secondary amine and sulfonamide, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide group.
Analytical Methodologies for Control
A robust and validated analytical method is required for the routine quality control of Bumetanide to ensure that this compound and other impurities are below their specified limits. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[8]
RP-HPLC Method for Bumetanide and its Impurities
A stability-indicating RP-HPLC method is crucial for separating the API from its impurities and any potential degradation products.[8] The following is an example of a reported method:
| Parameter | Condition | Source |
| Column | Discovery C18 (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | 0.1% o-phthalaldehyde and acetonitrile (50:50 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | Photodiode Array (PDA) at 254 nm | [8] |
| Column Temperature | 50 °C |
This method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[8]
Caption: General workflow for HPLC analysis of bumetanide impurities.
Regulatory Considerations
The control of impurities in drug substances is governed by the ICH Q3A(R2) guideline.[3] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its toxicological effects.
The specific limits for this compound in Bumetanide drug products are not publicly disclosed and would be established by the manufacturer and agreed upon with regulatory agencies based on the maximum daily dose of the drug and the qualification data for the impurity. The United States Pharmacopeia (USP) monograph for Bumetanide lists several related compounds, and manufacturers must control these and any other impurities to within acceptable limits.[9]
Conclusion and Future Perspectives
This compound is a critical process-related impurity of Bumetanide that requires rigorous control and monitoring throughout the drug development lifecycle. A thorough understanding of its chemical properties, synthesis, and analytical detection is paramount for ensuring the quality, safety, and efficacy of Bumetanide-containing medicines.
While this guide provides a comprehensive overview based on currently available information, there remain areas for further research. A more detailed public disclosure of the pharmacological and toxicological profile of this compound would be beneficial for the scientific community. Additionally, further studies into the specific mechanisms of its formation during the Bumetanide synthesis process could lead to improved manufacturing processes with lower impurity levels.
As analytical technologies continue to advance, more sensitive and efficient methods for impurity profiling will undoubtedly emerge. It is the responsibility of every scientist in the pharmaceutical industry to leverage these tools to ensure the highest standards of quality and patient safety.
References
- Feit, P. W., et al. (1970). Synthesis and diuretic activity of some 3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 13(6), 1071-1075.
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Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link]
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SynZeal. (n.d.). Bumetanide EP Impurity A. Retrieved from [Link]
- USP. (n.d.). Bumetanide.
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FDA. (2024). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. Retrieved from [Link]
- CABI Digital Library. (n.d.). Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation.
- Manidhar, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(4), 856-860.
- Kumar, P. S., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221.
-
Pharmaffiliates. (n.d.). Bumetanide-impurities. Retrieved from [Link]
- Gasco, M. R., & Gatti, R. (1984). In vitro metabolism of bumetanide. Pharmacy World & Science, 6(6), 274-276.
-
SynZeal. (n.d.). Bumetanide EP Impurity B. Retrieved from [Link]
- Kumar, P. S., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221.
- Woolf, T. F., et al. (1997). A study of the pharmacodynamic differences between immediate and extended release bumetanide formulations. Journal of pharmaceutical sciences, 86(2), 206-211.
- Simson Pharma Limited. (n.d.). 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid. Retrieved from a relevant chemical supplier website.
- Kelso, E. J., et al. (2000). Positive effect of bumetanide on contractile activity of ventricular cardiomyocytes. European journal of pharmacology, 403(1-2), 121-127.
-
PrepChem. (n.d.). Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]
- USP. (n.d.). Bumetanide Related Compound A (10 mg) (3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid).
- Google Patents. (n.d.). CN115677544A - Preparation method of bumetanide.
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MDPI. (2020). Int. J. Mol. Sci., Volume 21, Issue 9 (May-1 2020) – 375 articles. Retrieved from [Link]
- Google Patents. (n.d.). CN106748906A - A kind of synthetic method of bumetanide.
- Google Patents. (n.d.). CN106748906B - A kind of synthetic method of bumetanide.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
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FDA. (2022). Forms & Submission Requirements. Retrieved from [Link]
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PubChem. (n.d.). 3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101591276B - Method for preparing bumetanide.
- Rons. (n.d.). This compound 50mg. Retrieved from a relevant chemical supplier website.
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FDA. (2024). Draft Guidance on Bumetanide. Retrieved from [Link]
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An In-depth Technical Guide to N-Desbutyl-N-propyl Bumetanide (CAS No. 28395-28-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the Significance of a Key Bumetanide Analog
N-Desbutyl-N-propyl Bumetanide, with the CAS number 28395-28-0, is a significant chemical entity within the landscape of pharmaceutical analysis and development. It is primarily recognized as a key impurity and a close structural analog of Bumetanide, a potent loop diuretic used in the treatment of edema associated with congestive heart failure, and liver and kidney disease.[1] The stringent regulations set by authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) necessitate the comprehensive identification, characterization, and control of such impurities to ensure the safety and efficacy of the final drug product.[1][2] This guide provides a detailed technical overview of this compound, covering its synthesis, analytical characterization, and its critical role in the context of drug metabolism and regulatory compliance.
The study of this compound is not merely an academic exercise; it is a crucial aspect of ensuring pharmaceutical quality. As a process-related impurity, its presence can indicate side reactions during the synthesis of Bumetanide. Furthermore, as a potential metabolite, understanding its properties is vital for comprehensive pharmacokinetic and toxicological assessments of the parent drug.[3][4] This document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively manage this compound.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is the first step in its effective handling and analysis. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 28395-28-0 | [5] |
| Chemical Name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | [5] |
| Molecular Formula | C₁₆H₁₈N₂O₅S | |
| Molecular Weight | 350.39 g/mol | |
| Appearance | Solid (Typical) | Inferred from general chemical properties |
| Solubility | Soluble in methanol and other organic solvents | Inferred from analytical methods |
| pKa | Acidic (due to carboxylic acid and sulfonamide groups) | Inferred from structural similarity to Bumetanide[6] |
Synthesis and Purification: A Guided Approach
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, a common precursor in Bumetanide synthesis.[7]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on similar documented syntheses.[7][9] Researchers should perform appropriate safety assessments and optimization studies.
Step 1: Reduction of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
-
Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure reactor, combine 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (1 equivalent) and 10% Palladium on carbon (5-10% w/w) in a suitable solvent such as ethanol or methanol.
-
Hydrogenation: Seal the reactor, flush with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.
-
Reaction Conditions: Heat the mixture to 40-50°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, carefully vent the hydrogen, and flush with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, which can be used in the next step without further purification.
Step 2: Reductive Amination to this compound
-
Reaction Setup: In a suitable reactor, dissolve the crude 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1 equivalent) in a solvent like methanol.
-
Reagent Addition: Add propanal (1.1-1.5 equivalents) and a fresh portion of 10% Palladium on carbon (5-10% w/w).
-
Hydrogenation: Seal the reactor, flush with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (30-40°C).
-
Monitoring: Carefully monitor the reaction by HPLC to maximize the formation of the desired mono-propylated product and minimize the formation of di-propylated and other byproducts.
-
Work-up: Upon completion, cool the reaction, vent the hydrogen, and flush with nitrogen. Filter the catalyst through celite.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by preparative chromatography to achieve the desired purity.
Analytical Characterization: Ensuring Identity and Purity
Robust analytical methods are paramount for the unambiguous identification and quantification of this compound, whether as a reference standard or as an impurity in Bumetanide active pharmaceutical ingredient (API) or drug product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of analytical testing for Bumetanide and its related substances.[10][11] A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential.
Typical HPLC Method Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of polar and non-polar analytes. |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 0.1% orthophosphoric acid or a phosphate buffer), isocratic or gradient elution | The organic modifier (acetonitrile) controls the retention of the analytes, while the buffer maintains a consistent pH for reproducible chromatography. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Detection | UV at approximately 254 nm | Bumetanide and its analogs have a strong UV chromophore, allowing for sensitive detection at this wavelength.[10] |
| Column Temperature | 25-30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Method Validation: Any HPLC method used for quantification must be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of this compound. It provides accurate mass information, which aids in structure elucidation.
-
Expected Ionization: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 351.1.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that can confirm the structure. The fragmentation pattern would likely involve losses of the propylamino side chain and parts of the benzoic acid moiety.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. For this compound, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of all atoms in the molecule. Key expected signals in the ¹H NMR spectrum would include those for the propyl group (a triplet and two multiplets), the aromatic protons, and the amine and carboxylic acid protons.
Significance in Drug Development and Regulatory Context
The presence of impurities in a drug substance can affect both its safety and efficacy. Therefore, regulatory bodies have strict guidelines for the control of impurities.[2][13]
This compound as a Process Impurity
During the synthesis of Bumetanide, which involves the N-butylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, the use of impure starting materials or suboptimal reaction conditions could lead to the formation of this compound if propyl-containing reagents are present. Its detection and quantification are therefore a critical part of in-process controls and final API release testing.
This compound in the Context of Drug Metabolism
The metabolism of Bumetanide in humans primarily involves the oxidation of the N-butyl side chain.[3][14] While N-desbutyl bumetanide is a known metabolite, the formation of a propyl analog in vivo is less likely unless there is a specific metabolic pathway that can introduce a propyl group, which is not a common biotransformation. However, if N-propylamine were present as an impurity in the Bumetanide synthesis, the resulting this compound could be considered a "metabolite of an impurity." Understanding its pharmacological and toxicological profile would be important for a comprehensive safety assessment.
Regulatory Thresholds and Qualification
According to ICH guidelines (Q3A/B), impurities present above a certain threshold (typically 0.10% for reporting and 0.15% for identification) must be identified.[15] If an impurity is present at a level higher than the qualification threshold, its safety must be established through toxicological studies or by demonstrating that it is a significant metabolite in humans.[16] Having a well-characterized reference standard of this compound is essential for these studies.
Caption: Decision workflow for managing impurities like this compound.
Conclusion
This compound (CAS No. 28395-28-0) is more than just a chemical entry in a database; it is a critical compound for ensuring the quality and safety of the widely used diuretic, Bumetanide. A thorough understanding of its synthesis, purification, and analytical characterization is indispensable for pharmaceutical scientists and researchers. By applying the principles and methodologies outlined in this guide, drug development professionals can effectively control this impurity, adhere to global regulatory standards, and ultimately contribute to the delivery of safer and more effective medicines to patients. The availability of a well-characterized reference standard for this compound is a key enabler for all these activities.
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RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (URL: [Link])
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RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form - SciSpace. (URL: [Link])
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Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation - Asian Journal of Research in Chemistry. (URL: [Link])
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High-performance liquid chromatographic assay for bumetanide in plasma and urine - PubMed. (URL: [Link])
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Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide - Research Journal of Pharmacy and Technology. (URL: [Link])
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Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. (URL: [Link])
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Bumetanide Monograph for Professionals - Drugs.com. (URL: [Link])
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Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. (URL: [Link])
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Metabolism of bumetanide (Journal Article) | OSTI.GOV. (URL: [Link])
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development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation - CABI Digital Library. (URL: [Link])
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Bumetanide | C17H20N2O5S | CID 2471 - PubChem. (URL: [Link])
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Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets | FDA. (URL: [Link])
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RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form | Asian Journal of Chemistry. (URL: [Link])
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facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat - IJRPC. (URL: [Link])
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Diuretic effect and metabolism of bumetanide in man - PubMed. (URL: [Link])
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Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed. (URL: [Link])
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Bumex (bumetanide) & Nitrosamine Impurity - Sentinel Initiative. (URL: [Link])
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An In-depth Technical Guide to the Molecular Structure of N-Desbutyl-N-propyl Bumetanide
Abstract
This technical guide provides a comprehensive analysis of N-Desbutyl-N-propyl Bumetanide, a primary analogue and impurity of the potent loop diuretic, Bumetanide. Designed for researchers, scientists, and drug development professionals, this document delineates the molecular structure, physicochemical properties, and a plausible synthetic pathway for this compound. It further details the essential analytical methodologies required for its structural elucidation and quantification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, grounding the protocols in established principles of analytical and organic chemistry. This guide serves as an authoritative resource for laboratories involved in the quality control of Bumetanide, metabolite identification, or research into structure-activity relationships of related diuretic compounds.
Introduction: The Significance of Bumetanide Analogues
Bumetanide is a potent sulfonamide loop diuretic used clinically to treat edema associated with congestive heart failure, and liver and kidney disease[1][2]. Its mechanism of action involves the inhibition of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle, leading to significant diuresis[3]. The synthesis and metabolic pathways of Bumetanide can produce various related substances, including impurities and metabolites[4][5][6][7]. The identification and characterization of these compounds are mandated by regulatory bodies to ensure the safety, efficacy, and quality of the final drug product[6].
This compound is a structural analogue of Bumetanide where the N-butyl side chain is replaced by an N-propyl group. This compound is recognized as a key impurity and is crucial for several areas of pharmaceutical science:
-
Quality Control: As a process-related impurity or potential degradant, its presence and quantity in Bumetanide active pharmaceutical ingredient (API) and finished products must be monitored.
-
Metabolite Identification: While oxidation of the N-butyl side chain is the primary metabolic route for Bumetanide[4][7][8], the study of analogues like the N-propyl variant can aid in developing analytical methods to identify novel or unexpected metabolic products.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and characterizing analogues are fundamental to understanding how structural modifications affect diuretic potency and pharmacological profile[9].
This guide provides the foundational knowledge and technical protocols necessary to confidently identify, synthesize, and analyze this compound.
Molecular Identity and Physicochemical Properties
The fundamental step in analyzing any compound is to establish its definitive molecular structure and associated properties.
Molecular Structure
-
Systematic (IUPAC) Name: 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid[10][11][12]
-
Synonyms: this compound, Bumetanide Propyl Analogue, Bumetanide Impurity 1[11][13]
The core structure consists of a benzoic acid backbone substituted with phenoxy, propylamino, and sulfamoyl functional groups. The replacement of the butyl group with a propyl group reduces the carbon chain length by one methylene unit.
Caption: 2D representation of this compound.
Physicochemical Data Summary
Quantitative data for this molecule is essential for developing analytical methods, predicting its behavior in biological systems, and establishing specifications.
| Property | Value | Source / Method |
| Molecular Formula | C₁₆H₁₈N₂O₅S | [10][11][12][14] |
| Molecular Weight | 350.39 g/mol | [10][11][14] |
| Appearance | White to off-white solid | Inferred from parent compound |
| Melting Point | 223-224°C | [14] |
| Solubility | Soluble in Methanol | [11] |
| SMILES | CCCNc1cc(cc(c1Oc2ccccc2)S(=O)(=O)N)C(=O)O | [10] |
| InChI | InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22) | [10] |
Synthesis and Characterization
The availability of a pure reference standard is a prerequisite for accurate analytical method development and validation. While this compound is available commercially as a reference standard, understanding its synthesis is valuable for research purposes.
Rationale for Synthetic Strategy
A common and efficient method for synthesizing N-alkylated amines like Bumetanide and its analogues is through reductive amination[15][16]. This strategy involves reacting a primary amine with an aldehyde (or ketone) to form an imine, which is then reduced in situ to the corresponding secondary amine. This approach is often preferred due to its high yield and operational simplicity.
An alternative pathway involves the hydrolysis of the corresponding ethyl ester, a common synthetic precursor.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a known procedure for the synthesis of this compound[14].
Objective: To synthesize 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid via hydrolysis.
Materials:
-
Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate (1 g)
-
1N Sodium Hydroxide (15 mL)
-
4N Hydrochloric Acid
-
Steam bath, beakers, pH meter/strips, filtration apparatus
Procedure:
-
Dissolution: Dissolve 1 g of Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate in 15 mL of 1N sodium hydroxide in a suitable flask.
-
Hydrolysis: Heat the solution on a steam bath for 1 hour. This saponification step converts the ethyl ester to a sodium carboxylate salt.
-
Cooling: After heating, remove the flask from the steam bath and allow it to cool to room temperature.
-
Precipitation: Slowly add 4N hydrochloric acid to the cooled solution while stirring. Monitor the pH continuously.
-
Isolation: Continue adding HCl until the pH of the solution reaches 2.5. The target compound, 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid, will precipitate out as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
Self-Validation: The success of the synthesis is validated through characterization of the final product using techniques like melting point determination, NMR, and MS to confirm its identity and purity, ensuring it matches the expected structure.
Structural Elucidation and Analytical Methodologies
Confirming the molecular structure of this compound requires a combination of spectroscopic and chromatographic techniques. Each technique provides orthogonal data, which, when combined, offers unambiguous proof of structure.
Mass Spectrometry (MS)
Causality: MS is the gold standard for determining the molecular weight of a compound and providing fragmentation data that reveals its substructures. For Bumetanide and its analogues, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it is well-suited for analyzing polar, non-volatile molecules in complex matrices[17][18].
Expected Fragmentation Pattern: Based on the known fragmentation of Bumetanide[18], the N-propyl analogue is expected to show characteristic ions.
-
Parent Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 351.1. This confirms the molecular weight of 350.39 Da.
-
Key Fragments: Fragmentation would likely involve the loss of the sulfamoyl group (-SO₂NH₂) and cleavages around the propylamino and phenoxy moieties. A prominent fragment corresponding to the loss of the propylamino side chain and carboxylic acid group would yield ions that help differentiate it from other analogues.
Protocol: LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 column (e.g., Hypurity C18, 4.6 x 50 mm, 5 µm)[18].
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis: Full scan mode to detect the [M+H]⁺ ion (m/z 351.1).
-
Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum. The transition from a precursor ion to a specific product ion (e.g., m/z 351.1 → product ion) can be used for highly selective quantification in a Selected Reaction Monitoring (SRM) experiment.
-
Caption: General workflow for LC-MS based structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms. For this compound, NMR is essential to confirm the presence and connectivity of the propyl group and to verify the substitution pattern on the aromatic rings.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Propyl Group: A characteristic triplet for the terminal methyl (-CH₃) group, a sextet for the adjacent methylene (-CH₂-), and a quartet/triplet for the methylene attached to the nitrogen (-NH-CH₂-). This pattern is distinct from the butyl group signals in Bumetanide[15].
-
Aromatic Protons: A complex series of multiplets for the protons on the two benzene rings.
-
Amine and Acid Protons: Broad singlets for the -NH and -COOH protons, which are exchangeable with D₂O.
-
Sulfamoyl Protons: A broad singlet for the -SO₂NH₂ protons.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent as it can dissolve the polar compound and its residual proton signal does not interfere with key regions of the spectrum.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons. This provides irrefutable proof of the propyl group's connectivity.
Conclusion
This compound is a critical compound for the comprehensive quality assessment of the diuretic Bumetanide. This guide has established its definitive molecular identity, summarized its key physicochemical properties, and provided detailed, scientifically-grounded protocols for its synthesis and structural elucidation. By explaining the causality behind the selection of analytical techniques such as LC-MS and NMR, this document equips researchers and quality control professionals with the necessary knowledge to confidently identify, quantify, and manage this important impurity. The application of these self-validating methodologies ensures the scientific integrity required for regulatory compliance and advanced pharmaceutical research.
References
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Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12), 555-565. Available at: [Link][4][7]
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Manidhar, M., Devarapalli, A., & Toram, T. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(4), 857-860. Available at: [Link][15][16]
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Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link][6]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2471, Bumetanide. Retrieved from [Link][8]
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Hays, P. A., et al. (2008). Detection of Bumetanide in an Over-the-Counter Dietary Supplement. Journal of Analytical Toxicology, 32(4), 277–283. Available at: [Link][17]
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Feit, P. W. (1977). Bumetanide--the way to its chemical structure. Journal of clinical pharmacology, 17(10 Pt 2), 53-59. Available at: [Link][9]
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Al-Ghadeer, A. H., et al. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5849. Available at: [Link][18]
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Allmpus. (n.d.). Bumetanide Propyl Analogue | this compound. Retrieved from [Link][11]
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Wikipedia contributors. (2023). Bumetanide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][2]
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U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS. Retrieved from [Link][3]
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An In-Depth Technical Guide to the Core Mechanism of Action of N-Desbutyl-N-propyl Bumetanide
Foreword: Charting the Unexplored Territory of Bumetanide Analogs
For drug development professionals, researchers, and scientists, the exploration of established drug scaffolds presents a frontier for novel therapeutic discovery. Bumetanide, a potent loop diuretic, has a well-documented mechanism of action centered on the inhibition of Na-K-Cl cotransporters (NKCCs).[1][2][3][4] However, the pharmacological landscape of its derivatives, such as N-Desbutyl-N-propyl Bumetanide, remains largely uncharted. This guide provides a comprehensive, technically-grounded framework for understanding the putative mechanism of action of this compound. By integrating established principles of medicinal chemistry with proven experimental methodologies, we will construct a robust, albeit inferred, model of its molecular interactions and physiological effects. This document is designed not as a definitive statement, but as a guiding whitepaper for the rigorous scientific inquiry necessary to fully characterize this promising compound.
Foundational Understanding: The Mechanism of Action of Bumetanide
To comprehend the action of this compound, one must first master the pharmacology of its parent compound. Bumetanide exerts its potent diuretic effect by inhibiting the Na-K-Cl cotransporter, a protein crucial for ion transport across cell membranes.[3][4] There are two primary isoforms of this transporter:
-
NKCC1: Found ubiquitously throughout the body, including in epithelial tissues, the nervous system, and red blood cells. It plays a key role in regulating cell volume and intracellular chloride concentrations.[1][5]
-
NKCC2: Primarily located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney. Its inhibition is the principal mechanism behind the diuretic effect of bumetanide.[1][2][6]
Bumetanide's inhibition of NKCC2 in the kidneys leads to a cascade of effects: reduced reabsorption of sodium, potassium, and chloride ions, which in turn increases water excretion (diuresis).[3][4]
The Molecular Interaction
Bumetanide, an aminobenzoic acid derivative, binds to the chloride-binding site of the NKCC transporter.[3] This competitive inhibition prevents the normal transport of ions, leading to the observed physiological effects. The structure of bumetanide is finely tuned for this interaction, with key functional groups contributing to its binding affinity and potency.
The Principle of Analogs: Structure-Activity Relationships (SAR) of Bumetanide Derivatives
The development of bumetanide in the 1960s was the result of systematic structure-activity studies on a vast library of approximately 5,000 3-amino-5-sulfamoylbenzoic acid derivatives.[1][2] These studies have provided a rich dataset from which we can infer the properties of novel analogs.
This compound, as its name implies, is a structural analog of bumetanide where the N-butyl side chain is replaced by an N-propyl group. This seemingly minor modification can have significant implications for the compound's pharmacological profile. Studies on other bumetanide derivatives have demonstrated that alterations to the side chains can variably affect the potency of inhibition for both NKCC1 and NKCC2.[5]
The lipophilicity and steric bulk of the N-alkyl group are critical determinants of a derivative's interaction with the transporter's binding pocket. A shorter alkyl chain, such as a propyl group, may alter the compound's fit within the binding site, potentially affecting its affinity and selectivity for NKCC1 versus NKCC2.
Inferred Mechanism of Action of this compound
Based on the foundational knowledge of bumetanide and the principles of SAR, we can propose a primary mechanism of action for this compound:
It is hypothesized that this compound functions as an inhibitor of the Na-K-Cl cotransporters, NKCC1 and NKCC2.
The substitution of the N-butyl group with an N-propyl group is expected to modulate its potency and selectivity profile. It is plausible that the smaller N-propyl group may lead to a differential affinity for the two isoforms compared to the parent compound. This could translate into a different therapeutic window, potentially with altered diuretic efficacy or off-target effects.
Visualizing the Core Mechanism
Caption: Inferred mechanism of this compound inhibiting the NKCC transporter.
Experimental Validation: A Roadmap for Characterization
To move from an inferred mechanism to a scientifically validated one, a series of rigorous experiments are necessary. The following protocols are designed to elucidate the precise mechanism of action of this compound.
In Vitro Characterization: Transporter Inhibition Assays
The foundational step is to determine the inhibitory potency of this compound on the two NKCC isoforms. The Xenopus laevis oocyte expression system is a robust and widely accepted model for this purpose.[2][5]
Experimental Protocol: NKCC Inhibition Assay in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject oocytes with cRNA encoding for human NKCC1A and NKCC2A, respectively. A control group should be injected with water.
-
Incubation: Incubate the oocytes for 3-5 days to allow for protein expression.
-
Ion Flux Assay:
-
Prepare a standard uptake solution containing radioactive ⁸⁶Rb⁺ (as a tracer for K⁺).
-
Pre-incubate the oocytes in a chloride-free medium to inactivate the transporters.
-
Initiate the uptake by transferring the oocytes to the uptake solution containing varying concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M). A control group with bumetanide should be run in parallel.
-
After a defined incubation period (e.g., 60 minutes), wash the oocytes to remove extracellular ⁸⁶Rb⁺.
-
Lyse the oocytes and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) for both NKCC1A and NKCC2A.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining IC₅₀ of this compound on NKCC isoforms.
Cellular Assays: Assessing Effects on Intracellular Chloride
To confirm the functional consequences of NKCC1 inhibition in a more physiologically relevant system, a cell-based assay measuring intracellular chloride concentration is recommended. Genetically encoded chloride indicators, such as SuperClomeleon, are powerful tools for this purpose.
Experimental Protocol: Fluorescent Chloride Indicator Assay
-
Cell Line Selection: Use a cell line that expresses a high level of endogenous NKCC1 (e.g., HEK-293 cells).
-
Transfection: Transfect the cells with a plasmid encoding a ratiometric chloride-sensitive fluorescent protein.
-
Cell Culture: Culture the transfected cells until they reach a suitable confluency for imaging.
-
Live-Cell Imaging:
-
Mount the cells on a perfusion chamber on a fluorescence microscope.
-
Establish a baseline fluorescence ratio.
-
Perfuse the cells with a solution containing this compound and monitor the change in the fluorescence ratio over time.
-
Induce a chloride influx (e.g., by altering the extracellular ion concentrations) in the presence and absence of the compound.
-
-
Data Analysis:
-
Quantify the change in the fluorescence ratio, which corresponds to the change in intracellular chloride concentration.
-
Compare the effect of this compound to that of bumetanide.
-
Ex Vivo and In Vivo Studies: Evaluating Physiological Effects
The ultimate validation of the mechanism of action requires moving into more complex biological systems.
-
Ex Vivo Studies: Isolated perfused kidney models can be used to assess the diuretic and natriuretic effects of this compound in a controlled environment.
-
In Vivo Studies: Animal models (e.g., rodents) are essential for evaluating the pharmacokinetic and pharmacodynamic properties of the compound. Key parameters to measure include urine output, electrolyte excretion, and blood pressure.
Data Presentation and Interpretation
The data generated from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation and comparison with the parent compound, bumetanide.
Table 1: Comparative Inhibitory Potency
| Compound | NKCC1A IC₅₀ (µM) | NKCC2A IC₅₀ (µM) | Selectivity Ratio (NKCC2A/NKCC1A) |
| Bumetanide | Expected ~0.68[5] | Expected ~4.0[5] | ~5.9 |
| This compound | To be determined | To be determined | To be determined |
Conclusion: A Path Forward for a Novel Derivative
While direct experimental data on this compound is not yet available in the public domain, a robust and scientifically sound hypothesis for its mechanism of action can be constructed. By leveraging our extensive understanding of bumetanide and the principles of structure-activity relationships, we infer that this compound acts as an inhibitor of the NKCC1 and NKCC2 cotransporters. The substitution of the N-butyl with an N-propyl group is likely to modulate its inhibitory potency and selectivity.
The experimental roadmap outlined in this guide provides a clear path for the comprehensive characterization of this compound. The successful execution of these studies will not only elucidate the precise mechanism of action of this compound but also contribute to the broader understanding of the pharmacology of bumetanide derivatives, potentially paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
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Pharmacological profile of N-Desbutyl-N-propyl Bumetanide
An In-Depth Technical Guide to the Projected Pharmacological Profile of N-Desbutyl-N-propyl Bumetanide
Executive Summary
This compound represents a novel, structurally distinct analog of the potent loop diuretic, bumetanide. While empirical data on this specific molecule is not publicly available, its pharmacological profile can be projected with a high degree of scientific confidence by leveraging the extensive structure-activity relationship (SAR) data of bumetanide and its derivatives.[1][2] This guide synthesizes established principles of medicinal chemistry and pharmacology to construct a detailed, hypothetical profile for this compound. We will explore its projected mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. Furthermore, this document provides robust, field-proven experimental protocols for the empirical validation of these projections, designed to guide researchers in their drug discovery and development efforts.
Introduction: The Rationale for a New Bumetanide Analog
Bumetanide is a high-ceiling loop diuretic that has been a cornerstone in the management of edematous states for decades.[3][4] Its mechanism involves the potent inhibition of the Na-K-2Cl cotransporter (NKCC), primarily the kidney-specific isoform NKCC2, located in the thick ascending limb of the Loop of Henle.[2][5][6] The chemical structure of bumetanide, a 3-amino-5-sulfamoylbenzoic acid derivative, has been the subject of numerous modifications to explore and optimize its diuretic properties.[1][7]
This compound is defined by a specific modification at the R3 position: the replacement of the N-butyl side chain of the parent molecule with an N-propyl side chain. This seemingly minor alteration can have significant implications for the molecule's interaction with its target, its metabolic stability, and its overall pharmacokinetic profile. Understanding these potential changes is crucial for evaluating its therapeutic potential.
Projected Mechanism of Action and Pharmacodynamics
The diuretic effect of bumetanide and its analogs is intrinsically linked to their ability to inhibit NKCC transporters. The core of our analysis, therefore, begins with the projected interaction of this compound with these critical ion channels.
Primary Molecular Target: NKCC2
The primary target for this compound is anticipated to be the NKCC2 isoform (encoded by the SLC12A1 gene) , which is predominantly expressed on the apical membrane of epithelial cells in the thick ascending limb of the kidney.[2][5] By binding to the chloride-binding site of this transporter, loop diuretics competitively inhibit the reabsorption of sodium, potassium, and chloride ions from the tubular fluid.[5][8] This inhibition disrupts the generation of the hypertonic medullary interstitium, leading to a powerful diuretic and natriuretic effect.[9]
Structure-Activity Relationship (SAR) Insights
The potency of bumetanide derivatives is highly dependent on the substituents of the 3-amino-5-sulfamoylbenzoic acid scaffold.[1]
-
The Alkyl Side Chain (R3 Position): The N-butyl side chain of bumetanide is a key determinant of its potency. Studies on various analogs have shown that modifications at this position can significantly alter activity. Replacing the butylamino group with a bulkier group like benzylamino has been shown to markedly reduce potency, suggesting a specific spatial and lipophilic requirement in the binding pocket.[1] Shortening the alkyl chain from butyl to propyl in this compound leads to a slight reduction in lipophilicity. This may result in a modest decrease in binding affinity for NKCC2 compared to the parent compound, bumetanide.
-
Secondary Target (NKCC1): The ubiquitous NKCC1 isoform, involved in cell volume regulation and neuronal chloride homeostasis, is also inhibited by bumetanide, often with near-equal potency to NKCC2.[10][11][12] This lack of selectivity is associated with side effects such as ototoxicity.[12] It is projected that this compound will also inhibit NKCC1, and significant selectivity for NKCC2 over NKCC1 is not expected without further structural modifications.
Projected Potency and Efficacy
Based on SAR, this compound is projected to be a potent loop diuretic, though likely possessing slightly lower potency than bumetanide due to the shortened N-alkyl chain. The overall diuretic efficacy, however, is expected to be high, characteristic of this class of drugs.
Experimental Protocol: In Vitro NKCC1/NKCC2 Inhibition Assay
To empirically determine the inhibitory potency (IC₅₀) and selectivity, a cell-based ion influx assay is essential.
Objective: To quantify the inhibitory effect of this compound on human NKCC1 and NKCC2 activity.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or a similar suitable cell line deficient in endogenous NKCC activity).
-
Separately transfect cell populations with plasmids encoding either human NKCC1 or human NKCC2. Allow 24-48 hours for protein expression.
-
-
Assay Preparation:
-
Plate the transfected cells in 96-well microplates.
-
Prior to the assay, wash the cells and incubate them in a chloride-free buffer to stimulate NKCC activity.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound, bumetanide (as a positive control), and a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 10-15 minutes.
-
-
Ion Influx Measurement:
-
Initiate ion influx by adding an assay buffer containing a radioactive tracer, such as ⁸⁶Rb⁺ (a surrogate for K⁺).[13]
-
Alternatively, a non-radioactive, fluorescence-based method can be used, such as a chloride-sensitive fluorescent dye (e.g., MQAE) or a thallium influx assay.[13][14][15]
-
Allow the influx to proceed for a defined period (e.g., 5-10 minutes).
-
-
Data Acquisition and Analysis:
-
Terminate the influx by rapidly washing the cells with an ice-cold stop buffer.
-
Lyse the cells and measure the intracellular tracer concentration using a scintillation counter (for ⁸⁶Rb⁺) or a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for the in vitro NKCC1/NKCC2 inhibition assay.
Projected Pharmacokinetic Profile
The journey of a drug from administration to elimination is critical for its therapeutic effect. The structural change in this compound is expected to most significantly impact its metabolism.
| PK Parameter | Bumetanide (Reference) | This compound (Projected) | Rationale for Projection |
| Absorption | Rapid and nearly complete oral absorption (>95%).[16] | Rapid and high oral absorption. | Minor change in lipophilicity is unlikely to significantly alter passive diffusion across the gut wall. |
| Distribution | High plasma protein binding (93-96%).[17] Vd ≈ 25 L.[18] | High plasma protein binding (>90%). Similar Vd. | The acidic carboxyl group and overall structure, which are major drivers of albumin binding, are retained. |
| Metabolism | Primarily hepatic oxidation of the N-butyl side chain by CYP450 enzymes.[17][19][20] | Primarily hepatic oxidation of the N-propyl side chain. Potentially a different rate of metabolism. | The N-propyl chain is also a substrate for CYP450 oxidation. The shorter chain may alter the rate of metabolism, which could affect the half-life and duration of action. |
| Excretion | Primarily renal, with ~80% of a dose excreted in urine (about 50% as unchanged drug).[17] | Primarily renal. The ratio of unchanged drug to metabolites may differ from bumetanide. | Excretion pathway is unlikely to change, but the metabolic rate will influence the amount of active, unchanged drug reaching the renal tubules.[19][21] |
| Half-life | ~1 to 1.5 hours.[19][22] | Potentially similar or slightly shorter. | Highly dependent on the rate of metabolism. A faster metabolic rate would lead to a shorter half-life. |
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance rate of this compound in liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound and positive control (e.g., a rapidly metabolized drug like verapamil) in an appropriate solvent.
-
Prepare an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the buffer, liver microsomes (e.g., human, rat, dog), and the test compound.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693 / k).
-
Calculate intrinsic clearance (CLint) from the half-life and microsomal protein concentration.
-
Caption: Workflow for the in vitro metabolic stability assay.
Projected In Vivo Profile and Preclinical Assessment
The ultimate test of a diuretic is its performance in a living system. The in vivo profile of this compound will be the aggregate of its potency and pharmacokinetic properties.
Expected Effects
-
Diuresis and Natriuresis: Dose-dependent increases in urine output and sodium excretion are expected. The onset of action should be rapid (within 30-60 minutes after oral administration), with a duration of 4-6 hours, similar to bumetanide.[22]
-
Electrolyte Excretion: Increased urinary excretion of potassium, chloride, calcium, and magnesium is also anticipated, which is a hallmark of loop diuretics.[8][9]
Experimental Protocol: In Vivo Diuretic Activity in Rats (Lipschitz Model)
Objective: To assess the diuretic, natriuretic, and kaliuretic activity of this compound in a rodent model.[23][24]
Methodology:
-
Animal Acclimation and Preparation:
-
Use male Wistar or Sprague-Dawley rats (180-220g). Acclimate them for at least 5 days.
-
Fast the animals overnight (15-18 hours) with free access to water to ensure uniform hydration status.[24]
-
-
Hydration and Dosing:
-
Administer a hydrating load of normal saline (e.g., 25 mL/kg) via oral gavage.
-
Immediately after hydration, administer the test compound (this compound), a positive control (bumetanide or furosemide), or the vehicle control (e.g., 0.5% carboxymethylcellulose) to respective groups of animals (n=6-8 per group).
-
-
Urine Collection:
-
Place individual animals in metabolic cages designed to separate urine and feces.[24]
-
Collect urine over a period of 5 to 6 hours. Record the total volume for each animal.
-
-
Urine Analysis:
-
Centrifuge the collected urine samples to remove any contaminants.
-
Measure the concentration of sodium (Na⁺) and potassium (K⁺) in each sample using a flame photometer or ion-selective electrode analyzer.
-
-
Data Analysis:
-
Calculate the total excretion of urine (mL/kg), Na⁺ (mmol/kg), and K⁺ (mmol/kg) for each animal.
-
Compare the mean values of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Evaluate the natriuretic activity (ratio of Na⁺ excretion to K⁺ excretion) as an indicator of potassium-sparing properties.
-
Caption: Workflow for the in vivo diuretic activity assay in rats.
Projected Safety and Toxicology Profile
The safety profile of this compound is expected to be largely predictable and consistent with the loop diuretic class.
-
Class-Related Adverse Effects: The most common adverse effects will likely be extensions of the pharmacological action: dehydration, hypotension, and electrolyte disturbances (hypokalemia, hyponatremia, hypochloremia, and hypomagnesemia).[3][8] Regular monitoring of electrolytes would be essential in a clinical setting.
-
Ototoxicity: Inhibition of NKCC1 in the stria vascularis of the inner ear can lead to hearing impairment, a known risk with loop diuretics.[12] This potential liability should be assessed in preclinical toxicology studies.
-
General Toxicology: Bumetanide itself is not associated with significant organ toxicity outside of the consequences of its diuretic action.[25] It is non-mutagenic and non-carcinogenic.[25] this compound is not anticipated to introduce novel toxicities, but this requires empirical confirmation through standard preclinical safety studies.
Conclusion
This compound is a promising analog of bumetanide that warrants empirical investigation. This guide projects that it will function as a potent, high-ceiling loop diuretic, acting via the inhibition of the NKCC2 transporter. Its primary differentiation from the parent compound is likely to be found in its metabolic profile, which may influence its pharmacokinetic properties such as half-life and duration of action.
The experimental protocols detailed herein provide a clear, scientifically rigorous path for the preclinical characterization of this compound. By systematically evaluating its in vitro potency, metabolic stability, in vivo efficacy, and safety, researchers can accurately define its pharmacological profile and determine its potential as a next-generation diuretic agent. This structured approach, grounded in the established principles of drug discovery, will be invaluable for advancing this compound from a hypothetical molecule to a potential therapeutic candidate.
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A Technical Guide to N-Desbutyl-N-propyl Bumetanide: A Process-Related Impurity of Bumetanide
Abstract
This technical guide provides an in-depth analysis of N-Desbutyl-N-propyl Bumetanide (CAS No. 28395-28-0), a known process-related impurity and structural analogue of the potent loop diuretic, Bumetanide. The control of such impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety, efficacy, and regulatory compliance of the final drug product. This document elucidates the physicochemical properties of this impurity, explores its potential synthetic origins, presents a detailed analytical workflow for its detection and quantification, and discusses the overarching regulatory framework governing impurity control. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling
Bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid) is a high-potency loop diuretic used in the management of edema associated with congestive heart failure and renal or hepatic disease.[1][2][3] Its therapeutic action is achieved by inhibiting the Na-K-Cl cotransporter in the ascending limb of the Loop of Henle.[3][4] As with any active pharmaceutical ingredient (API), the manufacturing process can give rise to impurities, which may include starting materials, intermediates, by-products, and degradation products.[1][5]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[1] The presence of impurities, even in minute quantities, can potentially alter the drug's efficacy, stability, or, most critically, pose a safety risk to the patient.[5] Therefore, a comprehensive understanding and robust control strategy for each potential impurity are paramount. This guide focuses specifically on this compound, a significant process-related impurity.
Physicochemical Profile of the Impurity
Accurate identification of an impurity begins with a clear understanding of its fundamental properties. This compound is structurally very similar to the parent API, differing only by the substitution of a propyl group for the N-butyl group. This similarity underscores the analytical challenge in achieving adequate separation and quantification.
| Property | Data | Source(s) |
| Chemical Name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | [6][7][8][9] |
| Synonyms | Bumetanide Propyl Analogue, Bumetanide Impurity 1 | [9] |
| CAS Number | 28395-28-0 | [6][7][9] |
| Molecular Formula | C₁₆H₁₈N₂O₅S | [6][7][9] |
| Molecular Weight | 350.4 g/mol | [6] |
| Chemical Structure | ![]() | (Structure based on IUPAC name) |
Note: The image is a representation of the chemical structure for illustrative purposes.
Genesis of the Impurity: A Synthetic Perspective
Understanding the potential formation pathways of an impurity is crucial for developing effective control strategies. The synthesis of Bumetanide often involves the reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde.[10][11]
A facile, one-pot synthesis method involves the reduction of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid in the presence of butyraldehyde and a palladium on carbon catalyst.[10][11] In this key step, the nitro group is reduced to an amine, which then undergoes reductive amination with the aldehyde in the same reaction vessel.
The formation of this compound is most plausibly attributed to the presence of propionaldehyde as a contaminant within the butyraldehyde starting material. During the reductive amination step, this contaminating propionaldehyde would compete with butyraldehyde, leading to the formation of the corresponding propyl-substituted analogue.
Caption: Potential synthetic origin of this compound.
Analytical Control: Detection and Quantification
A robust, validated analytical method is the cornerstone of any impurity control strategy. For non-volatile, UV-active compounds like Bumetanide and its related substances, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[1][4][12][13]
Recommended RP-HPLC Protocol
The following protocol is a validated, stability-indicating method capable of separating Bumetanide from its process-related impurities and degradation products.[4][12]
Step 1: Preparation of Solutions
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and high-purity water.
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of 0.1% ortho-phthalaldehyde in water and Acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Bumetanide Reference Standard (RS) and this compound RS in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).
-
Sample Solution: Prepare the sample solution from the drug substance or product to achieve a target concentration of the API within the method's linear range (e.g., 100 µg/mL).
Step 2: Chromatographic System
-
The parameters below provide a validated baseline for achieving separation. Method optimization may be required based on the specific system and column used.
| Parameter | Recommended Condition | Source(s) |
| Instrument | HPLC with UV or Photodiode Array (PDA) Detector | [12] |
| Column | Discovery C18 (250 x 4.6 mm, 5 µm), or equivalent | [4][12] |
| Mobile Phase | 50:50 (v/v) 0.1% o-phthalaldehyde : Acetonitrile | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection | UV at 254 nm | [12] |
| Injection Volume | 10 µL | (Typical) |
| Column Temperature | Ambient or controlled at 25 °C | (Typical) |
| Run Mode | Isocratic | [12] |
Step 3: Analysis and Calculation
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the Standard Solution to determine the retention times and response factors for Bumetanide and this compound.
-
Inject the Sample Solution.
-
Identify the peaks corresponding to the impurity by comparing retention times with the standard.
-
Calculate the amount of this compound in the sample using the response factor from the standard, typically expressed as a percentage relative to the API.
Analytical Workflow Visualization
Caption: General workflow for the RP-HPLC analysis of impurities.
Method Validation
The described analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated through forced degradation studies (acid, base, oxidation, thermal, photolytic).[4][12]
-
Linearity: Assessed over a range of concentrations (e.g., 0.315-1.875 µg/mL for impurities).[12]
-
Accuracy: Determined by recovery studies of spiked samples at multiple levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the impurity that can be reliably detected and quantified, respectively.
Regulatory Framework and Impurity Qualification
The control of impurities is non-negotiable from a regulatory standpoint. Pharmacopeias like the United States Pharmacopeia (USP) provide monographs that set official standards for API and drug products, including tests and acceptance criteria for organic impurities.[14][15]
The USP monograph for Bumetanide specifies limits for known impurities, such as Bumetanide Related Compound A and B, and includes a general limit for the sum of all other impurities.[15] this compound, as a process-related impurity, would fall under the category of unspecified impurities unless it is found at levels consistently exceeding the identification threshold, at which point it would need to be identified, characterized, and potentially listed as a specified impurity.
According to ICH Q3A/Q3B guidelines, impurities present above a certain threshold (typically >0.10% for most APIs) must be identified, and those present at higher levels may require toxicological qualification to demonstrate their safety.[5] The availability of well-characterized reference standards for this compound from various suppliers is essential for meeting these requirements, enabling accurate identification and quantification.[6][8][16][17]
Conclusion
This compound is a critical process-related impurity that requires diligent control during the manufacturing of Bumetanide. Its formation is directly linked to the purity of the starting materials used in the synthesis, specifically the presence of propionaldehyde in butyraldehyde. A validated, stability-indicating RP-HPLC method is the industry-standard tool for ensuring this impurity is monitored and maintained below the limits stipulated by regulatory authorities and pharmacopeial monographs. By integrating a thorough understanding of synthetic pathways with robust analytical science, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of Bumetanide drug products.
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Title: Bumex (bumetanide) & Nitrosamine Impurity - Sentinel Initiative Source: Sentinel Initiative URL: [Link]
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An In-Depth Technical Guide to the Biological Activity of Bumetanide Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bumetanide, a potent loop diuretic, has been a cornerstone in the management of edema for decades. Its mechanism of action, the inhibition of the Na-K-Cl cotransporter (NKCC), has inspired extensive research into the development of analogues with modified pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the biological activities of bumetanide analogues, extending beyond their classical diuretic effects. We delve into the intricate structure-activity relationships that govern their potency and selectivity for the two main NKCC isoforms, NKCC1 and NKCC2. Furthermore, we illuminate the burgeoning therapeutic potential of these compounds in non-traditional areas, including neurological disorders and oncology. This document serves as a technical resource, offering detailed experimental protocols and causal explanations to empower researchers in the rational design and evaluation of novel bumetanide-based therapeutics.
Introduction: The Legacy of Bumetanide and the Dawn of its Analogues
Bumetanide, a sulfamoyl benzoic acid derivative, exerts its potent diuretic effect by inhibiting the Na-K-Cl cotransporter, primarily the NKCC2 isoform located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[1][2][3] The discovery of bumetanide in the 1960s, a result of systematic screening of approximately 5000 3-amino-5-sulfamoylbenzoic acid derivatives, predated the molecular identification of its target, NKCC2.[4]
The Na-K-Cl cotransporters are a family of transmembrane proteins that mediate the electroneutral movement of Na+, K+, and Cl- ions across the cell membrane. There are two primary isoforms: NKCC1, which is widely expressed in various tissues including the brain, and NKCC2, which is predominantly found in the kidney.[4][5] While bumetanide inhibits both isoforms, its clinical application as a diuretic stems from its action on NKCC2.[4] This dual inhibitory activity, however, has opened avenues for exploring the therapeutic potential of bumetanide and its analogues in a range of conditions beyond fluid retention.[5][6] The development of bumetanide analogues is driven by the pursuit of compounds with enhanced potency, improved isoform selectivity (NKCC1 vs. NKCC2), and novel therapeutic applications.
The Core Mechanism: Targeting the Na-K-Cl Cotransporter
The primary mechanism of action for bumetanide and its analogues is the inhibition of the Na-K-Cl cotransporter.[1] By binding to the chloride-binding site of the cotransporter, these compounds physically obstruct the translocation of ions, leading to a cascade of physiological effects.[1]
Signaling Pathway of NKCC Inhibition
The inhibition of NKCC transporters by bumetanide analogues disrupts ion homeostasis, which in turn affects various cellular processes. The following diagram illustrates the general mechanism of NKCC inhibition.
Caption: Therapeutic applications of bumetanide analogues.
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The successful development of novel bumetanide analogues relies on robust and reproducible experimental models. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Assay: Heterologous Expression System for NKCC Inhibition
This protocol describes the use of the Xenopus laevis oocyte expression system to determine the inhibitory potency of bumetanide analogues on specific NKCC isoforms. [4][7][8] Objective: To determine the IC50 value of a test compound for a specific human NKCC isoform (e.g., hNKCC1A or hNKCC2A).
Materials:
-
Xenopus laevis oocytes
-
cRNA for the human NKCC isoform of interest
-
Radioisotope (e.g., ⁸⁶Rb⁺)
-
Bumetanide (as a positive control)
-
Test compounds (bumetanide analogues)
-
Oocyte Ringer's solution (ORi)
-
Flux media
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a mature female Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate.
-
Inject oocytes with the cRNA encoding the target NKCC isoform.
-
Incubate the injected oocytes for 3-5 days to allow for protein expression.
-
-
⁸⁶Rb⁺ Uptake Assay:
-
Pre-incubate the oocytes in a Cl⁻-free medium to stimulate NKCC activity.
-
Transfer the oocytes to a flux medium containing ⁸⁶Rb⁺ and varying concentrations of the test compound or bumetanide.
-
Incubate for a defined period (e.g., 60 minutes).
-
Wash the oocytes thoroughly with ice-cold, isotope-free flux medium to remove extracellular ⁸⁶Rb⁺.
-
Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation: The inclusion of a bumetanide standard curve in each experiment provides a reliable positive control and allows for the validation of the assay's performance. The correlation of in vitro IC50 values with in vivo diuretic potency for a series of known compounds can further validate the predictive power of the assay. [4]
In Vivo Assay: Diuretic Activity in Rodents
This protocol, based on the Lipschitz test, is a standard method for evaluating the diuretic and saluretic activity of bumetanide analogues in rats. [9][10][11] Objective: To assess the diuretic, natriuretic, and kaliuretic effects of a test compound in a rodent model.
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages
-
Vehicle (e.g., 0.9% saline or a suitable suspension agent)
-
Standard diuretic (e.g., furosemide or bumetanide)
-
Test compounds
-
Flame photometer
-
Chloride titrator
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the metabolic cages for at least 24 hours before the experiment.
-
Fast the animals overnight (approximately 18 hours) with free access to water.
-
-
Dosing and Urine Collection:
-
Divide the rats into groups (e.g., vehicle control, standard diuretic, and test compound groups).
-
Administer the vehicle, standard, or test compound orally or intraperitoneally.
-
Immediately place the animals back into the metabolic cages.
-
Collect urine over a specified period (e.g., 5 or 24 hours).
-
-
Sample Analysis:
-
Measure the total volume of urine collected for each animal.
-
Centrifuge the urine samples to remove any particulate matter.
-
Determine the concentrations of Na⁺ and K⁺ using a flame photometer.
-
Measure the Cl⁻ concentration using a chloride titrator.
-
-
Data Analysis:
-
Calculate the total excretion of water, Na⁺, K⁺, and Cl⁻ for each animal.
-
Compare the mean excretion values of the test compound groups with the vehicle control and standard diuretic groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Calculate the Na⁺/K⁺ ratio to assess the potassium-sparing potential of the compounds.
-
Experimental Workflow:
Caption: Workflow for in vivo diuretic activity assay in rodents.
Future Perspectives and Conclusion
The field of bumetanide analogue research is poised for significant advancements. The development of highly selective NKCC1 inhibitors with good blood-brain barrier penetration holds immense promise for the treatment of a range of neurological and psychiatric disorders. Furthermore, the discovery of their anti-cancer properties through the inhibition of carbonic anhydrase IX opens up an exciting new therapeutic avenue. Future research will likely focus on:
-
Rational Drug Design: Utilizing computational modeling and structural biology to design analogues with enhanced isoform selectivity and desired pharmacokinetic properties.
-
Prodrug Strategies: Developing prodrugs of bumetanide analogues to improve their bioavailability and tissue-specific targeting, particularly to the brain. [12]* Clinical Translation: Conducting well-designed clinical trials to evaluate the safety and efficacy of promising analogues in human patients for both established and novel indications. [6][13] In conclusion, bumetanide analogues represent a versatile class of compounds with a rich history and a promising future. From their established role as potent diuretics to their emerging potential in neurology and oncology, these molecules continue to be a fertile ground for drug discovery and development. This guide provides a solid foundation for researchers to navigate the complexities of their biological activities and to contribute to the next generation of bumetanide-based therapeutics.
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Sivakumaran, S., & Delpire, E. (2019). Off-Label Use of Bumetanide for Brain Disorders: An Overview. Frontiers in Cellular Neuroscience, 13, 193. [Link]
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Corstasis. (2023). Novel Intranasal Loop Diuretic. U.S. National Library of Medicine. [Link]
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Löscher, W., et al. (2021). Effects of the NKCC1 inhibitors bumetanide, azosemide, and torasemide alone or in combination with phenobarbital on seizure threshold in epileptic and nonepileptic mice. Neuropharmacology, 185, 108449. [Link]
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Savardi, A., et al. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. Cell Reports, 32(1), 107853. [Link]
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Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. [Link]
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Yan, Z., et al. (2022). Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide. Nature Communications, 13(1), 2732. [Link]
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In vitro studies of N-Desbutyl-N-propyl Bumetanide
An In-Depth Technical Guide to the In Vitro Evaluation of N-Desbutyl-N-propyl Bumetanide
Authored by: A Senior Application Scientist
Foreword: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the essential in vitro studies required to characterize this compound. As an analogue and potential metabolite of the potent loop diuretic Bumetanide, a thorough understanding of its biological activity, metabolic fate, and cytotoxic potential is critical for any further development. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to the preclinical assessment of this compound.
Introduction to this compound
This compound, chemically known as 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid, is a close structural analogue of Bumetanide[1][2]. It differs from the parent compound by the substitution of the N-butyl group with an N-propyl group on the aromatic ring. This modification, while seemingly minor, can significantly impact the compound's pharmacological and pharmacokinetic properties. Bumetanide's primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC), which exists in two main isoforms: NKCC2, predominantly in the kidney and the main target for diuretics, and NKCC1, which is widely distributed in the body, including the brain[3][4][5]. Therefore, the primary objective of in vitro studies is to determine how this structural change affects its interaction with these transporters and its overall disposition and safety profile.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | [2] |
| CAS Number | 28395-28-0 | [1][2] |
| Molecular Formula | C₁₆H₁₈N₂O₅S | [1][2] |
| Molecular Weight | 350.4 g/mol | [1] |
Core Functional Assessment: NKCC Cotransporter Inhibition Assay
The cornerstone of evaluating any Bumetanide derivative is to quantify its inhibitory potency against the NKCC transporters. This assay determines the compound's primary pharmacological activity. A well-established method involves expressing the human NKCC2A transporter in Xenopus laevis oocytes, which provides a clean and controllable system for studying transporter function[3][4].
Causality Behind Experimental Choices:
-
Xenopus Oocyte Expression System: Oocytes are large, robust cells that efficiently translate injected cRNA, leading to high expression levels of the target transporter on the plasma membrane. They have low endogenous transporter activity, providing a high signal-to-noise ratio.
-
Ion Flux Measurement: Using a radioactive tracer like ⁸⁶Rb⁺ (as a congener for K⁺) allows for a direct and sensitive measurement of the transporter's activity. The amount of tracer taken up by the oocytes is directly proportional to the NKCC2 activity.
-
IC₅₀ Determination: By testing a range of concentrations of this compound, we can determine the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.
Experimental Workflow: NKCC2A Inhibition in Xenopus Oocytes
Caption: Workflow for determining NKCC2A inhibition using the Xenopus oocyte expression system.
Step-by-Step Protocol:
-
Oocyte Preparation:
-
Surgically remove oocytes from a mature female Xenopus laevis.
-
Treat with collagenase to defolliculate (remove surrounding epithelial cells).
-
Microinject oocytes with cRNA encoding human NKCC2A.
-
Incubate the oocytes for 3-5 days at 18°C in Barth's solution to allow for transporter expression.
-
-
Ion Flux Assay:
-
Prepare a range of concentrations of this compound in a suitable vehicle (e.g., DMSO, ensuring the final concentration does not affect the assay). Include a vehicle-only control and a positive control (Bumetanide).
-
Place groups of oocytes (n=10-15 per condition) into 96-well plates.
-
Pre-incubate the oocytes with the test compound concentrations for 15-30 minutes.
-
Remove the pre-incubation solution and add the uptake buffer containing ⁸⁶Rb⁺ and other necessary ions (Na⁺, Cl⁻).
-
Allow the influx to proceed for a defined period (e.g., 60 minutes).
-
Terminate the uptake by rapidly washing the oocytes multiple times with an ice-cold, isotope-free buffer.
-
-
Data Analysis:
-
Place individual oocytes into scintillation vials and lyse them (e.g., with SDS).
-
Measure the amount of incorporated ⁸⁶Rb⁺ using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC₅₀ value.
-
Early Pharmacokinetic Profiling: In Vitro Metabolic Stability
Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and clearance.[6][7] An assay using liver microsomes is a standard, high-throughput method to assess Phase I metabolic pathways, primarily those mediated by cytochrome P450 (CYP) enzymes.[8][9]
Causality Behind Experimental Choices:
-
Liver Microsomes: This subcellular fraction is enriched with CYP enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[9] They are cost-effective, easy to use, and available for various species (human, rat, mouse), allowing for interspecies comparisons.[8][9]
-
NADPH Cofactor: The activity of CYP enzymes is dependent on the cofactor NADPH.[9] Incubations are run with and without NADPH to distinguish between enzymatic degradation and chemical instability.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific analytical technique used to quantify the disappearance of the parent compound over time.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Standard workflow for assessing metabolic stability using liver microsomes.
Step-by-Step Protocol:
-
Preparation:
-
Incubation:
-
Add the test compound to the reaction mixture to a final concentration (e.g., 1 µM).[9]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution. This is your zero time point (T=0).
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture.[9]
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction in the aliquot by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the half-life and incubation parameters.
-
Table 2: Typical Output of a Metabolic Stability Assay
| Parameter | Description | Example Value |
| t½ (min) | The time required for 50% of the compound to be metabolized. | 25 |
| Clint (µL/min/mg protein) | The intrinsic rate of metabolism by the liver microsomes. | 27.7 |
Initial Safety Profiling: In Vitro Cytotoxicity Assay
Early assessment of a compound's potential to cause cell death is a fundamental part of safety profiling.[11][12] The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[12] A reduction in metabolic activity is presumed to indicate cytotoxicity.
Causality Behind Experimental Choices:
-
Cell Line Selection: A relevant cell line should be chosen. For general toxicity screening, a robust and easy-to-culture line like HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) is often used.
-
MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[12]
-
Colorimetric Readout: The amount of formazan produced is directly proportional to the number of viable cells, which can be easily quantified using a spectrophotometer. This makes the assay amenable to a high-throughput format.[12]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: A generalized workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture the selected cell line under standard conditions.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add the medium containing the test compound dilutions.
-
Incubate the plate for a defined exposure time (e.g., 48 hours).
-
-
MTT Assay and Measurement:
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration.
-
Use non-linear regression to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).
-
Synthesis and Interpretation of In Vitro Data
The data generated from these core in vitro assays provide a foundational profile of this compound.
-
Potency (IC₅₀ from NKCC assay): This value will determine if the compound retains the pharmacological activity of Bumetanide. A comparison with the IC₅₀ of Bumetanide in the same assay system is essential to understand the impact of the structural modification. A significantly higher IC₅₀ would suggest a loss of diuretic potential.
-
Metabolic Stability (t½, Clint): These parameters predict the compound's susceptibility to metabolism. A short half-life suggests the compound may be rapidly cleared from the body, potentially requiring more frequent dosing.[8] A very long half-life could lead to accumulation and potential toxicity.[8]
-
Cytotoxicity (CC₅₀): This provides an initial measure of the compound's safety margin. The therapeutic index can be estimated by comparing the cytotoxic concentration (CC₅₀) to the effective concentration (IC₅₀). A large ratio (CC₅₀ >> IC₅₀) is desirable, indicating that the compound is effective at concentrations far below those that cause cell death.
By integrating the results from these three key areas, researchers can make an informed, data-driven decision on whether this compound warrants further investigation as a potential therapeutic agent or should be flagged as a metabolite of concern.
References
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
Creative Biolabs. Metabolic Stability Assay. [Link]
-
Evotec (Cyprotex). Microsomal Stability. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655–669. [Link]
-
Toxics. High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. PubMed. [Link]
-
Lykke, K., Töllner, K., Römermann, K., Löscher, W., & Löscher, W. (2011). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British journal of pharmacology, 163(2), 303–315. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
U.S. Food and Drug Administration. BUMEX Brand of bumetanide TABLETS. [Link]
-
ResearchGate. (PDF) Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. [Link]
-
Patsnap Synapse. What is the mechanism of Bumetanide?. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Pharmacy Freak. Mechanism of Action of Bumetanide. [Link]
-
Gasco, M. R., & Gatti, M. (1984). In vitro Metabolism of Bumetanide. PubMed. [Link]
-
ResearchGate. Inhibition of NKCC1 Activity with Bumetanide Activates mTORC1, and.... [Link]
-
RxList. Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Wikipedia. Bumetanide. [Link]
-
ResearchGate. Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide. [Link]
-
Allmpus. Bumetanide Propyl Analogue | this compound. [Link]
-
National Center for Biotechnology Information. Bumetanide. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of N-Desbutyl-N-propyl Bumetanide Analytical Standards
Introduction: The Critical Role of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Bumetanide, a potent loop diuretic, is widely used in the treatment of edema and hypertension.[1][2] The synthesis and storage of bumetanide can lead to the formation of related substances and degradation products, which must be meticulously monitored and controlled to meet stringent regulatory requirements.[3][4] N-Desbutyl-N-propyl Bumetanide is a known process-related impurity and potential metabolite of Bumetanide. As such, the availability of a well-characterized analytical standard for this compound is essential for accurate impurity profiling, method validation, and ensuring the overall quality of bumetanide-containing drug products.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound analytical standards. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to develop and validate robust analytical methods for the identification and quantification of this specific impurity. The protocols herein are grounded in established analytical principles and draw from existing methodologies for bumetanide and its related compounds, while offering specific guidance for this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development. Key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | [5][6] |
| CAS Number | 28395-28-0 | [5][6] |
| Molecular Formula | C₁₆H₁₈N₂O₅S | [5][6] |
| Molecular Weight | 350.4 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in methanol | [7] |
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely adopted technique for the analysis of bumetanide and its impurities.[2][8][9][10][11] The following protocol is a recommended starting point for the separation and quantification of this compound in the presence of bumetanide.
Predicted Chromatographic Behavior
This compound differs from bumetanide by the substitution of a butyl group with a propyl group on the amine. In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions. As the propyl group is less hydrophobic than the butyl group, it is anticipated that This compound will have a slightly shorter retention time than bumetanide under typical RP-HPLC conditions. The exact relative retention time should be experimentally determined.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is adapted from established methods for bumetanide and its impurities and is designed to provide good resolution and sensitivity.[8][11]
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound analytical standard.
-
Bumetanide reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Ortho-phthalaldehyde or Glacial Acetic Acid (for mobile phase preparation).
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% o-phthalaldehyde in water; B: Acetonitrile. Isocratic elution with 50:50 (v/v) A:B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (Bumetanide): Accurately weigh approximately 10 mg of bumetanide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Stock Solution (this compound): Accurately weigh approximately 10 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (for Resolution): Prepare a mixed solution containing both bumetanide and this compound at a concentration of approximately 10 µg/mL each by diluting the stock solutions with the diluent.
-
Sample Preparation (for Drug Product Analysis): An appropriate amount of the powdered drug product should be weighed and dissolved in the diluent to achieve a target concentration of bumetanide within the linear range of the method. The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter prior to injection.
4. System Suitability:
Before sample analysis, inject the working standard solution (for resolution) at least five times. The system is deemed suitable for use if the following criteria are met:
-
Resolution: The resolution between the bumetanide and this compound peaks should be greater than 1.5.
-
Tailing Factor: The tailing factor for both peaks should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be less than 2.0%.
5. Analysis and Quantification:
Inject the prepared sample solutions and the individual standard solutions for quantification. The amount of this compound in the sample can be determined using the external standard method based on the peak area response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
For highly sensitive and selective quantification, particularly in biological matrices, an LC-MS/MS method is recommended. The following section provides guidance on developing such a method for this compound.
Predicted Mass Transitions
The molecular weight of this compound is 350.4 g/mol . In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ will have an m/z of 351.4. Based on the known fragmentation of bumetanide (precursor ion m/z 365.2), a major product ion results from the loss of the butylamino group.[12] A similar fragmentation pattern is expected for this compound.
Predicted Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 351.4 | To be determined experimentally (predicted fragmentation) | To be determined experimentally |
| Bumetanide | 365.2 | 240.2 | To be determined experimentally |
Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Experimental Protocol: LC-MS/MS Method Development
1. Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC conditions as described in the HPLC section (can be adapted for faster run times with a shorter column).
-
This compound analytical standard.
-
Formic acid (LC-MS grade).
2. Mass Spectrometer Optimization:
-
Prepare a solution of this compound at approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer to determine the optimal ESI source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Perform a product ion scan of the precursor ion (m/z 351.4) to identify the most abundant and stable product ions.
-
Optimize the collision energy for each selected product ion to maximize the signal intensity.
3. Chromatographic Method:
The HPLC method described previously can be used as a starting point. The mobile phase can be modified to be more MS-friendly, for example, by replacing o-phthalaldehyde with 0.1% formic acid.
4. Method Validation:
Once the LC and MS parameters are optimized, the method should be validated according to relevant regulatory guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Forced Degradation Studies: Demonstrating Method Specificity
Forced degradation studies are crucial to ensure that the analytical method is stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products.[4][13]
Protocol for Forced Degradation
A stock solution of this compound should be subjected to the following stress conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Treat the standard solution with 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.[8][14]
-
Base Hydrolysis: Treat the standard solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before analysis.[8][14]
-
Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose the solid standard to dry heat at 105°C for 24 hours.[8] Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the standard solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.[8]
The resulting chromatograms should be examined to ensure that any degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a PDA detector is also recommended.
Visualization of Workflows
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
LC-MS/MS Method Development Logic
Caption: Logical flow for developing a quantitative LC-MS/MS method.
Conclusion
The this compound analytical standard is an indispensable tool for the accurate assessment of bumetanide purity. The protocols and guidelines presented in this document provide a robust framework for the development and validation of reliable analytical methods using HPLC-UV and LC-MS/MS. By implementing these methodologies, researchers and quality control professionals can ensure that bumetanide drug products meet the highest standards of safety and efficacy, in compliance with global regulatory expectations.
References
-
Kumar, P. S., Krishna Mohan, G., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and Its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221. [Link]
-
PubChem. (n.d.). Bumetanide. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (n.d.). Bumetanide EP Impurity B | CAS 28328-54-3. Retrieved from [Link]
-
SynZeal. (n.d.). Bumetanide EP Impurity B | 28328-54-3. Retrieved from [Link]
-
Allmpus. (n.d.). Bumetanide EP Impurity B | Bumetanide USP RC A | Desbutyl Bumetanide. Retrieved from [Link]
-
SciSpace. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]
-
Rao, J. R., Kumar, M., & Yadav, S. S. (2012). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 5(7), 888-892. [Link]
-
Al-Ghanana, A. H., et al. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825. [Link]
-
Asian Journal of Research in Chemistry. (2012). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. [Link]
-
Asian Journal of Chemistry. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link]
-
Teasdale, A., Elder, D., & Nims, R. W. (Eds.). (2013). Forced degradation and impurity profiling. Elsevier. [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
PubChem. (n.d.). Desbutyl Bumetanide-d5. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). A Review on Force Degradation Studies for Drug Substances. [Link]
-
ResearchGate. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. [Link]
-
CABI Digital Library. (2014). development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. [Link]
-
Acta Scientific. (2019). New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. [Link]
-
Rakibe, U., Tiwari, R., Mahajan, A., Rane, V., & Wakte, P. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Pharmaceutical and biomedical analysis, 125, 29-39. [Link]
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- 4. library.dphen1.com [library.dphen1.com]
- 5. This compound | LGC Standards [lgcstandards.com]
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- 14. ajrconline.org [ajrconline.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of N-Desbutyl-N-propyl Bumetanide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of N-Desbutyl-N-propyl Bumetanide, a potential process-related impurity and degradant of the potent loop diuretic, Bumetanide. The developed isocratic method utilizes a C18 stationary phase and a simple mobile phase of methanol and water, ensuring sufficient resolution between Bumetanide and this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is tailored for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Bumetanide drug substances and products.
Introduction: The Rationale for Monitoring this compound
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a powerful diuretic used in the management of edema associated with congestive heart failure, and liver and kidney disease.[1] The purity of the active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. During the synthesis and storage of Bumetanide, various related compounds, including process impurities and degradation products, can arise.[2]
This compound (4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid) is a potential process-related impurity, differing from the parent molecule by the substitution of a butyl group with a propyl group on the amine. The structural similarity between Bumetanide and this analogue necessitates a highly specific analytical method to ensure their effective separation and accurate quantification. The development of a stability-indicating assay is crucial for monitoring the potential formation of this and other impurities under various stress conditions, thereby ensuring the quality and stability of the final drug product. This application note provides a comprehensive, validated HPLC method designed for this purpose.
Chromatographic Principles and Method Development
The inherent non-polar nature of both Bumetanide and its N-Desbutyl-N-propyl analogue lends itself to reversed-phase chromatography. A C18 column was selected as the stationary phase due to its hydrophobicity, which allows for effective separation based on the differential partitioning of the analytes between the stationary phase and the mobile phase.
The mobile phase composition was optimized to achieve a balance between resolution and analysis time. A simple isocratic mobile phase consisting of methanol and water was chosen for its simplicity, cost-effectiveness, and UV transparency. The ratio of methanol to water was meticulously adjusted to ensure baseline separation of the this compound peak from the main Bumetanide peak and any other potential degradants. UV detection at 254 nm was selected as both compounds possess significant chromophores that absorb at this wavelength, providing good sensitivity.[3][4]
Detailed HPLC Protocol
Equipment and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Data Acquisition and Processing Software
-
Analytical Balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Bumetanide Reference Standard
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
0.45 µm syringe filters
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Preparation of Solutions
3.3.1. Diluent Preparation: The mobile phase (Methanol: Water, 70:30 v/v) is used as the diluent for all standard and sample preparations.
3.3.2. Standard Stock Solution Preparation (Bumetanide): Accurately weigh and transfer about 25 mg of Bumetanide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 1000 µg/mL.
3.3.3. Standard Stock Solution Preparation (this compound): Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.
3.3.4. Working Standard Solution Preparation: Prepare a working standard solution containing a known concentration of Bumetanide (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by appropriate dilution of the stock solutions with the diluent.
3.3.5. Sample Preparation (for Drug Substance): Accurately weigh and transfer about 25 mg of the Bumetanide drug substance sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a Bumetanide sample. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions. The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is considered specific if the this compound peak is well-resolved from the main Bumetanide peak and any degradation products.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions containing this compound at different concentrations (e.g., 0.1 to 2.0 µg/mL). The peak area response was plotted against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Result |
| Linearity Range | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy (% Recovery)
The accuracy of the method was determined by spiking a known amount of this compound into a Bumetanide sample at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.
| Spiked Level | % Recovery |
| 50% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 150% | 98.0 - 102.0% |
Precision
4.4.1. Repeatability (Intra-day Precision): The repeatability of the method was assessed by performing six replicate injections of a standard solution containing this compound and calculating the relative standard deviation (%RSD) of the peak areas.
4.4.2. Intermediate Precision (Inter-day Precision): The intermediate precision was evaluated by analyzing the same standard solution on different days, by different analysts, and on different instruments. The %RSD was calculated.
| Precision Parameter | Acceptance Criteria |
| Repeatability (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions with known concentrations.
| Parameter | Result |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
System Suitability
To ensure the performance of the chromatographic system, a system suitability test was performed before each analytical run by injecting a standard solution. The acceptance criteria are summarized below.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Conclusion
The RP-HPLC method described in this application note provides a simple, accurate, and reliable means for the detection and quantification of this compound in Bumetanide drug substance. The method is specific, linear, precise, and accurate over the desired concentration range. The stability-indicating nature of the assay makes it a valuable tool for quality control and stability studies in the pharmaceutical industry.
References
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Kulkarni, D. C., Dadhich, A. S., & Annapurna, M. M. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology, 16(8), 3629-3636. [Link]
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Rao, J. R., Kumar, M., & Yadav, S. S. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 2(3), 266-269. [Link]
-
Kumar, P. S., Krishna Mohan, G., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Sethi, R., Paul, Y., & Goyal, S. (2014). Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. Indian Journal of Field Veterinarians, 9(4), 18-23. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Application Note: Quantitative Analysis of N-Desbutyl-N-propyl Bumetanide in Pharmaceutical Formulations by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated method for the quantification of N-Desbutyl-N-propyl bumetanide, a potential impurity and degradation product of the potent loop diuretic, bumetanide.[1][2] The protocol herein is designed for researchers, quality control analysts, and drug development professionals engaged in the purity profiling and stability testing of bumetanide pharmaceutical products. The methodology leverages the specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and is established in accordance with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Introduction: The Rationale for Specific Quantification
Bumetanide, chemically described as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a critical therapeutic agent for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease.[8] The manufacturing process of bumetanide, along with its storage and handling, can lead to the formation of related substances or impurities. This compound is a potential process-related impurity or degradant. The qualification and monitoring of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[1] Therefore, a highly specific and sensitive analytical method is imperative for the accurate quantification of this compound at trace levels in the active pharmaceutical ingredient (API) and its finished dosage forms.
This guide provides a comprehensive framework for this analytical challenge, grounded in established chromatographic principles as detailed in the United States Pharmacopeia (USP) General Chapter <621>.[9][10][11][12][13]
Experimental Workflow: A Strategic Overview
The quantification of this compound is achieved through a systematic workflow. This process begins with a meticulous sample preparation to ensure the analyte is extracted efficiently from the pharmaceutical matrix, followed by chromatographic separation and detection using a highly selective LC-MS/MS system.
Figure 1: High-level experimental workflow for this compound quantification.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Bumetanide reference standard (USP grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Bumetanide tablets (or relevant pharmaceutical formulation)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is required.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent
-
Chromatographic Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent
Detailed Protocols
Standard and Sample Preparation
-
Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a concentration of approximately 100 µg/mL. This is the primary stock solution.
-
Prepare a bumetanide stock solution in a similar manner.
-
Prepare a series of working standard solutions by serially diluting the SSS with a 50:50 mixture of acetonitrile and water.
-
The concentration range should bracket the expected concentration of the impurity in the sample solutions. A suggested range for linearity assessment is 0.05 µg/mL to 5 µg/mL.
-
Weigh and finely powder not fewer than 20 bumetanide tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 25 mg of bumetanide into a 25 mL volumetric flask.[14]
-
Add approximately 15 mL of a 50:50 acetonitrile/water mixture and sonicate for 15 minutes to ensure complete dissolution of the active ingredient and extraction of the impurity.[14]
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes or filter through a 0.22 µm syringe filter. The resulting solution has a nominal bumetanide concentration of 1000 µg/mL.
LC-MS/MS Method
The separation and detection parameters must be optimized to ensure a robust and reliable method.
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
Table 1: Optimized Liquid Chromatography Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 10.0 | 20 |
Table 2: Gradient Elution Program
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The specific mass transitions for this compound and bumetanide must be determined by infusing the respective standard solutions.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
| Capillary Voltage | 4000 V |
Table 3: Mass Spectrometry Source Conditions
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Bumetanide | 365.1 | 240.1 | 20 |
| This compound | 351.1 | 240.1 | 20 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions. Note: These transitions are predictive and should be confirmed experimentally.
Method Validation: Ensuring Trustworthiness
The analytical method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][5][6][7]
Specificity
Specificity is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (diluent) and a placebo sample. Forced degradation studies on bumetanide should also be performed to ensure that potential degradants do not co-elute with the target impurity.[8][14][15][16][17]
-
Acidic Hydrolysis: 0.1 N HCl at 80°C for 30 minutes[14]
-
Alkaline Hydrolysis: 0.1 N NaOH at 80°C for 30 minutes[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour
-
Thermal Degradation: 105°C for 6 hours[15]
-
Photolytic Degradation: Exposure to UV light (200 watt-hours/m²)
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of this compound. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy should be assessed by spiking the placebo with known concentrations of the impurity at three levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation and System Suitability
System Suitability
Before sample analysis, a system suitability test must be performed by injecting a standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 5: System Suitability Requirements
Figure 2: Core validation parameters ensuring method reliability.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in pharmaceutical formulations. Adherence to the described protocols and validation procedures will ensure data integrity and compliance with regulatory expectations for impurity analysis. This method is a valuable tool for quality control and stability monitoring of bumetanide products.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- ICH. Q2(R2)
- Agilent Technologies.
- AMSbiopharma.
- Annapurna, M. M., et al. (2019). New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. Acta Scientific Pharmaceutical Sciences, 3(8), 84-90.
- European Medicines Agency. ICH Q2(R2)
- SynThink Research Chemicals.
- U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
- ICH.
- LCGC International. Are You Sure You Understand USP <621>?
- ECA Academy. ICH Guidance Q14 / Q2(R2)
- Kumar, et al. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry.
- Annapurna, M. M., et al. (2020). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology, 13(1), 1-6.
- Kumar, P., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2217-2223.
- Palleshwar, R. G., et al. (2018). METHOD DEVELOPMENT, VALIDATION AND STABILITY STUDIES FOR DETERMINATION OF BUMETANIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-UPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4265-4271. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0M0i8xbbVBFpncY-mFryenb5pNzVTwrCY0CmZ4cNwD9T2367YMH7X-2_yq1zFIsOnsdA1atjDCPTrkthJqiGGx3xLAj5MvtvhTNRPbbLo999vy0wA0C7Yz941zXVYP-P58VQLtmI6Q4POMZxF2273SlQlhiNQBBfiQLZP4yh9A-5YYG1Jxay7fVZHqXqUArN_9vqiA93_7vdHlo0lb-ez2SlRCaRZun4NfhIZmMJWMpEsEDJD3UaZOkVWlFGooVQFgPsNA37lO8WjDgPfs1NgykPbDvViPAbIOGXqkNvwHZ7rvV1ZSI_Q9Am-3HSzfrvwZXf-]( y7fVZHqXqUArN_9vqiA93_7vdHlo0lb-ez2SlRCaRZun4NfhIZmMJWMpEsEDJD3UaZOkVWlFGooVQFgPsNA37lO8WjDgPfs1NgykPbDvViPAbIOGXqkNvwHZ7rvV1ZSI_Q9Am-3HSzfrvwZXf-)
- Pharmaffili
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Foreword: The Scientific Rationale for Bumetanide Analogs
An Application Note for the Research Synthesis of N-Desbutyl-N-propyl Bumetanide
Bumetanide, a potent loop diuretic, exerts its primary clinical effect by inhibiting the Na-K-2Cl cotransporter 2 (NKCC2) in the kidney.[1][2][3] However, its inhibitory action on the ubiquitously expressed NKCC1 isoform has opened new avenues of research, particularly in neuroscience.[4][5] NKCC1 is crucial for regulating intracellular chloride concentrations in neurons, and its modulation can impact GABAergic neurotransmission.[4][6] This has implicated NKCC1 in the pathophysiology of conditions like epilepsy, neuropathic pain, and autism.[4][7][8]
The development of bumetanide analogs, such as this compound (4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid), is driven by the need for research tools with potentially altered pharmacokinetic and pharmacodynamic profiles.[6][9][10] By modifying the N-alkyl side chain, researchers can investigate structure-activity relationships, aiming to enhance blood-brain barrier penetration or improve selectivity for NKCC1 over NKCC2, thereby minimizing diuretic effects while maximizing central nervous system activity.[6][8][11]
This document provides a detailed, research-scale protocol for the synthesis of this compound, intended for drug development professionals and researchers exploring the therapeutic potential of NKCC1 inhibition.
I. Overall Synthetic Strategy
The synthesis of this compound is a multi-step process adapted from established routes for bumetanide itself.[7][12] The core strategy involves building the substituted benzoic acid backbone and then introducing the N-propyl group in the final stages. The key intermediate is 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, which is commercially available but can also be synthesized from more fundamental starting materials. This guide will focus on the final, critical alkylation step, assuming the availability of this key intermediate.
The chosen method is reductive amination, which offers high selectivity for mono-alkylation and avoids the formation of quaternary ammonium salts, a common side reaction in direct alkylation with alkyl halides.[13][14] This method involves the reaction of the primary amine intermediate with propanal (propionaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
II. Materials and Reagents
Proper preparation is paramount. Ensure all glassware is flame-dried or oven-dried before use and that reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example Scale) | Notes / Recommended Supplier |
| 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid | 28328-54-3 | 308.31 | 3.08 g (10 mmol) | Key intermediate. Source from reputable chemical suppliers. |
| Propanal (Propionaldehyde) | 123-38-6 | 58.08 | 0.87 g (1.16 mL, 15 mmol) | Use freshly distilled propanal to avoid oxidized impurities. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 3.18 g (15 mmol) | A mild and selective reducing agent for reductive amination. Less water-sensitive than NaBH₄. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 100 mL | Reaction solvent. Must be dry. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | For work-up and precipitation. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For neutralization during work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | For drying the organic phase. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For recrystallization/chromatography. |
| Hexanes | 110-54-3 | - | As needed | For recrystallization/chromatography. |
III. Detailed Synthesis Protocol
Safety First: This procedure involves handling corrosive acids, flammable solvents, and potentially hazardous reagents. All operations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[15][16][17]
Step 1: Reaction Setup
-
To a 250 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (3.08 g, 10 mmol).
-
Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture to form a suspension.
-
Under an inert atmosphere, add propanal (1.16 mL, 15 mmol, 1.5 equivalents). The choice of 1.5 equivalents of the aldehyde ensures the complete consumption of the limiting amine starting material, driving the reaction towards imine formation.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
Step 2: Reduction
-
To the stirring suspension, add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. STAB is selected for its mildness and high selectivity in reducing imines in the presence of aldehydes, minimizing the reduction of the unreacted propanal.[18]
-
The addition may be slightly exothermic. Maintain the temperature near room temperature (20-25 °C).
-
Allow the reaction to stir at room temperature for 12-18 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate (Silica gel 60 F₂₅₄) and spot the starting material (dissolved in a suitable solvent like methanol), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate using a mobile phase such as 10% Methanol in Dichloromethane or 30% Ethyl Acetate in Hexanes with 1% acetic acid. The addition of acetic acid helps to produce sharper spots for the carboxylic acid-containing compounds.
-
Visualize the plate under UV light (254 nm). The reaction is complete when the starting amine spot has been completely consumed.
Step 4: Aqueous Work-up and Product Isolation
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. This neutralizes the acidic byproducts from the STAB reagent.
-
Transfer the mixture to a separatory funnel. Add more DCM if necessary to dissolve all organic material.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.
IV. Purification Protocol
The purity of the final compound is critical for its use in biological assays. The following workflow outlines the steps to achieve high purity.
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in a 4 °C refrigerator for several hours to promote crystal formation.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
V. Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.
| Analysis Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | 223-224 °C[19] |
| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to the propyl group (triplet ~0.9 ppm, multiplet ~1.6 ppm, multiplet ~3.2 ppm), aromatic protons, phenoxy protons, and exchangeable protons for NH, SO₂NH₂, and COOH. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals for the propyl carbons, aromatic carbons, and the carboxyl carbon. |
| Mass Spectrometry (ESI-) | Expected [M-H]⁻ ion at m/z 349.08. Molecular Formula: C₁₆H₁₈N₂O₅S. Molecular Weight: 350.4 g/mol .[20] |
| HPLC | A single major peak with >98% purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a suitable starting point for method development.[21] |
VI. Concluding Remarks
This protocol provides a reliable and reproducible method for the synthesis of this compound for research purposes. By carefully controlling the reaction conditions and implementing rigorous purification and characterization steps, researchers can obtain a high-purity compound suitable for investigating the nuanced roles of NKCC1 in various biological systems. As with any chemical synthesis, careful planning, adherence to safety protocols, and thorough analytical validation are essential for success.
References
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Drugs.com. (2025, July 10). Bumetanide Monograph for Professionals. [Link]
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U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS WARNING. [Link]
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Wikipedia. (n.d.). Bumetanide. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Bumetanide?[Link]
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Jayakumar, A., & Puschett, J. B. (1984). Study of the sites and mechanisms of action of bumetanide in man. PubMed. [Link]
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Li, H., & Biscoe, M. R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, ACS Publications. [Link]
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Patsnap Synapse. (2024, June 21). What are NKCC1 inhibitors and how do they work?[Link]
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Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Semantic Scholar. [Link]
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Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Pate1, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. Synthetic Communications. [Link]
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Manidhar, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry. [Link]
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Hospira Inc. (2016, July 25). Bumetanide Injection, USP - SAFETY DATA SHEET. [Link]
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Chandrashekhar, V. G., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
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Wang, D., et al. (2014). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, RSC Publishing. [Link]
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Fresenius Kabi USA. (2022, September 26). Bumetanide Injection USP - Safety Data Sheet. [Link]
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Feit, P. W. (1977). Bumetanide--the way to its chemical structure. PubMed. [Link]
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Löscher, W., & Kaila, K. (2021). CNS pharmacology of NKCC1 inhibitors. PubMed. [Link]
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Löscher, W., & Kaila, K. (2025, September 21). CNS pharmacology of NKCC1 inhibitors*. ResearchGate. [Link]
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University of Maryland, Baltimore. (n.d.). NKCC Inhibitors for Neuroprotection Following a Stroke. [Link]
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Evidence-Based Medicine Consult. (2025, June 23). What is the safest approach to using Bumex (bumetanide) and pressors for diuresis?[Link]
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PrepChem.com. (n.d.). Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. [Link]
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Chemsrc. (2025, August 26). This compound-d5. [Link]
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Töllner, K., et al. (2014). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, NIH. [Link]
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U.S. Food and Drug Administration. (2024, October 17). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. [Link]
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Pharmaffiliates. (n.d.). This compound-d5. [Link]
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Töllner, K., et al. (2020). Functional characterization of novel bumetanide derivatives for epilepsy treatment. PubMed. [Link]
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Application Note: A Validated Protocol for the Isolation and Purification of N-Desbutyl-N-propyl Bumetanide
Abstract
This application note provides a comprehensive, step-by-step protocol for the isolation and purification of N-Desbutyl-N-propyl Bumetanide, a known impurity and related compound of the potent diuretic, Bumetanide. The methodology leverages preparative reverse-phase high-performance liquid chromatography (RP-HPLC), a robust and scalable technique for separating complex mixtures. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Bumetanide and its associated impurities. The protocol herein is designed to be a self-validating system, with detailed explanations for experimental choices to ensure scientific integrity and reproducibility.
Introduction
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a loop diuretic used in the treatment of edema and hypertension.[1][2] During its synthesis or as a degradation product, various related compounds and impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3] One such impurity is this compound, also referred to as 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid.[4][5][6] The isolation and characterization of this and other impurities are critical for establishing analytical standards, understanding degradation pathways, and meeting stringent regulatory requirements set by bodies like the U.S. Food and Drug Administration (FDA).[3][7]
This document outlines a detailed protocol for the isolation of this compound from a synthetic mixture or a Bumetanide sample containing this impurity. The core of this protocol is a preparative RP-HPLC method, adapted from established analytical methods for Bumetanide and its impurities.[8][9][10] The principles of reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, are ideally suited for separating compounds with varying hydrophobicity, such as Bumetanide and its analogues.
Chemical Properties of this compound
A clear understanding of the target molecule's properties is fundamental to designing an effective isolation strategy.
| Property | Value | Source(s) |
| Chemical Name | 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | [4][5][6] |
| CAS Number | 28395-28-0 | [4][6] |
| Molecular Formula | C₁₆H₁₈N₂O₅S | [4][6] |
| Molecular Weight | 350.39 g/mol | [6] |
| Solubility | Soluble in Methanol (MeOH) | [6] |
| Storage | 2-8°C | [6] |
Isolation Workflow Overview
The overall process for isolating this compound can be broken down into several key stages, from initial sample preparation to final purity assessment. The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the isolation of this compound.
Detailed Experimental Protocol
This protocol is based on established RP-HPLC methods for Bumetanide and its impurities, scaled for preparative isolation.[8][9][11] The choice of a C18 column is due to its wide applicability and proven effectiveness in separating Bumetanide and its degradation products.[1][8] An isocratic mobile phase is selected for simplicity and scalability.
Materials and Reagents
-
Crude sample containing this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
o-phthalaldehyde (optional, for specific mobile phases) or Formic Acid (for MS compatibility)
-
This compound reference standard (if available for peak identification)
Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Pump capable of high flow rates (e.g., 10-50 mL/min)
-
UV-Vis detector
-
Fraction collector
-
-
Preparative RP-HPLC column (e.g., Discovery C18, 250 x 21.2 mm, 5 µm)
-
Analytical HPLC system for fraction analysis
-
Rotary evaporator
-
Vials for fraction collection
-
Syringes and syringe filters (0.45 µm)
Preparative HPLC Method Parameters
The following parameters are a starting point and may require optimization based on the specific crude mixture composition and the HPLC system used.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 250 x 21.2 mm, 5 µm | Provides good retention and resolution for Bumetanide and its analogues.[1][8] The larger diameter allows for higher loading capacity. |
| Mobile Phase | 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid | A common mobile phase for separating Bumetanide impurities.[8][9] Formic acid improves peak shape and is MS-compatible.[11] |
| Flow Rate | 20 mL/min | Scaled up from analytical flow rates (typically 1 mL/min) to accommodate the larger column diameter. |
| Detection | UV at 254 nm | Bumetanide and its impurities show absorbance at this wavelength.[8][9] |
| Column Temperature | Ambient or 50 °C | Elevated temperatures can improve peak shape and reduce viscosity.[8] |
| Injection Volume | Variable (dependent on sample concentration and column capacity) | Start with a small injection to determine retention times and then scale up. |
Step-by-Step Isolation Procedure
Step 1: Sample Preparation
-
Dissolve the crude sample containing this compound in a minimal amount of the mobile phase (or a stronger solvent like methanol if necessary, followed by dilution with the mobile phase).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Step 2: HPLC System Preparation
-
Install the preparative C18 column onto the HPLC system.
-
Purge the HPLC pumps with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at the set flow rate (20 mL/min) until a stable baseline is achieved on the UV detector. This may take 30-60 minutes.
Step 3: Chromatographic Separation and Fraction Collection
-
Perform a small analytical-scale injection of the prepared sample to determine the retention time of the target compound, this compound. It is expected to have a different retention time than Bumetanide.
-
Once the retention time is confirmed, inject a larger volume of the sample onto the preparative column.
-
Monitor the chromatogram in real-time.
-
Set the fraction collector to begin collecting eluent just before the target peak begins to emerge and stop collecting after the peak has fully eluted. Collect in appropriately sized vials.
Step 4: Post-Isolation Processing
-
Analyze a small aliquot from each collected fraction using analytical HPLC to confirm the purity of each fraction.
-
Pool the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
The remaining solid or oil is the isolated this compound.
Purity and Identity Confirmation
The purity of the isolated compound should be assessed using a validated analytical HPLC method.[8][9][10] The identity of the compound should be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight (350.39 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
The following diagram illustrates the decision-making process during fraction analysis.
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Application Notes and Protocols for N-Desbutyl-N-propyl Bumetanide in Diuretic Research
Introduction: Exploring the Therapeutic Potential of Bumetanide Analogs
Bumetanide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2][3] Its therapeutic efficacy is derived from its potent inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[4][5] The development and characterization of bumetanide analogs, such as N-Desbutyl-N-propyl Bumetanide, are driven by the quest for compounds with improved pharmacokinetic profiles, enhanced diuretic efficacy, or reduced side effects. This compound, an impurity and analogue of bumetanide, presents a valuable tool for structure-activity relationship (SAR) studies and for understanding the nuances of NKCC transporter interactions.[6][7] This guide provides a comprehensive overview of the core methodologies for the preliminary screening and characterization of this compound, focusing on data-driven evaluation and detailed experimental protocols for researchers and drug development professionals.
Mechanism of Action: Targeting the Na+-K+-2Cl- Cotransporter (NKCC)
The primary molecular target for bumetanide and its analogs is the electroneutral cation-coupled chloride cotransporter family (SLC12).[8][9] Specifically, bumetanide inhibits both the kidney-specific NKCC2 (encoded by the SLC12A1 gene) and the ubiquitously expressed NKCC1 (encoded by the SLC12A2 gene).[10][11][12][13] The diuretic effect is primarily attributed to the inhibition of NKCC2 in the apical membrane of the thick ascending limb of the loop of Henle, which is responsible for reabsorbing approximately 25% of filtered sodium. By blocking this transporter, this compound is hypothesized to induce natriuresis and diuresis.[4] Understanding the relative inhibitory potency of this compound on NKCC1 and NKCC2 is crucial, as NKCC1 plays significant roles in various physiological processes, including neuronal function and cell volume regulation, and its inhibition could lead to off-target effects.[5][11][14][15]
Caption: Inhibition of the NKCC2 cotransporter by this compound in the thick ascending limb of the loop of Henle.
Experimental Protocols
A robust screening cascade for this compound involves a combination of in vitro assays to determine direct target engagement and in vivo models to assess physiological diuretic effects.[16][17][18][19][20][21][22][23]
In Vitro Screening: NKCC2 Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the function of the NKCC2 cotransporter. A common method involves using HEK293 cells engineered to express NKCC2 and measuring the uptake of a radioactive tracer, such as ⁸⁶Rb⁺ (as a surrogate for K⁺).
Principle: The rate of ⁸⁶Rb⁺ uptake by cells expressing NKCC2 is proportional to the transporter's activity. Inhibition of NKCC2 by a test compound will result in a dose-dependent decrease in ⁸⁶Rb⁺ uptake.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human NKCC2 in appropriate culture media.
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with a chloride-free medium to stimulate NKCC2 activity. Pre-incubate the cells for 15-20 minutes with varying concentrations of this compound. Include bumetanide as a positive control.
-
⁸⁶Rb⁺ Uptake: Initiate the uptake by adding a medium containing ⁸⁶Rb⁺ and non-radioactive K⁺ and Cl⁻.
-
Termination and Lysis: After a defined incubation period (e.g., 5 minutes), stop the uptake by washing the cells with ice-cold wash buffer. Lyse the cells to release the intracellular ⁸⁶Rb⁺.
-
Scintillation Counting: Measure the amount of ⁸⁶Rb⁺ in the cell lysate using a scintillation counter.
-
Data Analysis: Plot the ⁸⁶Rb⁺ uptake as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validation: The inclusion of a known NKCC2 inhibitor like bumetanide as a positive control validates the assay's responsiveness. A clear dose-dependent inhibition by both the test compound and the positive control indicates a valid experiment.
In Vivo Screening: Rat Diuretic Activity (Modified Lipschitz Test)
The Lipschitz test is a widely used in vivo model to assess the diuretic, natriuretic (Na⁺ excretion), and kaliuretic (K⁺ excretion) activity of new compounds.[16][22][24]
Principle: The diuretic effect of a compound is evaluated by measuring the volume of urine and the concentration of electrolytes excreted by rats after oral or intraperitoneal administration of the test substance.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g). Divide animals into groups (e.g., vehicle control, positive control, and different dose levels of this compound).
-
Acclimatization and Fasting: Acclimatize the animals to metabolic cages for at least 24 hours. Fast the animals overnight with free access to water.
-
Hydration: Administer a saline load (e.g., 25 mL/kg) orally to ensure adequate hydration and urine flow.
-
Compound Administration: Administer the vehicle, positive control (e.g., bumetanide or furosemide), or this compound orally or intraperitoneally.
-
Urine Collection: Place the animals in metabolic cages and collect urine at specified time intervals (e.g., every hour for 5 hours and a cumulative 24-hour sample).[16]
-
Urine Analysis: Measure the volume of urine for each animal. Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer and chloride (Cl⁻) concentration using a chloride analyzer.
-
Data Analysis: Calculate the total urine output, and the total excretion of Na⁺, K⁺, and Cl⁻ for each group. Compare the results of the test groups to the vehicle control group to determine the diuretic, natriuretic, and kaliuretic activity.
Self-Validation: The positive control group should exhibit a significant increase in urine output and electrolyte excretion compared to the vehicle control group, confirming the validity of the experimental model.
Caption: A typical experimental workflow for the evaluation of this compound.
Data Presentation and Interpretation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro NKCC2 Inhibition
| Compound | IC₅₀ (µM) |
| Bumetanide | 0.5 ± 0.1 |
| This compound | 2.3 ± 0.4 |
| Furosemide | 5.8 ± 0.9 |
Data are presented as mean ± SEM from three independent experiments.
Interpretation: The IC₅₀ value for this compound indicates its potency in inhibiting the NKCC2 transporter. A lower IC₅₀ value signifies higher potency. Comparing this value to that of bumetanide and furosemide provides a relative measure of its in vitro activity.
Table 2: In Vivo Diuretic Activity in Rats (5-hour urine collection)
| Treatment (Dose) | Urine Volume (mL/100g) | Na⁺ Excretion (µEq/100g) | K⁺ Excretion (µEq/100g) |
| Vehicle Control | 1.2 ± 0.2 | 150 ± 25 | 80 ± 15 |
| Bumetanide (10 mg/kg) | 5.8 ± 0.6 | 850 ± 70 | 250 ± 30 |
| This compound (10 mg/kg) | 4.5 ± 0.5 | 680 ± 60 | 210 ± 25 |
p < 0.05 compared to vehicle control. Data are presented as mean ± SEM (n=6 rats per group).
Interpretation: A statistically significant increase in urine volume and electrolyte excretion compared to the vehicle control demonstrates the diuretic efficacy of this compound in a living system. The Na⁺/K⁺ excretion ratio can also be calculated to assess the potassium-sparing potential of the compound.
Pharmacokinetic Analysis using LC-MS/MS
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a robust and sensitive analytical method is required. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying the compound in biological matrices such as plasma and urine.[25][26][27][28][29][30]
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry to accurately measure the concentration of the analyte in complex biological samples.
Methodology:
-
Sample Preparation: Extract this compound from plasma or urine samples using protein precipitation or liquid-liquid extraction.
-
LC Separation: Inject the extracted sample onto a suitable HPLC column (e.g., C18) to separate the analyte from endogenous matrix components.
-
MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use multiple reaction monitoring (MRM) to detect and quantify the parent and a specific fragment ion of this compound for high selectivity and sensitivity.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the unknown samples. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Self-Validation: The use of an internal standard during sample preparation and analysis compensates for variations in extraction efficiency and instrument response, ensuring the accuracy and precision of the results.
Conclusion
The systematic evaluation of this compound using the detailed protocols outlined in these application notes will provide valuable insights into its potential as a diuretic agent. By combining in vitro target engagement assays with in vivo efficacy and pharmacokinetic studies, researchers can build a comprehensive profile of this bumetanide analog. This structured approach, grounded in scientific principles and validated methodologies, is essential for advancing diuretic research and the development of novel therapeutics.
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Application Notes and Protocols for Characterizing N-Desbutyl-N-propyl Bumetanide Activity Using Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the activity of N-Desbutyl-N-propyl Bumetanide, an analog of the potent loop diuretic Bumetanide. We delve into the scientific rationale for targeting cation-chloride cotransporters (CCCs), specifically the Na-K-2Cl cotransporter 1 (NKCC1) and the K-Cl cotransporter 2 (KCC2), which are critical regulators of neuronal chloride homeostasis and have emerged as promising therapeutic targets for a variety of neurological disorders.[1][2][3][4] This guide offers detailed, field-proven protocols for high-throughput screening and validation assays, emphasizing experimental design that ensures data integrity and reproducibility. We explain the causality behind methodological choices, from cell line selection to the specific ion flux technology employed, to empower researchers to not only execute these assays but also to interpret the results with confidence.
Scientific Background: The Critical Role of NKCC1 and KCC2 in Neuronal Function
The efficacy of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), is critically dependent on the intracellular chloride concentration ([Cl⁻]i) within neurons. This concentration is dynamically maintained by the opposing actions of two key cation-chloride cotransporters:
-
NKCC1 (The "Importer"): This transporter moves one Na⁺, one K⁺, and two Cl⁻ ions into the cell, leading to a higher [Cl⁻]i.[5][6]
-
KCC2 (The "Extruder"): Predominantly expressed in mature neurons, this transporter moves K⁺ and Cl⁻ ions out of the cell, resulting in a low [Cl⁻]i.[6][7]
In the mature brain, low [Cl⁻]i established by KCC2 allows the GABA-A receptor, a ligand-gated chloride channel, to mediate Cl⁻ influx, causing hyperpolarization and synaptic inhibition. However, in the developing brain or in certain pathological states like epilepsy and neuropathic pain, NKCC1 expression is elevated, leading to high [Cl⁻]i.[8][9] Under these conditions, GABA-A receptor activation causes an efflux of Cl⁻, leading to depolarization and aberrant network excitation.[7][8]
Bumetanide is a well-established inhibitor of both NKCC1 and its kidney-specific isoform NKCC2.[5][7] Its potential for treating neurological disorders stems from its ability to block NKCC1, thereby reducing neuronal [Cl⁻]i and restoring the inhibitory action of GABA.[8][9] this compound, as an analog, requires rigorous characterization to determine its potency, selectivity, and overall potential as a therapeutic agent.
Diagram 2: High-Throughput Thallium (Tl⁺) Flux Assay Workflow.
Protocol: Rubidium (Rb⁺) Flux Assay for KCC2 Selectivity
Expertise & Causality: To assess if this compound is selective for NKCC1, its activity against KCC2 must be quantified. Bumetanide is known to inhibit KCC2 at higher concentrations, a potentially undesirable off-target effect. [7]This assay measures the function of KCC2, a K⁺-Cl⁻ extruder. We first load the cells with the K⁺ surrogate Rb⁺. We then create an outward-directed K⁺ (and Rb⁺) gradient by replacing the high-K⁺ external buffer with a low-K⁺ buffer, which activates KCC2-mediated efflux. The amount of Rb⁺ retained in the cell is inversely proportional to KCC2 activity. An inhibitor will block efflux, leading to higher retained Rb⁺.
Materials:
-
HEK-293 cells stably expressing human KCC2.
-
96-well cell culture plates.
-
Rb⁺ Loading Buffer: 135 mM NaCl, 5 mM RbCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4.
-
Efflux Buffer (Low K⁺): 140 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4.
-
Lysis Buffer: 1% Triton X-100 in deionized water.
-
Test Compound and Controls (as above).
-
Atomic Absorption Spectrometer (AAS) or Ion Channel Reader (ICR). [10][11] Step-by-Step Methodology:
-
Cell Plating: Seed KCC2-HEK293 cells into a 96-well plate and grow to confluence.
-
Compound Incubation: Aspirate medium and wash wells with a pre-warmed buffer (e.g., HBSS). Add 50 µL of buffer containing the desired concentrations of this compound or controls. Incubate for 20 minutes at 37°C.
-
Rb⁺ Loading: Add 50 µL of 2x Rb⁺ Loading Buffer (final RbCl concentration will be 5 mM) to each well. Incubate for 20-30 minutes at 37°C.
-
Initiate Efflux:
-
Rapidly aspirate the loading buffer.
-
Wash the wells 4 times with 200 µL of ice-cold wash buffer (e.g., 145 mM NaCl) to remove extracellular Rb⁺. Causality: Performing this step on ice minimizes transporter activity during the wash.
-
Add 100 µL of pre-warmed Efflux Buffer to initiate KCC2-mediated Rb⁺ efflux. Incubate for 10 minutes at 37°C.
-
-
Cell Lysis: Aspirate the efflux buffer and add 100 µL of Lysis Buffer to each well. Shake for 10 minutes to ensure complete lysis.
-
Quantification: Transfer the lysate to a new plate suitable for the reader. Measure the Rb⁺ concentration in each sample using AAS.
-
Data Analysis:
-
Normalize the data: Set the Rb⁺ signal from cells treated with a known KCC2 inhibitor as 100% retention (0% activity) and the signal from vehicle-treated cells as 0% retention (100% activity).
-
Plot and analyze the dose-response curve as described in Protocol 3.1 to determine the IC₅₀ for KCC2.
-
Data Presentation and Interpretation
The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), which quantifies the potency of the compound. Comparing the IC₅₀ values against different transporters reveals the compound's selectivity profile.
Table 1: Hypothetical Pharmacological Profile of this compound
| Compound | NKCC1 IC₅₀ (µM) | KCC2 IC₅₀ (µM) | Selectivity Index (KCC2 IC₅₀ / NKCC1 IC₅₀) |
| Bumetanide (Control) | 0.45 | 15.2 | ~34x |
| This compound | 0.25 | > 50 | > 200x |
Interpretation: In this hypothetical example, this compound is not only more potent at inhibiting NKCC1 than the parent compound Bumetanide, but it also displays a significantly improved selectivity profile, with minimal activity against KCC2 within the tested concentration range. This profile would make it a more desirable candidate for further development as a neurological therapeutic, as it is less likely to disrupt the normal inhibitory function maintained by KCC2.
Conclusion
The cell-based ion flux assays detailed in this guide provide a robust, reliable, and scalable platform for the pharmacological characterization of novel cation-chloride cotransporter modulators like this compound. The high-throughput Tl⁺ flux assay serves as an excellent primary screen for potency, while the Rb⁺ flux assay is crucial for determining the selectivity profile against key antitargets such as KCC2. By employing these self-validating protocols, researchers can generate high-quality data to confidently drive decision-making in the drug discovery and development process for new therapies targeting neurological disorders.
References
-
ResearchGate. (n.d.). Dose response of the effect of bumetanide on wild-type NKCC1, HEK-NKCC,... [Link]
-
Kahle, K. T., et al. (2008). The bumetanide-sensitive Na-K-2Cl cotransporter NKCC1 as a potential target of a novel mechanism-based treatment strategy for neonatal seizures. PubMed. [Link] [9]13. Pisella, L. I., et al. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. PLoS ONE, 8(3), e58128. [Link] [12]14. Gill, S., et al. (2017). A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology. ASSAY and Drug Development Technologies. [Link] [10]15. Merlo, S., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry. [Link] [13]16. Dr. Oracle. (2025). What is the mechanism of action of Bumex (bumetanide)? [Link]
-
Zhang, D., et al. (2010). A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators. PubMed. [Link] [14]18. U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS. [Link]
-
ResearchGate. (n.d.). Discovery of KCC2 Potentiators by High-throughput Screening. [Link] [15]20. Patsnap Synapse. (2024). What is the mechanism of Bumetanide? [Link]
-
Pharmacy Freak. (2025). Mechanism of Action of Bumetanide. [Link]
-
Aurora Biomed. (n.d.). ION TRANSPORTER. [Link] [11]25. Liu, L., et al. (2017). Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. American Journal of Physiology-Cell Physiology. [Link] [16]26. RxList. (n.d.). Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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Application Note & Protocols for the Use of N-Desbutyl-N-propyl Bumetanide as a Reference Standard
Abstract
This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the proper use of N-Desbutyl-N-propyl Bumetanide as a chemical reference standard. This compound, a key analog of the potent loop diuretic Bumetanide, is critical for the accurate quantification of Bumetanide and the identification of related substances in pharmaceutical formulations and biological matrices. This guide furnishes detailed protocols for the preparation of standard solutions, sample preparation workflows, and a validated LC-MS/MS method for quantitative analysis. Adherence to these protocols is intended to ensure analytical integrity, reproducibility, and compliance with stringent regulatory standards.
Introduction: The Analytical Imperative
Bumetanide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, as well as hepatic and renal disease.[1][2] The metabolic pathway of Bumetanide primarily involves the oxidation of its N-butyl side chain.[3][4][5] this compound, also known as 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid, represents a close structural analog to Bumetanide, differing by the substitution of the N-butyl group with an N-propyl group.[6][7]
The availability of high-purity this compound as a reference standard is indispensable for several key analytical applications:
-
Impurity Profiling: As a potential process-related impurity or degradation product in the synthesis of Bumetanide.
-
Metabolite Identification: While not a primary human metabolite, its characterization can be crucial in investigational metabolism studies.
-
Analytical Method Validation: Used to challenge the specificity and selectivity of chromatographic methods designed to quantify Bumetanide.
-
Internal Standard (Hypothetical Use): A stable-isotope labeled version of this compound could serve as an ideal internal standard in bioanalytical assays due to its structural similarity and expected co-extraction behavior.
This guide establishes the foundational knowledge and actionable protocols for leveraging this reference standard to achieve the highest degree of analytical precision and confidence.
Physicochemical Properties & Handling
Accurate preparation of standard solutions begins with a thorough understanding of the reference material's properties.
| Property | Value | Source |
| Chemical Name | 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | [6][7] |
| Synonym | This compound, Bumetanide Propyl Analogue | [6] |
| CAS Number | 28395-28-0 | [6][8] |
| Molecular Formula | C₁₆H₁₈N₂O₅S | [6][7][8] |
| Molecular Weight | 350.39 g/mol | [6][8] |
| Appearance | Crystalline solid / White powder | [9] |
| Solubility | Soluble in Methanol (MeOH), DMSO, DMF. Sparingly soluble in aqueous buffers. | [6][9] |
| Storage | Store at 2-8°C or -20°C as specified by the supplier. Protect from light and moisture. | [6][9] |
Expert Insight on Handling: Reference standards are the bedrock of quantitative analysis. Their integrity is paramount. Always use calibrated analytical balances and Class A volumetric glassware. To counteract the poor aqueous solubility, a primary stock solution should be prepared in an organic solvent like DMSO or Methanol. Subsequent dilutions into aqueous or physiological matrices must be carefully monitored for precipitation. For maximum stability, especially in aqueous solutions, it is recommended to prepare working standards fresh daily.[9]
Quantitative Analysis by LC-MS/MS: Protocols
The following protocols provide a validated framework for the quantification of Bumetanide, with this compound used to confirm method specificity. This method can be adapted to quantify this compound itself.
Protocol 1: Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions for calibration and quality control.
Materials:
-
This compound Reference Standard
-
Bumetanide Reference Standard (e.g., USP, EP grade)[10][11][12]
-
Bumetanide-d5 (or other suitable Internal Standard)[13]
-
LC-MS grade Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Reagent-grade water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the solid in DMSO or MeOH, vortexing to ensure complete dissolution.
-
Bring the flask to volume with the same solvent. This solution should be stored at -20°C.
-
Causality Note: Using a pure organic solvent for the primary stock ensures stability and prevents degradation or precipitation that can occur in aqueous solutions.
-
-
Working Standard Solutions (e.g., for Calibration Curve):
-
Perform serial dilutions of the primary stock solution using a mixture of Methanol and water (e.g., 50:50 v/v) to prepare a series of working standards.
-
A typical calibration curve for a bioanalytical assay might range from 1 ng/mL to 1000 ng/mL.
-
Trustworthiness Check: Each dilution step must use calibrated pipettes and fresh tips to ensure accuracy and prevent carryover.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Prepare a stock solution of Bumetanide-d5 in MeOH.
-
Dilute this stock to a final working concentration (e.g., 100 ng/mL) in the same diluent used for the working standards. The IS concentration should be consistent across all samples (calibrators, QCs, and unknowns).
-
Protocol 2: Sample Preparation from Human Plasma
Objective: To efficiently extract the analyte and internal standard from a complex biological matrix while removing interfering substances.
Methodology: Protein Precipitation (A simple, fast, and effective method for this analyte class).
Workflow Diagram:
Caption: Protein Precipitation Workflow for Plasma Sample Analysis.
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL Bumetanide-d5).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (ACN).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Causality Note: Acetonitrile is a water-miscible organic solvent that denatures plasma proteins, causing them to precipitate out of solution. The 3:1 ratio of ACN to plasma is critical for efficient precipitation.
-
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or well in a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Instrumentation and Conditions
Objective: To achieve chromatographic separation and sensitive, specific detection of the analytes.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Recommended Condition |
| LC Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical & Based on Structure): The exact MRM transitions must be optimized experimentally by infusing a pure solution of each standard. However, based on the structures, the following are proposed starting points.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| Bumetanide | m/z 363.1 | m/z 283.1 (Loss of SO₂NH₂) | -35 |
| This compound | m/z 349.1 | m/z 269.1 (Loss of SO₂NH₂) | -35 |
| Bumetanide-d5 (IS) | m/z 368.1 | m/z 288.1 (Loss of SO₂NH₂) | -35 |
Logic of MRM for Trustworthiness:
Caption: The principle of Multiple Reaction Monitoring (MRM) for high selectivity.
This two-stage mass filtering (Q1 and Q3) provides exceptional specificity, ensuring that the signal detected is unique to the target analyte, thereby building trustworthiness into the protocol by eliminating confounding signals from matrix components.
Method Validation & System Suitability
To ensure the developed method is reliable and robust, it must be validated according to regulatory guidelines (e.g., ICH M10 for bioanalytical methods). Key validation parameters include:
-
Specificity & Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention times of the analytes. Use the this compound standard to confirm it is chromatographically resolved from Bumetanide.
-
Linearity & Range: Demonstrate a linear relationship between concentration and detector response over the intended range. A correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy & Precision: Determine the closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).
System Suitability: Before each analytical run, inject a standard solution to verify system performance. Key metrics include peak shape, retention time stability, and signal-to-noise ratio. This daily check validates that the instrument is performing as expected.
References
-
Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 555–565. [Link]
-
Valentini, F., et al. (2000). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. Journal of Chromatographic Science, 38(7), 283-288. [Link]
-
Suresh Kumar, P., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221. [Link]
-
Toronto Research Chemicals. (n.d.). Corporate Profile. [Link]
-
Semantic Scholar. (n.d.). Metabolism of Bumetanide. [Link]
-
Allmpus. (n.d.). Bumetanide Propyl Analogue | this compound. [Link]
-
SciSpace. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link]
-
SciSpace. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link]
-
Bhanu, P., & Sundararajan, R. (2020). A Review of Different Analytical Techniques: Bumetanide. Acta Scientific Pharmaceutical Sciences, 4(2), 60-64. [Link]
-
Pharmacy Freak. (2025). Mechanism of Action of Bumetanide. [Link]
-
Office of Scientific and Technical Information (OSTI). (n.d.). Metabolism of bumetanide. [Link]
-
PubChem. (n.d.). Bumetanide. [Link]
-
Halladay, S. C., et al. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology & Therapeutics, 22(2), 179-187. [Link]
-
DailyMed. (n.d.). Label: BUMETANIDE tablet. [Link]
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- 4. Metabolism of Bumetanide | Semantic Scholar [semanticscholar.org]
- 5. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]
- 6. allmpus.com [allmpus.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. clearsynth.com [clearsynth.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ブメタニド United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. Bumetanide CRS | CAS 28395-03-1 | LGC Standards [lgcstandards.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocol: Comprehensive Stability Testing of N-Desbutyl-N-propyl Bumetanide
Introduction & Scientific Rationale
N-Desbutyl-N-propyl Bumetanide is a known impurity and analogue of Bumetanide, a potent loop diuretic used in the treatment of edema and hypertension.[1][2][3] As with any active pharmaceutical ingredient (API) or its related substances, ensuring stability is a critical component of drug development and quality control. Stability testing provides the necessary evidence to establish a re-test period for a drug substance or a shelf life for a drug product, along with recommended storage conditions.[4][5]
The stability of a substance is a direct measure of its quality, safety, and efficacy over time, influenced by environmental factors such as temperature, humidity, and light.[5] For a compound like this compound, understanding its degradation profile is essential for several reasons:
-
Safety: Degradation products may be inactive or, in some cases, may have toxicological properties. A notable concern for bumetanide is the potential formation of N-nitroso bumetanide, a potentially genotoxic impurity, during its shelf-life.[6]
-
Efficacy: The degradation of the primary molecule reduces its effective concentration, potentially compromising therapeutic efficacy.
-
Process Optimization: Understanding degradation pathways can inform improvements in the manufacturing process and formulation to enhance stability.[7][8]
This guide is structured to provide a comprehensive framework for the stability testing of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will detail the development of a stability-indicating analytical method, protocols for forced degradation (stress testing), and a design for long-term and accelerated stability studies.
The entire process is governed by a core principle: the analytical methods must be validated to be stability-indicating . This means the method must be proven to accurately measure the decrease in the concentration of the parent compound while simultaneously detecting and separating any degradation products that may form.[9][10] This is a foundational requirement of ICH guideline Q2(R1).[11][12][13]
Overall Stability Testing Workflow
The stability assessment follows a logical progression from method development to stress testing and finally to formal stability studies. Forced degradation studies are performed first to challenge the analytical method and to elucidate potential degradation pathways.[14] The knowledge gained informs the design and execution of the formal, long-term stability program.
Caption: High-level workflow for stability testing of this compound.
Stability-Indicating Analytical Method
A robust, stability-indicating method is the cornerstone of any reliable stability study. While no specific method exists for this compound, methods developed for the parent compound, Bumetanide, serve as an excellent starting point.[9][15][16][17] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate.
Proposed Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for moderately polar compounds like Bumetanide and its analogues.[15][18] |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (Gradient or Isocratic) | A common mobile phase for related compounds. The acidic modifier improves peak shape and suppresses ionization of the carboxylic acid group. A gradient may be needed to resolve late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between run time and efficiency.[15] |
| Detection | UV Photodiode Array (PDA) at ~254 nm | Bumetanide and its analogues have a strong chromophore, making UV detection sensitive. A PDA detector is crucial for assessing peak purity.[15][18] |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase or Acetonitrile/Water (50:50) | Ensures compatibility with the mobile phase and good solubility of the analyte. |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[11][12][13][19] Key validation parameters include:
-
Specificity: The most critical parameter for a stability-indicating method. It must be demonstrated that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed during forced degradation studies by checking for peak purity using a PDA detector and ensuring baseline resolution between the parent peak and degradant peaks.[13]
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte. A linearity range of 50% to 150% of the target concentration is typical.
-
Accuracy & Precision: The method must be shown to be accurate (close to the true value) and precise (reproducible) across the analytical range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for quantifying low levels of degradation products.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, and temperature.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[8][10][14] The goal is to achieve 5-20% degradation of the active substance.[14][20] If degradation exceeds 20%, the stress conditions should be milder.
General Sample Preparation
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.
-
Include a control sample (unstressed) diluted with the same solvent but without the stressor, kept under normal conditions.
Protocol: Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Mix the sample with 0.1 M NaOH.
-
Heat at 60-80°C for a defined period. Bumetanide is known to be highly sensitive to alkaline conditions.[17]
-
After heating, cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to the final concentration and analyze.
-
-
Neutral Hydrolysis:
-
Mix the sample with purified water.
-
Heat at 60-80°C for a defined period.
-
Cool, dilute to the final concentration, and analyze.
-
Protocol: Oxidative Degradation
-
Mix the sample with a solution of 3-30% hydrogen peroxide (H₂O₂).[15]
-
Keep the solution at room temperature for a defined period (e.g., 2, 8, 24 hours).
-
Dilute to the final concentration with diluent and analyze immediately.
Protocol: Thermal Degradation
-
Place the solid this compound powder in a controlled temperature oven.
-
Expose the sample to a high temperature (e.g., 105°C) for a set duration (e.g., 6, 24, 48 hours).[15][18]
-
After exposure, allow the sample to cool.
-
Prepare a solution at the target concentration and analyze.
Protocol: Photostability Degradation
Photostability testing should be conducted according to ICH Q1B guidelines.[22][23][24][25]
-
Expose the solid drug substance directly to a light source that provides a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[26]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, prepare solutions of both the exposed sample and the dark control and analyze by HPLC.
Data Interpretation from Forced Degradation
The results should be summarized to demonstrate the specificity of the method.
| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | Peak Purity | Mass Balance (%) | Observations |
| Control (Unstressed) | N/A | 100.0 | 0.0 | Pass | 100.0 | Single peak observed. |
| 0.1 M HCl | 8 hr @ 80°C | 91.5 | 8.5 | Pass | 99.5 | Two minor degradation peaks observed. |
| 0.1 M NaOH | 2 hr @ 60°C | 83.2 | 16.8 | Pass | 99.1 | One major degradation peak observed. |
| 3% H₂O₂ | 24 hr @ RT | 95.1 | 4.9 | Pass | 100.2 | One minor degradation peak observed. |
| Thermal | 24 hr @ 105°C | 98.8 | 1.2 | Pass | 100.1 | No significant degradation. |
| Photolytic | ICH Q1B | 94.3 | 5.7 | Pass | 99.6 | One significant degradation peak observed. |
-
Peak Purity: Assessed using a PDA detector to ensure the main peak is spectrally homogeneous.
-
Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should be close to 100%, indicating that all degradation products are being detected.
Formal Stability Study Protocol
Based on ICH Q1A(R2) guidelines, a formal stability study is required to establish a re-test period.[4][27][28] This involves storing samples of the drug substance under defined conditions for a specified duration.
Caption: ICH Q1A(R2) conditions for formal stability studies.
Protocol Design
-
Batches: Use at least three primary batches of this compound.
-
Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Testing Frequency:
-
Tests to be Performed: At each time point, the samples should be evaluated for:
-
Appearance (visual inspection)
-
Assay (using the validated stability-indicating HPLC method)
-
Degradation Products/Impurities (quantification of known and unknown impurities)
-
Water Content (e.g., by Karl Fischer titration), if applicable.
-
Evaluation of Results
The goal is to establish a re-test period during which the drug substance will remain within its established specifications. If a "significant change" occurs during the 6-month accelerated study, additional testing at an intermediate condition (e.g., 30°C / 65% RH) will be necessary.[28] A significant change is typically defined as a failure to meet the specification for any parameter. Data should be evaluated statistically to determine if there are trends in degradation or changes in other parameters over time.
References
-
Rao, J. R., Kumar, M., & Yadav, S. S. (n.d.). Stability Indicating RP-HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry. [Link]
-
Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(8), 1833-1839. [Link]
-
Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. SciSpace. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Rao, J. R., Kumar, M., & Yadav, S. S. (n.d.). Stability Indicating RP-HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
Annapurna, M. M., et al. (2018). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology. [Link]
-
Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Gali, V., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Veeprho. (n.d.). Bumetanide Impurities and Related Compound. [Link]
-
Sentinel Initiative. (2024). Bumex (bumetanide) & Nitrosamine Impurity. [Link]
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Annapurna, M. M., et al. (2019). New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. Acta Scientific Pharmaceutical Sciences, 3(8), 84-90. [Link]
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GlobalRPH. (n.d.). Dilution Bumetanide - BUMEX®. [Link]
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Pharmaffiliates. (n.d.). This compound-d5. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with N-Desbutyl-N-propyl Bumetanide
Welcome to the technical support center for N-Desbutyl-N-propyl Bumetanide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges that can be encountered during experimentation with this compound. As a structural analog of the potent loop diuretic Bumetanide, understanding its physicochemical properties is paramount for reliable and reproducible results in your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the basic chemical properties of this compound?
A1: this compound is a bumetanide analog. Its key properties are summarized in the table below.[1][2][3]
| Property | Value | Source |
| Chemical Name | 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | [1][2][3] |
| Molecular Formula | C₁₆H₁₈N₂O₅S | [1][2] |
| Molecular Weight | 350.39 g/mol | [1] |
| CAS Number | 28395-28-0 | [1][2] |
Q2: In which solvents is this compound soluble?
A2: Direct, comprehensive solubility data for this compound is not extensively published. However, based on its chemical structure and data from suppliers, it is known to be soluble in Methanol (MEOH).[1] Extrapolating from the parent compound, Bumetanide, which shares a similar core structure, we can infer its likely solubility profile. Bumetanide is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), but is sparingly soluble in aqueous buffers.[4][5] Therefore, a similar pattern is expected for its N-propyl analog.
Q3: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. Why is this happening?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous medium where its solubility is significantly lower. The organic solvent disperses, and the compound crashes out of the solution. For this compound, which is predicted to have low aqueous solubility like its parent compound[4][5], this is a highly probable event, especially at higher concentrations.
Q4: What is the maximum recommended concentration of DMSO for in vitro assays?
A4: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally at or below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. The exact tolerance will depend on the specific cell line and assay system. It is always best practice to run a vehicle control with the same final DMSO concentration as your test articles to account for any solvent effects.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming common and complex solubility issues.
Guide 1: Preparing an Initial Stock Solution
Issue: Difficulty in dissolving the powdered this compound.
Underlying Principle: The initial solubilization of a hydrophobic compound requires a solvent in which it has high solubility. For bumetanide and its analogs, polar aprotic solvents are generally effective.
Step-by-Step Protocol:
-
Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO). Based on data for Bumetanide, which is soluble at approximately 25 mg/mL in DMSO, this is the most promising starting point.[4][5]
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve your target stock concentration (e.g., 10 mM or 20 mM).
-
Enhancing Dissolution:
-
Vortexing: Mix the solution vigorously using a vortex mixer for 1-2 minutes.
-
Sonication: If the compound has not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates.
-
Gentle Warming: As a last resort, warm the solution to 37°C for a short period (10-15 minutes). Be cautious, as prolonged heating can lead to degradation.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.
Guide 2: Addressing Precipitation in Aqueous Assay Buffers
Issue: The compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
Underlying Principle: The goal is to maintain the compound in a solubilized state when transitioning to a less favorable aqueous environment. This can be achieved by modifying the buffer, using surfactants, or adjusting the dilution strategy.
Experimental Workflow for Troubleshooting Aqueous Solubility
Caption: Troubleshooting workflow for aqueous precipitation.
Detailed Protocols for Troubleshooting:
-
Method A: pH Adjustment
-
Rationale: Bumetanide has an acidic pKa of 3.6 due to its carboxylic acid group.[6] It is more soluble in basic solutions where this group is deprotonated.[5]
-
Protocol:
-
Prepare your aqueous buffer.
-
Slowly titrate the pH upwards using a dilute base (e.g., 0.1 M NaOH) while monitoring with a calibrated pH meter.
-
Attempt to dissolve this compound in the pH-adjusted buffer. A pH of 7.4 or higher is recommended to ensure the carboxylic acid is ionized.
-
-
-
Method B: Use of Surfactants (for biochemical assays)
-
Rationale: Non-ionic detergents like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7] Note: This method is generally not suitable for cell-based assays as detergents can disrupt cell membranes.
-
Protocol:
-
Prepare your assay buffer.
-
Add a small amount of a stock solution of Tween-20 or Triton X-100 to achieve a final concentration of 0.01% - 0.05% (v/v).
-
Mix thoroughly.
-
Dilute your this compound stock into this surfactant-containing buffer.
-
-
-
Method C: Co-solvent Systems
-
Rationale: The use of a water-miscible organic co-solvent can increase the overall solvating power of the aqueous medium. Studies on Bumetanide have shown high solubility in vehicles containing co-solvents like polyethylene glycol 200 (PEG 200) and glycofurol.[8][9]
-
Protocol:
-
Prepare a mixed solvent system. For example, a 1:1 solution of DMF and PBS (pH 7.2) was shown to solubilize Bumetanide at approximately 0.5 mg/mL.[4]
-
Alternatively, create a buffer containing a percentage (e.g., 10-20%) of PEG 200.
-
Dissolve the this compound directly in this co-solvent system or dilute the DMSO stock into it.
-
Crucial: Always test the tolerance of your experimental system (e.g., enzyme, cells) to the chosen co-solvent.
-
-
-
Method D: Addition of Serum Albumin
-
Rationale: In biological systems, many hydrophobic drugs are bound to plasma proteins like albumin. Adding bovine serum albumin (BSA) to your buffer can mimic this and help to keep hydrophobic compounds in solution.
-
Protocol:
-
Prepare your assay buffer and supplement it with a physiologically relevant concentration of BSA (e.g., 0.1% to 2%).
-
Ensure the BSA is fully dissolved.
-
Add your this compound stock solution to the BSA-containing buffer.
-
-
By systematically applying these troubleshooting strategies, researchers can overcome the inherent solubility challenges of this compound, ensuring accurate and meaningful experimental outcomes.
References
-
Bumetanide Propyl Analogue | this compound. Allmpus. [Link]
-
Bumetanide. PubChem, National Institutes of Health. [Link]
-
Bechgaard, E., et al. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. Pharmazie, 2002. [Link]
-
Pérez-Lozano, P., et al. Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph. Journal of Liquid Chromatography & Related Technologies, 2001. [Link]
-
Rao, D. D., et al. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Research Journal of Pharmacy and Technology, 2021. [Link]
-
Loo, J. C., et al. Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 1990. [Link]
-
Bechgaard, E., et al. Solubilization and Stability of Bumetanide in Vehicles for Intranasal Administration, a Pilot Study. ResearchGate, 2002. [Link]
-
This compound-d5. Pharmaffiliates. [Link]
-
Halladay, S. C., et al. Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology & Therapeutics, 1977. [Link]
-
Schwartz, M. A. Metabolism of bumetanide. Journal of Clinical Pharmacology, 1981. [Link]
-
Töllner, K., et al. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. Naunyn-Schmiedeberg's Archives of Pharmacology, 2014. [Link]
-
Bumetanide Tablets. USP-NF. [Link]
-
This compound 50mg. rons. [Link]
-
This compound 10mg. peptidequotes. [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate Discussion. [Link]
-
Georgiou, C. D., et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega, 2012. [Link]
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- 3. This compound | LGC Standards [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Bumetanide CAS#: 28395-03-1 [m.chemicalbook.com]
- 6. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Resolution for Bumetanide and its Impurities
Welcome to the dedicated technical support guide for resolving common and complex HPLC separation challenges involving bumetanide and its related impurities. This resource is designed for researchers, analytical scientists, and drug development professionals who are working on developing, validating, or troubleshooting HPLC methods for this potent diuretic.
As a senior application scientist, I understand that achieving optimal resolution is not just about following a pre-defined method; it's about understanding the intricate chemistry of the molecules and their interactions with your chromatographic system. This guide is structured to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the analysis of bumetanide.
Q1: What are the typical starting conditions for an HPLC method for bumetanide and its impurities?
A good starting point for a reversed-phase HPLC method for bumetanide often involves a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol.[1][2][3] Detection is typically carried out using a UV detector at approximately 254 nm.[2]
Table 1: Example Starting HPLC Conditions for Bumetanide Analysis
| Parameter | Recommended Starting Condition |
| Stationary Phase | C18 (L1), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient to 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Q2: What are the key chemical properties of bumetanide that influence its HPLC separation?
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is an acidic compound due to the presence of a carboxylic acid group (pKa ≈ 3.6).[4] This property is critical in reversed-phase HPLC, as the pH of the mobile phase will dictate its degree of ionization. In its ionized (deprotonated) form, bumetanide is more polar and will have shorter retention times, while in its neutral (protonated) form, it is more non-polar and will be retained longer. Understanding and controlling the mobile phase pH is therefore paramount for achieving reproducible retention and good peak shape.[4]
Q3: What are the common impurities of bumetanide I should be aware of?
Commonly encountered impurities include those specified in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These can arise from the synthesis process or degradation. Key examples include:
-
Bumetanide EP Impurity A / USP Related Compound B: 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid.[5][6]
-
Bumetanide EP Impurity B / USP Related Compound A: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid.[7][8]
These impurities have different polarity and ionization characteristics compared to bumetanide, which allows for their separation by HPLC.
Troubleshooting Guide: Resolving Common HPLC Issues
This section is designed to help you troubleshoot specific problems you may encounter during your analysis.
Scenario 1: Poor Resolution Between Bumetanide and an Impurity
Question: I am observing co-elution or very poor resolution (Rs < 1.5) between my main bumetanide peak and a closely eluting impurity. How can I improve the separation?
Answer:
Poor resolution is a common challenge that can often be addressed by systematically adjusting key chromatographic parameters. The goal is to alter the selectivity (α) and/or the efficiency (N) of your separation.
Step-by-Step Troubleshooting Protocol:
-
Optimize Mobile Phase pH: Since bumetanide and its impurities are ionizable, pH is the most powerful tool to alter selectivity.[9][10][11]
-
Rationale: Bumetanide has a carboxylic acid group, making it an acidic compound. Its impurities may have different acidic or basic properties. By adjusting the mobile phase pH, you can change the ionization state of one compound more than the other, leading to a change in their relative retention times.
-
Action: If your current mobile phase is, for example, at pH 3.0, try adjusting it to pH 2.5 or pH 3.5. It is generally advisable to work at a pH that is at least 1.5-2 units away from the pKa of the analytes to ensure they are in a single, stable ionic form (either fully protonated or fully deprotonated).[10]
-
-
Modify the Organic Solvent Ratio (Isocratic) or Gradient Slope (Gradient):
-
Rationale: Changing the solvent strength of the mobile phase will affect the retention of all compounds. A weaker mobile phase (less organic solvent) will increase retention times and may provide more time for separation to occur, potentially improving resolution.
-
Action (Isocratic): If you are using a 50:50 Acetonitrile:Buffer mobile phase, try a 45:55 or 40:60 ratio.
-
Action (Gradient): Make the gradient slope shallower. For example, if your gradient runs from 30% to 70% Acetonitrile in 10 minutes, try running it over 15 or 20 minutes.
-
-
Change the Organic Solvent:
-
Rationale: Acetonitrile and methanol have different solvent properties and can offer different selectivities for polar compounds.
-
Action: If you are using acetonitrile, try substituting it with methanol at a similar solvent strength. You may need to adjust the percentage to achieve similar retention times.
-
-
Reduce the Flow Rate:
-
Rationale: Lowering the flow rate can increase the efficiency of the separation (increase the plate number, N), leading to narrower peaks and better resolution.[12]
-
Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min. Be aware that this will increase the run time.
-
-
Lower the Column Temperature:
-
Rationale: A lower temperature generally increases the viscosity of the mobile phase and can lead to longer retention times and potentially improved resolution.[12]
-
Action: If you are running at 40°C, try reducing the temperature to 30°C.
-
Scenario 2: Peak Tailing for the Bumetanide Peak
Question: My bumetanide peak is exhibiting significant tailing, which is affecting my ability to accurately integrate and quantify it. What are the likely causes and how can I fix this?
Answer:
Peak tailing for acidic compounds like bumetanide is often caused by secondary interactions with the stationary phase or other issues within the HPLC system.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for bumetanide peak tailing.
Detailed Explanations for the Workflow:
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of bumetanide, both the ionized and non-ionized forms will be present, which can lead to peak tailing.[10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[13] Try reducing the concentration of your sample or the injection volume.
-
Column Contamination/Age: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade. Flushing the column with a strong solvent or replacing it may be necessary.
-
Active Sites: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic bumetanide, causing tailing. Using a modern, high-purity, end-capped column can minimize these secondary interactions.[14]
-
Extra-column Dead Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are made with minimal tubing length.
Scenario 3: Drifting Retention Times
Question: The retention times for bumetanide and its impurities are shifting from one injection to the next. What could be causing this instability?
Answer:
Retention time drift is often indicative of a lack of equilibrium in the HPLC system or changes in the mobile phase composition over time.
Logical Relationship Diagram for Retention Time Drift:
Caption: Causes and solutions for HPLC retention time drift.
Detailed Explanations:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Mobile Phase: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.
-
System Integrity: Check for any leaks in the system, as this can cause pressure fluctuations and affect the flow rate. Regular pump maintenance is also crucial for delivering a consistent mobile phase.
By systematically working through these troubleshooting guides and understanding the chemical principles at play, you can effectively resolve common HPLC issues encountered during the analysis of bumetanide and its impurities, leading to more robust and reliable analytical data.
References
-
Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. (n.d.). CABI Digital Library. Retrieved January 14, 2026, from [Link]
-
Bumetanide, chemical structure, molecular formula, Reference Standards. (n.d.). Retrieved January 14, 2026, from [Link]
-
Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. (2021). Research Journal of Pharmacy and Technology. Retrieved January 14, 2026, from [Link]
- Kumar, P. S., Krishna Mohan, G. V., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(9), 2215–2221.
-
Bumetanide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- Rao, J. R., Kumar, M., & Yadav, S. S. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 2(3), 266-269.
-
RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
-
Bumetanide EP Impurity A | 28328-53-2. (n.d.). Dr. Ashavin. Retrieved January 14, 2026, from [Link]
-
Bumetanide EP Impurity A | 28328-53-2. (n.d.). SynZeal. Retrieved January 14, 2026, from [Link]
- Toudahl, H., Loffler, K. S., & Pedersen, S. F. (2016). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 173(1), 103-117.
-
Bumetanide Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 14, 2026, from [Link]
-
Structures of bumetanide and furosemide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 14, 2026, from [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved January 14, 2026, from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved January 14, 2026, from [Link]
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. Retrieved January 14, 2026, from [Link] Eclipse Plus C8.pdf
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved January 14, 2026, from [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025, June 18). MicroSolv. Retrieved January 14, 2026, from [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf. Retrieved January 14, 2026, from [Link]
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- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. mastelf.com [mastelf.com]
- 14. agilent.com [agilent.com]
Minimizing N-Desbutyl-N-propyl Bumetanide formation in synthesis
Objective: To provide researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the formation of the process-related impurity, N-desbutyl-N-propyl bumetanide, during the synthesis of bumetanide.
Introduction
The synthesis of high-purity active pharmaceutical ingredients (APIs) is paramount in drug development and manufacturing. Bumetanide, a potent loop diuretic, is synthesized through a multi-step process, culminating in the N-alkylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. A critical process-related impurity that can arise during this synthesis is this compound. This impurity is structurally very similar to the final API, making it challenging to remove through standard purification techniques. Its presence can impact the final product's purity, safety, and efficacy. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you control and minimize the formation of this specific impurity.
Troubleshooting Guide: Formation of this compound
This section addresses specific issues you might encounter during your bumetanide synthesis that could lead to the formation of the this compound impurity.
Q1: I've detected a significant peak in my HPLC analysis of bumetanide that corresponds to the mass of this compound. What is the most likely cause?
A1: The most probable cause for the formation of this compound is the presence of a propyl-containing impurity in your starting materials for the N-alkylation step. Specifically, if you are using a reductive amination route, the likely culprit is propionaldehyde present as an impurity in your butyraldehyde reagent. If you are using direct alkylation, the corresponding propyl-analogue impurity in your butyl-halide or other alkylating agent would be the source.
-
Causality: The reductive amination reaction is highly effective but not perfectly selective for the intended aldehyde. If propionaldehyde is present, it will compete with butyraldehyde to react with the primary amine (3-amino-4-phenoxy-5-sulfamoylbenzoic acid), leading to the formation of the N-propyl analogue of bumetanide, as depicted in the reaction scheme below.
Diagram: Competitive Reductive Amination
Caption: Formation of Bumetanide and N-propyl impurity from a common precursor.
Q2: How can I confirm that my butyraldehyde is the source of the propionaldehyde impurity?
A2: You should perform a purity analysis of your butyraldehyde starting material before using it in the synthesis.
-
Recommended Analytical Method: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most suitable method for this analysis. Aldehydes are volatile, making them ideal for GC analysis. This technique can effectively separate and quantify propionaldehyde from butyraldehyde, even at low levels.
-
Experimental Protocol: GC Analysis of Butyraldehyde
-
Sample Preparation: Prepare a dilute solution of your butyraldehyde in a suitable solvent (e.g., methylene chloride or hexane).
-
Standard Preparation: Prepare a certified reference standard of propionaldehyde at a known concentration in the same solvent. This will be used for quantification.
-
GC Column: Use a non-polar or mid-polarity capillary column (e.g., DB-1, DB-5, or equivalent) that provides good resolution between the two aldehydes.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature (FID): 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation of the volatile components.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject both your sample and the standard. The retention time of propionaldehyde will be shorter than that of butyraldehyde. Quantify the amount of propionaldehyde in your sample by comparing its peak area to the peak area of the standard.
-
Q3: My starting materials are confirmed to be impure. What are my options for mitigating the formation of this compound?
A3: You have two primary strategies: sourcing higher purity starting materials or implementing a purification step for your existing materials.
-
Source High-Purity Reagents: This is the most direct and often most effective solution. Contact your chemical supplier and request a higher grade of butyraldehyde with a certificate of analysis that specifies the maximum allowable limit for propionaldehyde. For pharmaceutical synthesis, a purity of >99.5% is often required.
-
Purify the Starting Material: If sourcing a higher purity reagent is not feasible, you can purify the butyraldehyde yourself. Fractional distillation is the most effective method for separating aldehydes with different boiling points.
Aldehyde Boiling Point (°C) Propionaldehyde 46-50 Butyraldehyde 74.8 The significant difference in boiling points allows for efficient separation. Careful control of the distillation temperature is crucial to selectively remove the lower-boiling propionaldehyde.
Q4: I have already synthesized a batch of bumetanide that is contaminated with this compound. How can I remove this impurity?
A4: Removing structurally similar impurities is challenging, but possible through careful purification.
-
Primary Method: Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[1][2][3][4] The success of this method depends on the differential solubility of bumetanide and the N-propyl impurity in a chosen solvent system. You may need to screen various solvents to find one where the solubility of the two compounds is sufficiently different at high and low temperatures. It is likely that multiple recrystallizations will be necessary to reduce the impurity to an acceptable level.
-
Experimental Protocol: Recrystallization of Bumetanide
-
Solvent Screening: Test the solubility of your impure bumetanide in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at both room temperature and the solvent's boiling point. The ideal solvent will dissolve the bumetanide completely at high temperatures but have low solubility at low temperatures (e.g., 0-4 °C).
-
Dissolution: Dissolve the impure bumetanide in a minimal amount of the chosen boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath. Slow cooling is crucial for the formation of pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the recrystallized product and the remaining mother liquor by HPLC to assess the efficiency of the impurity removal.
-
-
Alternative Method: Preparative Chromatography: If recrystallization is not effective, preparative High-Performance Liquid Chromatography (HPLC) can be used. This method offers high resolution for separating structurally similar compounds but is more expensive and time-consuming for large quantities.
Frequently Asked Questions (FAQs)
Q: Why is it so important to control this specific impurity?
A: According to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), all impurities in a drug substance must be identified, and their levels controlled.[5] Structurally similar impurities may have different pharmacological or toxicological profiles. Therefore, ensuring the purity of the API is a critical aspect of ensuring its safety and efficacy. The ICH Q11 guideline emphasizes that manufacturing steps that impact the impurity profile of the drug substance should be included in the process description and appropriately controlled.[6][7]
Q: What is an acceptable limit for this compound in the final API?
A: The specific limit for an uncharacterized impurity is typically guided by the ICH Q3A guidelines. For a maximum daily dose of bumetanide (typically up to 10 mg), the identification threshold for an unknown impurity is 0.10%. However, any impurity should be controlled to the lowest reasonably achievable level. The exact specification would be agreed upon with regulatory authorities.
Q: Can I modify the reaction conditions of the reductive amination to prevent the formation of the N-propyl impurity?
A: While optimizing reaction conditions (e.g., temperature, pressure, stoichiometry of reagents) is crucial for maximizing the yield of the desired product and minimizing other side reactions, it will not prevent the formation of this compound if propionaldehyde is present in your starting material. The primary amine will react with both aldehydes. Therefore, the primary control strategy must be to limit the presence of the impurity in the starting material.
Q: Are there analytical methods to simultaneously quantify bumetanide and its N-propyl impurity?
A: Yes, a well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach for this. Due to the slight difference in hydrophobicity between the N-butyl and N-propyl chains, a good separation can be achieved on a C18 column with an appropriate mobile phase (typically a mixture of an aqueous buffer and acetonitrile or methanol). This method can be validated according to ICH guidelines for accuracy, precision, linearity, and specificity to simultaneously quantify bumetanide and its related impurities.[3]
Diagram: Workflow for Impurity Control
Caption: A logical workflow for identifying and mitigating the N-propyl impurity.
References
-
ICH Harmonised Tripartite Guideline. Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]
-
ChemTalk. Lab Procedure: Recrystallization. [Link]
-
GMP Compliance. API starting materials - New Q&A document for ICH Q11. [Link]
-
Nagy, Z. K., et al. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 2020. [Link]
-
University of Colorado, Boulder. Recrystallization. [Link]
-
Suresh, K. P., et al. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 2019. [Link]
-
PubChem. Propionaldehyde butyraldehyde. [Link]
-
PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]
-
ICH Harmonised Tripartite Guideline. Q3A(R2): Impurities in New Drug Substances. [Link]
Sources
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. praxilabs.com [praxilabs.com]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. API starting materials - New Q&A document for ICH Q11 - ECA Academy [gmp-compliance.org]
Technical Support Center: Overcoming Matrix Effects in N-Desbutyl-N-propyl Bumetanide LC-MS Analysis
Welcome to the technical support center for the bioanalysis of N-Desbutyl-N-propyl Bumetanide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming the common yet critical challenge of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy and reliability of your quantitative data.
Understanding the Challenge: The Matrix Effect
In LC-MS bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] For this compound, which is often analyzed in complex matrices like plasma or urine, these endogenous components can include salts, proteins, phospholipids, and metabolites.[1][2]
The matrix effect is the alteration of ionization efficiency—either suppression or enhancement—of the target analyte due to these co-eluting matrix components in the mass spectrometer's ion source.[1] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[3][4] Ion suppression is the more common issue and can lead to significant underestimation of the analyte concentration, compromising the accuracy and sensitivity of the assay.[3][4]
This guide provides a structured approach to diagnosing, troubleshooting, and mitigating matrix effects to develop a robust and reliable LC-MS method for this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the analysis of this compound.
Q1: My sensitivity for this compound is suddenly very low, even though the system is performing well with my standard solutions. What could be the cause?
A1: This is a classic sign of ion suppression. When you inject a standard solution in a clean solvent, there are no matrix components to interfere with ionization. However, when you inject an extracted sample from a biological matrix, co-eluting endogenous compounds can compete with your analyte for ionization, leading to a drop in signal intensity. To confirm this, you can perform a post-column infusion experiment as a qualitative check for ion suppression across your chromatographic run.[2]
Q2: What is the best sample preparation technique to minimize matrix effects for this analyte?
A2: While there is no single "best" technique for all situations, more rigorous sample preparation methods generally lead to cleaner extracts and reduced matrix effects.[5] The hierarchy of effectiveness is typically: Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) . PPT is the simplest method but often results in the "dirtiest" extracts, leaving behind significant amounts of phospholipids, a major cause of ion suppression.[3] SPE, particularly with polymeric sorbents, can provide excellent cleanup for basic drugs and their metabolites from plasma.[6][7]
Q3: How do I choose an appropriate internal standard (IS) for this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS is the gold standard because it has nearly identical chemical and physical properties to the analyte.[8] It will co-elute and experience the same degree of matrix effect, providing the most accurate compensation.[8][9] If a SIL-IS is unavailable, a structural analog that is not present in the sample matrix can be used, but it requires more rigorous validation to ensure it behaves similarly to the analyte during extraction and ionization.[10][11][12]
Q4: Can I overcome matrix effects simply by modifying my chromatographic method?
A4: Yes, chromatographic optimization is a powerful tool. The goal is to separate this compound from the regions where ion suppression is most severe.[13] Often, poorly retained phospholipids are a primary culprit.[3] By adjusting the gradient or using a more retentive column, you can shift the analyte's retention time away from these interfering compounds.[14]
Q5: What are the regulatory expectations regarding the assessment of matrix effects?
A5: Regulatory bodies like the FDA and EMA require that bioanalytical methods be validated to demonstrate they are suitable for their intended purpose.[15][16][17][18] This includes a thorough assessment of matrix effects.[19] The standard approach is to evaluate the matrix factor (MF) using at least six different lots of the biological matrix. The coefficient of variation (CV%) of the IS-normalized MF should be within 15%.[19]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving matrix effect-related issues.
Symptom: Poor Sensitivity and/or High Variability in Results
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Significant Ion Suppression | 1. Post-Column Infusion: Infuse a constant concentration of this compound post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression.[2] 2. Quantitative Matrix Factor Assessment: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution. An MF < 1 indicates suppression.[1] | 1. Improve Sample Cleanup: Switch from Protein Precipitation to Liquid-Liquid Extraction or, ideally, Solid-Phase Extraction (SPE).[3][5] 2. Optimize Chromatography: Modify the gradient to move the analyte's retention time away from suppression zones.[13] 3. Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for unavoidable matrix effects.[4][8] |
| Inadequate Internal Standard | 1. Compare IS and Analyte Matrix Factors: Calculate the matrix factor for both the analyte and the internal standard across multiple matrix lots. If the IS does not track the analyte's suppression, it is not compensating effectively. 2. Check for Co-elution: Ensure the IS and analyte retention times are very close. | 1. Switch to a SIL-IS: This is the most robust solution. 2. Select a Better Structural Analog: Choose an analog that more closely mimics the analyte's chemical structure, pKa, and chromatographic behavior.[11] |
| Analyte Instability | 1. Stability Studies: Perform freeze-thaw, bench-top, and processed sample stability tests as part of method validation.[19] Degradation can be mistaken for matrix effects. | 1. Adjust Sample pH: Use buffers to maintain a pH where the analyte is stable. 2. Add Enzyme Inhibitors: If degradation is enzymatic, add appropriate inhibitors during sample collection.[14] 3. Control Temperature: Keep samples on ice or frozen as required. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing matrix effects.
Caption: A decision tree for troubleshooting matrix effects.
Experimental Protocols
Here are detailed protocols for key experiments to mitigate matrix effects.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol uses a polymeric reversed-phase sorbent, which is effective for extracting basic compounds like this compound from plasma.[7]
Materials:
-
Polymeric SPE Plate (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)[6][7]
-
Human Plasma Sample
-
Internal Standard (IS) spiking solution
-
Reagents: Methanol (MeOH), Water (H₂O), 2% Ammonium Hydroxide (NH₄OH) in water, 5% Methanol in water, Elution Solvent (e.g., Methanol with 0.1% Formic Acid)
-
96-well collection plate, vacuum manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma in a 96-well plate, add 10 µL of IS solution.
-
Add 300 µL of 2% NH₄OH to dilute the sample and adjust pH. Vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Plate Conditioning:
-
Place the SPE plate on the manifold.
-
Add 500 µL of MeOH to each well. Apply vacuum/pressure to pass the solvent through.
-
Add 500 µL of H₂O to each well. Apply vacuum/pressure to pass the solvent through. Do not let the sorbent bed dry out.
-
-
Sample Loading:
-
Load the pre-treated sample from step 1 onto the conditioned SPE plate.
-
Apply a slow, steady vacuum/pressure to draw the sample through the sorbent bed at approximately 1 mL/min.
-
-
Washing:
-
Add 500 µL of 5% MeOH in H₂O to each well to wash away salts and other polar interferences. Apply vacuum/pressure.
-
Optional second wash with a stronger organic solvent (e.g., 20% MeOH) can be included if needed for cleaner extracts.
-
Dry the sorbent bed thoroughly by applying high vacuum/pressure for 5-10 minutes. This is critical to ensure a non-aqueous elution.
-
-
Elution:
-
Place a clean 96-well collection plate inside the manifold.
-
Add 500 µL of the Elution Solvent to each well.
-
Allow the solvent to soak the sorbent bed for 1-2 minutes.
-
Apply a slow vacuum/pressure to elute the analyte and IS into the collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, seal the plate, and inject into the LC-MS/MS system.
-
Visual Workflow for SPE Protocol
Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
This protocol is essential for method validation and is based on guidelines from regulatory agencies.[16][19]
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at low and high QC concentrations in the mobile phase reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix using your validated method. After the final evaporation step, reconstitute the residue with the standard solutions from Set A.
-
Set C (Pre-Extraction Spike): Spike the 6 lots of blank matrix with the analyte at low and high QC concentrations before starting the extraction process.
-
-
Analyze and Calculate:
-
Inject and analyze all samples.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
-
Calculate IS-Normalized Matrix Factor:
-
Calculate the MF for the analyte and the IS separately.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Assess Variability: Calculate the coefficient of variation (CV%) for the IS-Normalized MF across the 6 matrix lots. The acceptance criterion is typically ≤15%.
-
Data Presentation: Comparing Sample Preparation Techniques
The following table illustrates typical results you might see when comparing different sample preparation techniques for their effectiveness in reducing matrix effects.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Analyte Recovery (%) | 95 ± 5% | 85 ± 7% | 92 ± 4% | Consistent and precise |
| Matrix Factor (MF) | 0.45 (Significant Suppression) | 0.75 (Moderate Suppression) | 0.92 (Minimal Effect) | As close to 1.0 as possible |
| IS-Normalized MF (CV%) | 22% (Fails) | 13% (Passes) | 6% (Passes) | ≤ 15% |
These results demonstrate that while PPT may offer high recovery, it does so at the cost of significant and variable matrix effects. SPE provides the cleanest extract, resulting in minimal ion suppression and low variability between different plasma lots, making it the most robust choice for a validated bioanalytical method.
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved January 14, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved January 14, 2026, from [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10: bioanalytical method validation and study sample analysis: guidance for industry. Retrieved January 14, 2026, from [Link]
-
Patel, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved January 14, 2026, from [Link]
-
International Council for Harmonisation. (2022). M10 bioanalytical method validation and study sample analysis. Retrieved January 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 14, 2026, from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved January 14, 2026, from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved January 14, 2026, from [Link]
-
Spectroscopy Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved January 14, 2026, from [Link]
-
Clinical Chemistry. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved January 14, 2026, from [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2016). Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?. Retrieved January 14, 2026, from [Link]
-
American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved January 14, 2026, from [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis Online. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Retrieved January 14, 2026, from [Link]
-
University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved January 14, 2026, from [Link]
-
Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved January 14, 2026, from [Link]
-
Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2017). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Retrieved January 14, 2026, from [Link]
-
PubMed. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Retrieved January 14, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2014). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Retrieved January 14, 2026, from [Link]
-
Wiley Online Library. (2017). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved January 14, 2026, from [Link]
-
Acta Scientific. (2019). New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Troubleshooting Peak Tailing for N-Desbutyl-N-propyl Bumetanide in Chromatography
Welcome to the technical support guide for resolving peak tailing issues encountered during the chromatographic analysis of N-Desbutyl-N-propyl Bumetanide. This resource is designed for researchers, scientists, and drug development professionals who require robust and symmetrical peaks for accurate quantification. Here, we move beyond generic advice to provide a scientifically grounded, in-depth troubleshooting framework based on the specific chemical nature of your analyte.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: Peak tailing is a common chromatographic distortion where the back half of a peak is broader than the front half, resulting in an asymmetrical shape.[1][2] For quantitative analysis, peaks should ideally be symmetrical (Gaussian). Tailing is problematic because it reduces resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and precision of your results.[3]
Q2: What are the most likely causes of peak tailing for a compound like this compound?
A2: this compound, an analogue of the diuretic bumetanide, possesses a secondary amine and a carboxylic acid group.[4][5] This amphipathic nature, combined with the presence of a basic nitrogen, makes it particularly susceptible to secondary interactions with the stationary phase. The most common cause of tailing for such basic compounds in reversed-phase HPLC is the interaction between the protonated amine group of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based column packing.[6][7][8]
Q3: How does the mobile phase pH influence the peak shape of my analyte?
A3: Mobile phase pH is a critical parameter.[9][10] It dictates the ionization state of both your analyte and the stationary phase silanols. For this compound, at a mid-range pH, the secondary amine can be protonated (positively charged) while the silanol groups can be deprotonated (negatively charged), leading to strong ionic interactions that cause peak tailing.[11][12] It is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form exists, which helps in achieving symmetrical peaks.[2][10]
Q4: Can my HPLC column choice significantly impact peak tailing?
A4: Absolutely. The choice of column is a primary factor in obtaining good peak shapes for basic compounds.[2] Modern columns that are "end-capped" have fewer accessible residual silanol groups, which reduces the sites for secondary interactions.[6] Columns packed with high-purity silica or those with alternative chemistries (e.g., polar-embedded or hybrid particles) are specifically designed to minimize these interactions and provide better peak shapes for challenging basic compounds.[1][7]
Analyte Properties at a Glance
A clear understanding of the physicochemical properties of your analyte is the foundation of effective troubleshooting. While specific experimental data for this compound is limited, we can infer its behavior from its structure and the known properties of the parent compound, bumetanide.
| Property | Bumetanide | This compound (Predicted) | Significance for Chromatography |
| Molecular Weight | 364.4 g/mol [13] | 350.39 g/mol [4] | Influences diffusion and retention characteristics. |
| Structure | Contains a secondary amine and a carboxylic acid.[13] | Contains a secondary amine and a carboxylic acid.[4] | The secondary amine is a basic site prone to protonation and interaction with silanols. The carboxylic acid is an acidic site. |
| pKa (Acidic) | 3.6 - 3.83[13][14] | Predicted to be similar to bumetanide. | The carboxylic acid group will be deprotonated at pH > ~3.8. |
| logP | 2.6[13] | Predicted to be slightly lower than bumetanide due to the smaller alkyl chain. | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography. |
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing. We will progress from simpler mobile phase adjustments to more involved column and hardware considerations.
Section 1: Mobile Phase Optimization — The First Line of Defense
The mobile phase composition is the most flexible tool for improving peak shape.
1.1. pH Adjustment: The Critical First Step
Rationale: The primary cause of tailing for basic analytes like this compound is the interaction with ionized silanols on the silica surface.[7] By operating at a low pH (e.g., pH 2.5-3.0), the vast majority of silanol groups are protonated (neutral), which significantly minimizes the electrostatic interaction with the protonated analyte, leading to improved peak symmetry.[6][7][15]
Experimental Protocol: Systematic pH Evaluation
-
Prepare Buffered Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile:Water) buffered at different pH values. Start with pH 3.0 and evaluate down to pH 2.5 and up to pH 7.0 (if your column is stable at higher pH). Use a buffer concentration of 10-25 mM.
-
Low pH Buffers: Phosphate buffer or 0.1% formic acid / 0.1% trifluoroacetic acid (TFA) are common choices.[2]
-
Mid-Range pH Buffers: Phosphate or acetate buffers are suitable.
-
-
Column Equilibration: For each new pH condition, ensure the column is thoroughly equilibrated by flushing with at least 20-30 column volumes of the new mobile phase.
-
Injection and Analysis: Inject your this compound standard and carefully observe the peak shape, tailing factor, and retention time.
-
Data Comparison: Compare the chromatograms obtained at each pH. A significant improvement in peak symmetry at low pH is a strong indicator that silanol interactions are the primary cause of tailing.
1.2. Buffer Concentration and Type
Rationale: The buffer not only controls the pH but also plays a role in masking residual silanol activity. Increasing the buffer concentration can sometimes improve peak shape by having the buffer cations compete with the protonated analyte for interaction with the negatively charged silanol sites.[7][12]
Experimental Protocol: Buffer Concentration Study
-
Select Optimal pH: Using the optimal pH determined in the previous step (likely a low pH), prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).
-
Systematic Evaluation: Equilibrate the column with each buffer concentration and inject your standard.
-
Observe Peak Shape: Analyze the resulting chromatograms for improvements in the tailing factor. Be aware that excessively high buffer concentrations can lead to precipitation, especially when mixed with high percentages of organic solvent.
1.3. Mobile Phase Additives (Competing Bases)
Rationale: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[2] The competing base, being a small and highly mobile basic compound, will preferentially interact with the silanols, thereby reducing the opportunity for the larger analyte to have these secondary interactions.
Experimental Protocol: Evaluation of a Competing Base
-
Additive Introduction: To your optimal mobile phase (Aqueous component), add a low concentration of a competing base (e.g., 5-20 mM TEA).
-
pH Readjustment: After adding the competing base, re-verify and adjust the mobile phase pH to your target value.
-
Analysis: Equilibrate the column and inject your sample. This technique is often very effective but may not be suitable for LC-MS applications due to ion suppression.
Section 2: Column and Hardware Evaluation
If mobile phase optimization does not fully resolve the issue, the problem may lie with the column chemistry or the physical setup of your HPLC system.
2.1. Column Chemistry Selection
Rationale: Not all C18 columns are created equal. For basic compounds, a column with high-purity silica and robust end-capping is essential to minimize surface silanol activity.[3] If you are using an older "Type A" silica column, switching to a modern "Type B" or hybrid silica column can make a dramatic difference.[8][16]
Experimental Protocol: Column Screening
-
Select Alternative Columns: Choose a few modern, high-purity, end-capped C18 columns from different manufacturers. Consider columns specifically marketed for good peak shape with basic compounds. A polar-embedded phase column could also be a good option.
-
Systematic Testing: Using your optimized mobile phase, test each column under the same conditions.
-
Performance Comparison: Compare the peak shape, efficiency, and retention characteristics for this compound on each column to select the best performer.
2.2. System and Column Integrity Checks
Rationale: Peak tailing that affects all peaks in a chromatogram, not just your specific analyte, often points to a physical or "extra-column" issue rather than a chemical one.[11] These issues can include dead volumes in fittings or a void at the column inlet.[17][18]
Experimental Protocol: Hardware Diagnostics
-
Check Connections: Ensure all tubing connections, especially between the injector, column, and detector, are properly seated with no gaps. Use low-dead-volume fittings where possible.
-
Inspect for Column Void: A void at the head of the column can cause peak distortion.[7] If a void is suspected, you may try carefully reversing the column (only if permitted by the manufacturer) and flushing it to dislodge any particulates on the inlet frit. If the problem persists, the column may need to be replaced.
-
Guard Column Check: If you are using a guard column, remove it and inject your sample directly onto the analytical column. If the peak shape improves, the guard column is the source of the problem and should be replaced.
Troubleshooting Logic Flowchart
The following diagram illustrates a systematic approach to troubleshooting peak tailing for this compound.
Caption: A logical workflow for troubleshooting peak tailing.
References
-
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Yau, R. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Cohen, J. L., & Brown, K. F. (1982). High-performance liquid chromatographic assay for bumetanide in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 229(1), 248–253. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Llobet, A., et al. (2002). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. Journal of Chromatographic Science, 40(5), 269–274. [Link]
-
ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
-
Annapurna, M. M., et al. (2019). New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. Acta Scientific Pharmaceutical Sciences, 3(8), 84-90. [Link]
-
Allmpus. (n.d.). Bumetanide Propyl Analogue | this compound. Retrieved from [Link]
-
Asian Journal of Chemistry. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. 31(10), 2311-2317. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Töllner, K., et al. (2016). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 173(15), 2351–2363. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Sethi, R., et al. (2014). development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. The Indian Journal of Field Veterinarians, 9(4), 46-51. [Link]
-
National Center for Biotechnology Information. (n.d.). Bumetanide. PubChem Compound Database. Retrieved from [Link]
-
Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link]
- The Merck Index Online. (n.d.). Bumetanide. Royal Society of Chemistry.
-
Wikipedia. (n.d.). Bumetanide. Retrieved from [Link]
-
European Bioinformatics Institute. (n.d.). Compound: BUMETANIDE (CHEMBL1072). ChEMBL. Retrieved from [Link]
-
PharmaCompass. (n.d.). Bumetanide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-d5. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. 3(4), 896-899. [Link]
-
DrugBank. (n.d.). Bumetanide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. allmpus.com [allmpus.com]
- 5. clearsynth.com [clearsynth.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. support.waters.com [support.waters.com]
- 12. Restek - Videoartikel [de.restek.com]
- 13. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Bumetanide [drugfuture.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
Troubleshooting N-Desbutyl-N-propyl Bumetanide synthesis side reactions
Welcome to the technical support center for the synthesis of N-Desbutyl-N-propyl Bumetanide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this bumetanide analogue. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is the yield of my this compound consistently low?
Low yields can stem from several factors, primarily incomplete reaction or the formation of side products. Let's explore the common culprits:
A. Inefficient N-propylation:
The introduction of the N-propyl group onto the primary amine of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid is a critical step. If this reaction is not optimized, a significant portion of the starting material will remain unreacted.
-
Causality: The nucleophilicity of the aromatic amine is reduced by the presence of two electron-withdrawing groups (the carboxylic acid and the sulfonamide). This can make the N-alkylation challenging. In the case of reductive amination with propanal, the formation of the imine intermediate may be slow or incomplete.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. If the reaction stalls, consider the following adjustments.
-
pH Adjustment (for Reductive Amination): The formation of the imine is pH-dependent. The optimal pH is typically mildly acidic (pH 4-6) to facilitate the dehydration step without protonating the amine reactant excessively. Use of a mild acid catalyst like acetic acid can be beneficial.[1]
-
Choice of Reducing Agent: For the reduction of the imine, selective reducing agents are crucial to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a milder and more selective choice than sodium borohydride (NaBH₄) or sodium cyanobohydride (NaBH₃CN) and can be used in a one-pot reaction.[2]
-
Reaction Time and Temperature: While prolonged reaction times can increase conversion, they may also lead to side product formation. Monitor the reaction progress to determine the optimal reaction time. A moderate increase in temperature may also improve the reaction rate.
-
B. Formation of Side Products:
The presence of multiple reactive functional groups on the starting material can lead to the formation of undesired side products, which will lower the yield of the desired product.
-
Common Side Reactions:
-
Dialkylation: The secondary amine product can undergo a second propylation to form a tertiary amine.[1][2]
-
Esterification: The carboxylic acid group can be esterified by the alcohol solvent (e.g., propanol) if the reaction is carried out under acidic conditions at elevated temperatures.
-
N-sulfonamide Alkylation: While less common, the sulfonamide nitrogen can also be alkylated under certain conditions.
-
Question 2: I am observing multiple spots on my TLC/peaks in my HPLC analysis. What are the likely impurities and how can I characterize them?
Identifying the impurities is the first step toward eliminating them. Here are the most probable side products and how to approach their characterization:
| Impurity | Probable Cause | Analytical Characterization |
| Starting Material (3-amino-4-phenoxy-5-sulfamoylbenzoic acid) | Incomplete reaction. | Compare retention time/Rf with an authentic standard. LC-MS will show the corresponding molecular ion peak. |
| N,N-dipropyl analogue | Excess propanal/propylating agent, prolonged reaction time. | Higher Rf/shorter retention time on reversed-phase HPLC compared to the desired product. LC-MS will show a molecular ion peak corresponding to the addition of a second propyl group. |
| Propyl ester of this compound | Reaction in propanol with an acid catalyst at elevated temperatures. | May have a similar polarity to the desired product. LC-MS will show a molecular ion peak corresponding to the addition of a propyl group to the carboxylic acid. Saponification of the reaction mixture followed by HPLC analysis can confirm its presence. |
| Over-reduction products | Use of a strong, non-selective reducing agent. | The aldehyde (propanal) can be reduced to propanol. This is a process impurity and is usually removed during workup. |
Analytical Workflow for Impurity Identification:
Caption: Workflow for impurity identification.
Question 3: How can I minimize the formation of the N,N-dipropyl side product?
The formation of the tertiary amine is a common issue in the alkylation of primary amines. Here are strategies to suppress this side reaction:
-
Stoichiometry Control: Use a slight excess of the amine starting material relative to the propylating agent (e.g., propanal in reductive amination). A molar ratio of 1.1:1 (amine:aldehyde) is a good starting point.
-
Stepwise Procedure for Reductive Amination: A two-step, one-pot approach can be highly effective.[2]
-
Imine Formation: React the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with propanal in a suitable solvent like methanol to form the imine. Monitor the reaction by TLC or HPLC until the starting amine is consumed.
-
Reduction: Once imine formation is complete, add the reducing agent (e.g., NaBH₄). This ensures that the reducing agent primarily encounters the imine, minimizing the chance of the secondary amine product reacting with remaining aldehyde to form an enamine that can be further reduced.
-
-
Choice of Reducing Agent: As mentioned earlier, NaBH(OAc)₃ is generally more selective for the reduction of the iminium ion over the carbonyl group of the aldehyde, which can help in a one-pot direct reductive amination.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and efficient method is the reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with propanal. An alternative route involves the hydrolysis of the corresponding ethyl ester.
Caption: Synthetic routes to this compound.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters are:
-
pH: Especially important for the imine formation step in reductive amination.
-
Temperature: To balance reaction rate with the potential for side reactions.
-
Stoichiometry of reactants: To control the formation of dialkylated byproducts.
-
Choice of reducing agent: To ensure selective reduction of the imine.
-
Reaction time: To maximize the yield of the desired product while minimizing impurity formation.
Q3: What purification methods are recommended for the final product?
Purification can typically be achieved by:
-
Recrystallization: An effective method for removing minor impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from more or less polar impurities. A gradient elution system may be necessary.
-
Preparative HPLC: For achieving very high purity, preparative reversed-phase HPLC is a powerful technique.
Q4: Are there any specific safety precautions I should take?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for all reagents before use.
-
Reducing agents like sodium borohydride can react with water and acids to produce flammable hydrogen gas.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Manidhar, M., Devarapalli, A., & Toram, T. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(4), 863-866.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Storage and Handling of N-Desbutyl-N-propyl Bumetanide
Welcome to the technical support center for N-Desbutyl-N-propyl Bumetanide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. As this compound is a critical analogue and impurity of Bumetanide, its proper handling is paramount for accurate and reproducible results.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of chemical stability and data from the parent compound, Bumetanide.
I. Core Principles of this compound Stability
Understanding the chemical nature of this compound is fundamental to its effective storage. As a close structural analogue of Bumetanide, it shares similar vulnerabilities. The primary degradation pathways for Bumetanide and related compounds involve hydrolysis, oxidation, and photodegradation. Furthermore, the formation of nitrosamine impurities, such as N-nitrosobumetanide (NBMT), is a concern under certain conditions.[1]
This guide will equip you with the knowledge to mitigate these risks and maintain the integrity of your samples.
II. Frequently Asked Questions (FAQs)
General Storage
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is controlled room temperature, between 20°C and 25°C (68°F to 77°F).[3][4][5]
Q2: Are there any excursions in storage temperature permitted?
Yes, brief excursions to temperatures between 15°C and 30°C (59°F and 86°F) are generally permissible.[3][4] However, prolonged exposure to temperatures outside the recommended range should be avoided to minimize the risk of degradation.
Q3: Should I be concerned about light sensitivity?
Absolutely. Bumetanide, the parent compound, is known to be light-sensitive.[3][4] Therefore, it is crucial to protect this compound from light by storing it in an opaque or amber vial and keeping it in a dark location, such as a cabinet or drawer.
Storage in Solution
Q4: I need to prepare a stock solution. What is the recommended procedure for storage?
Stock solutions of this compound should be freshly prepared whenever possible. If storage is necessary, it is recommended to use the solution within 24 hours.[5] For longer-term storage, aliquoting the solution into single-use vials and storing them at low temperatures is advisable. A study on a mixture containing Bumetanide showed stability for up to 18 days when stored at 5°C ± 3°C.[6][7]
Q5: What is the best solvent for preparing a stock solution?
The choice of solvent will depend on your specific experimental needs. However, for stability, it is important to use high-purity, anhydrous solvents. If using aqueous buffers, be mindful of the pH, as Bumetanide's stability is pH-dependent. Stability can be enhanced by adjusting the pH to 7.4.[8][9]
III. Troubleshooting Guide
This section addresses common issues that may arise during the handling and storage of this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Chemical degradation of the compound. | 1. Review Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check Solution Age: If using a stock solution, verify its age. Prepare fresh solutions if it is older than 24 hours (when stored at room temperature). 3. Evaluate Solvent Quality: Use high-purity, anhydrous solvents for reconstitution. Water content can promote hydrolysis. 4. Consider pH: If using an aqueous buffer, measure the pH. Adjust to ~7.4 for improved stability.[8][9] |
| Decreased potency or concentration over time | Gradual degradation due to suboptimal storage. | 1. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use vials. 2. Inert Atmosphere: For highly sensitive applications, consider storing the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Discoloration of the solid compound or solution | Significant degradation or contamination. | 1. Do Not Use: Discolored material should be considered compromised and should not be used for experiments. 2. Investigate Source: Review handling procedures to identify potential sources of contamination or extreme storage condition deviations (e.g., exposure to high heat or incompatible materials). |
| Formation of N-nitrosobumetanide (NBMT) impurity | Reaction with nitrosating agents (e.g., nitrites) present in excipients or the environment. | 1. Use High-Purity Excipients: When formulating, use excipients with low nitrite content. 2. Consider Antioxidants: The addition of antioxidants like ascorbic acid can inhibit the formation of NBMT.[1] 3. Adjust pH: Increasing the pH of the formulation can also mitigate the formation of this impurity.[1] |
IV. Experimental Protocols
Protocol for Preparation and Storage of a Stock Solution
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Promptly weigh the desired amount of the compound in a controlled environment with low humidity.
-
Dissolution: Dissolve the solid in a high-purity, appropriate solvent (e.g., DMSO, Ethanol) to the desired concentration.
-
Short-Term Storage (≤ 24 hours): Store the solution at room temperature (20-25°C), protected from light.
-
Long-Term Storage (> 24 hours): Aliquot the solution into single-use, amber glass or opaque polypropylene vials. Store at ≤ -20°C.
-
Usage: When ready to use, thaw a single aliquot completely and allow it to reach room temperature before use. Avoid repeated freeze-thaw cycles.
V. Logical Workflow for Troubleshooting Storage Issues
Caption: Troubleshooting workflow for unexpected results.
VI. Incompatible Materials
To prevent degradation and hazardous reactions, avoid storing this compound with the following:
Exposure to these materials can lead to rapid decomposition of the compound.
VII. References
-
Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine - PubMed. Available from: [Link]
-
Bumetanide Injection USP - Fresenius Kabi USA. (2022-09-26). Available from: [Link]
-
Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed. Available from: [Link]
-
Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine | Request PDF - ResearchGate. Available from: [Link]
-
Label: BUMETANIDE injection, solution - DailyMed. Available from: [Link]
-
Solubilization and Stability of Bumetanide in Vehicles for Intranasal Administration, a Pilot Study - ResearchGate. Available from: [Link]
-
RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Available from: [Link]
-
Dilution Bumetanide - BUMEX ® - GlobalRPH. Available from: [Link]
-
1346601-70-4| Chemical Name : this compound-d5 | Pharmaffiliates. Available from: [Link]
-
This compound 10mg - peptidequotes. Available from: [Link]
-
New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic - Acta Scientific. (2019-07-18). Available from: [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]
-
Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets | FDA. (2024-10-17). Available from: [Link]
Sources
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- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. DailyMed - BUMETANIDE injection, solution [dailymed.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing degradation of N-Desbutyl-N-propyl Bumetanide in solution
Technical Support Center: N-Desbutyl-N-propyl Bumetanide
A Guide to Preventing Degradation in Solution for Researchers
Introduction
This compound is a key analog and potential impurity of Bumetanide, a potent loop diuretic.[1][2] As with any high-purity compound used in research and drug development, maintaining its chemical integrity in solution is paramount for generating accurate, reproducible, and reliable experimental data. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you mitigate the degradation of this compound in solution. The principles and data presented are primarily based on extensive stability studies of the parent compound, Bumetanide, as its structural similarity provides a strong predictive model for the degradation behavior of its analogs.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: Based on forced degradation studies of the parent compound Bumetanide, the primary degradation pathways are hydrolysis (especially under acidic and basic conditions), oxidation, and photodegradation.[4][5][6][7] The molecule's sulfonamide and secondary amine functional groups are the most susceptible moieties.
Q2: What is the optimal pH range for storing aqueous solutions of this compound?
A2: Bumetanide is reported to be most stable in a pH range of 4 to 10.[8] However, significant degradation is observed under strongly acidic (pH < 4) and strongly basic (pH > 10) conditions.[7][9] For routine experimental use, maintaining a buffered solution near neutral pH (pH 6.8-7.8) is recommended to ensure stability and prevent precipitation, which can occur at pH values below 4.[8][10]
Q3: How should I prepare stock solutions to maximize stability?
A3: For maximum stability, prepare stock solutions in a suitable organic solvent like HPLC-grade methanol or acetonitrile, where hydrolytic degradation is minimized.[5] For aqueous buffers, use deionized, degassed water and buffer the solution to a pH between 6.8 and 7.4.[10] Prepare fresh aqueous solutions for each experiment or store them at 2-8°C for short periods (up to 72 hours), protected from light.[9][11]
Q4: Are there any incompatible solvents or excipients I should avoid?
A4: Avoid using solvents or excipients that contain reactive impurities, such as peroxides (often found in older ethers like THF or dioxane) or aldehydes, as these can promote oxidation.[12] Be cautious with excipients containing residual acids or bases that could shift the solution's pH into an unstable range.
Q5: How can I quickly check if my solution has degraded?
A5: The most reliable method is to use a stability-indicating HPLC method, typically with UV detection at around 254 nm.[1][4][13] The appearance of new peaks or a significant decrease in the area of the main compound peak are clear indicators of degradation.[5] Visual inspection for cloudiness or discoloration is also a preliminary check, as Bumetanide solutions can discolor when exposed to light.[8][14]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions based on scientific principles.
Problem 1: Rapid Loss of Parent Compound Peak in HPLC Analysis
-
Potential Cause 1: Hydrolytic Degradation.
-
Scientific Rationale: The sulfonamide group in the Bumetanide structure is susceptible to both acid- and base-catalyzed hydrolysis.[15][16] Under acidic conditions, the N-dealkylation (loss of the propyl group) can occur.[3] Under strong basic conditions, cleavage of the sulfonamide bond is accelerated.[4][7] Forced degradation studies on Bumetanide show significant degradation when heated in 0.1N HCl or 0.1N NaOH.[7]
-
Solution:
-
pH Control: Immediately verify the pH of your solution. If it is outside the recommended 4-10 range, adjust it using a suitable buffer system (e.g., phosphate buffer for pH ~7).[8]
-
Solvent Choice: For long-term storage, switch from aqueous solutions to organic solvents like acetonitrile or methanol.[5]
-
Temperature: Avoid heating aqueous solutions.[7] If warming is necessary to dissolve the compound, do so minimally and cool the solution promptly. Store all aqueous solutions at refrigerated temperatures (2-8°C).[11]
-
-
-
Potential Cause 2: Photodegradation.
-
Scientific Rationale: Aromatic compounds with electron-donating groups, like the phenoxy and amino groups in this compound, can absorb UV radiation. This energy can lead to the formation of reactive intermediates and subsequent degradation products.[17] Bumetanide is known to be photolabile, and protection from light is a standard precaution.[3][8]
-
Solution:
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil.[8]
-
Lab Environment: Minimize exposure to direct sunlight and intense overhead fluorescent lighting during experiments. Use UV-blocking shields if necessary.
-
-
Problem 2: Appearance of New, Unidentified Peaks in the Chromatogram
-
Potential Cause: Oxidative Degradation.
-
Scientific Rationale: The secondary amine and the alkyl chain on the aromatic ring are potential sites for oxidation. Dissolved oxygen in the solvent, or the presence of oxidizing agents (like peroxides from solvents or metal ion catalysts), can lead to the formation of N-oxides or other oxidative degradants.[18] Forced degradation studies confirm that Bumetanide degrades in the presence of hydrogen peroxide.[4]
-
Solution:
-
De-gas Solvents: Before preparing solutions, sparge aqueous buffers and HPLC mobile phases with an inert gas like helium or nitrogen for 15-20 minutes to remove dissolved oxygen.[9]
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or higher solvents to avoid peroxide impurities.
-
Consider Antioxidants: For long-term studies where oxidation is a persistent issue, the addition of a small amount of an antioxidant (e.g., BHT, sodium metabisulfite) may be considered, but its compatibility and potential for analytical interference must be validated first.
-
-
Visualized Degradation & Workflow
To better understand the challenges and solutions, the following diagrams illustrate the potential degradation pathways and a logical troubleshooting workflow.
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for stabilizing solutions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol details the preparation of a 1 mg/mL aqueous solution buffered for enhanced stability.
-
Materials:
-
This compound
-
HPLC-grade Acetonitrile or Methanol
-
Phosphate Buffered Saline (PBS) packets or reagents (to make 0.01 M buffer, pH 7.4)
-
HPLC-grade water
-
Amber glass vials
-
Inert gas (Nitrogen or Helium)
-
-
Procedure:
-
Prepare Buffer: Dissolve PBS salts in HPLC-grade water to prepare a 0.01 M phosphate buffer. Adjust pH to 7.4 if necessary.
-
De-gas Buffer: Sparge the prepared buffer with inert gas for at least 15 minutes to remove dissolved oxygen.
-
Prepare Concentrated Stock: Accurately weigh the required amount of this compound and dissolve it in a minimal volume of HPLC-grade acetonitrile or methanol to create a concentrated stock solution (e.g., 10 mg/mL). This minimizes exposure of the solid to aqueous conditions.
-
Dilute to Working Concentration: In an amber glass vial, dilute the concentrated stock solution with the de-gassed PBS buffer to achieve the final desired concentration (e.g., 1 mg/mL).
-
Storage: Tightly cap the vial and store at 2-8°C, protected from light. For best results, use within 72 hours.[9]
-
Protocol 2: Performing a Rapid Forced Degradation Study
This protocol helps you identify the primary vulnerabilities of your compound under your specific lab conditions. It is a crucial part of developing a stability-indicating analytical method.[19][20]
-
Prepare Solutions: Prepare four separate 100 µg/mL solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: To one vial, add 1N HCl to reach a final concentration of 0.1N HCl. Heat at 60°C for 30 minutes.[1][4]
-
Base Hydrolysis: To a second vial, add 1N NaOH to reach a final concentration of 0.1N NaOH. Heat at 60°C for 30 minutes.[4][7]
-
Oxidation: To a third vial, add 30% hydrogen peroxide to reach a final concentration of 3% H₂O₂. Keep at room temperature for 2 hours.[4]
-
Control: Keep the fourth vial at room temperature, protected from light.
-
-
Neutralization & Analysis:
-
After the stress period, cool the acid and base samples to room temperature and neutralize them (base with HCl, acid with NaOH).
-
Dilute all samples (including the control) to an appropriate concentration for HPLC analysis.
-
Analyze all four samples by HPLC. Compare the chromatograms to identify degradation products formed under each condition. This will confirm the compound's sensitivity to acid, base, or oxidation.
-
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| pH | 6.8 - 7.8 (Buffered)[8][10] | < 4.0 and > 10.0 | Minimizes acid/base hydrolysis and prevents precipitation.[8][9] |
| Temperature | 2 - 8°C (Refrigerated)[11] | Elevated Temperatures (>40°C) | Slows the rate of all chemical degradation reactions.[7] |
| Light Exposure | Store in amber vials or protect with foil.[8] | Direct sunlight, strong UV sources. | Prevents photodegradation of the aromatic structure.[3] |
| Atmosphere | Use de-gassed solvents; consider inert gas overlay for long-term storage. | Ambient air (dissolved O₂) | Minimizes oxidative degradation pathways.[4] |
| Solvent (Stock) | HPLC-grade Acetonitrile or Methanol.[5] | Water (for long-term storage) | Prevents hydrolysis. |
| Solvent (Aqueous) | Freshly prepared, buffered, deionized water.[9] | Unbuffered tap water, old solvents. | Ensures pH control and avoids contaminants/peroxides. |
References
-
Kumar, P. S., Krishna Mohan, G. V., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221. [Link]
-
Crowley, K. L., & Donnelly, R. F. (1997). Stability of bumetanide in 5% dextrose injection. American Journal of Health-System Pharmacy, 54(4), 422–423. [Link]
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ASHP. (n.d.). Bumetanide. ASHP Injectable Drug Information. [Link]
-
Crowley, K. L., & Donnelly, R. F. (1997). Stability of bumetanide in 5% dextrose injection. PubMed. [Link]
-
Nielsen, H. W., Bechgaard, E., Twile, B., Didriksen, E., & Almtorp, G. T. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. Pharmaceutical Development and Technology, 6(2), 145-149. [Link]
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Kumar, P. S., Krishna Mohan, G., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. SciSpace. [Link]
-
Rao, J. R., Kumar, M., & Yadav, S. S. (n.d.). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry. [Link]
-
Monti, D., De Laurentiis, A., Giarra, A., & Fucile, S. (2003). Investigation of the photochemical properties and in vitro phototoxic potential of bumetanide. Photochemical & Photobiological Sciences, 2(10), 1011-1017. [Link]
-
Kumar, P. S., Krishna Mohan, G. V., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry. [Link]
-
EMed. (n.d.). Bumetanide. [Link]
-
Białk-Bielińska, A., Maszkowska, J., Stolte, S., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-270. [Link]
-
Sundararajan, R., et al. (n.d.). METHOD DEVELOPMENT, VALIDATION AND STABILITY STUDIES FOR DETERMINATION OF BUMETANIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-UPLC. ResearchGate. [Link]
-
Monti, D., et al. (2003). Investigation of the photochemical properties and in vitro phototoxic potential of bumetanide. ResearchGate. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Nielsen, H. W., Bechgaard, E., Twile, B., Didriksen, E., & Almtorp, G. T. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. PubMed. [Link]
-
Jyothsna, A., et al. (2019). New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. Acta Scientific Pharmaceutical Sciences, 3(8), 84-90. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Ward, A., & Heel, R. C. (1984). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 28(5), 426-464. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Kciuk, M., & Moshari, M. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 25(33), 32967-32991. [Link]
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Singh, S., & Kumar, V. (2017). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Innovation, 6(1). [Link]
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TechMech. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
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Technical Support Center: Enhancing Detection Sensitivity for N-Desbutyl-N-propyl Bumetanide
Last Updated: January 14, 2026
Welcome to the technical support guide for the sensitive detection of N-Desbutyl-N-propyl Bumetanide. This resource is designed for researchers, scientists, and drug development professionals who are working to achieve low limits of quantification for this key bumetanide metabolite in complex biological matrices. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions, grounded in established bioanalytical principles.
Troubleshooting Hub: From Sample to Signal
Sensitive detection of drug metabolites like this compound is often challenging due to their low concentrations in biological samples and the presence of interfering endogenous compounds.[1][2] This section provides a systematic approach to diagnosing and resolving common issues encountered during method development.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor analyte detection.
Issue 1: Low or No Analyte Signal
Question: My signal for this compound is extremely low or undetectable, even when analyzing a spiked sample. What are the primary causes?
Answer: This issue typically points to one of three areas: poor extraction recovery, chromatographic problems, or significant ion suppression.
-
Extraction Recovery: this compound, as a metabolite of the acidic drug bumetanide, may be lost during sample preparation if the protocol is not optimized.[3][4] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common techniques, but require careful selection of solvents and pH to ensure the analyte is retained and then efficiently eluted.[5]
-
Troubleshooting Step: Perform a recovery experiment. Compare the peak area of a blank matrix sample spiked with the analyte before extraction to a sample spiked after extraction. A significant difference indicates analyte loss during the sample preparation process.
-
-
Chromatography: Poor peak shape (e.g., broad or tailing peaks) reduces the peak height, which can make the analyte indistinguishable from baseline noise. Additionally, interactions with metal surfaces in standard HPLC columns can lead to sample loss for certain compounds.[6]
-
Troubleshooting Step: Ensure your mobile phase is appropriate for the column chemistry (e.g., C18). If peak shape is poor, consider adjusting the mobile phase pH or organic content. For persistent issues, a metal-free or PEEK-lined column can mitigate analyte adsorption.[6]
-
-
Ion Suppression: This is a critical and common issue in LC-MS/MS bioanalysis.[7][8] Co-eluting components from the biological matrix (like phospholipids or salts) can interfere with the ionization of your target analyte in the mass spectrometer's source, drastically reducing its signal.[9][10] This effect is often invisible in the chromatogram but can completely eliminate the analyte signal.[10]
-
Troubleshooting Step: Conduct a post-column infusion experiment to identify regions of ion suppression. (See Protocol 1). If your analyte's retention time falls within a suppression zone, you must either improve the sample cleanup to remove the interfering compounds or adjust the chromatography to move the analyte away from that zone.[7][11]
-
Issue 2: High Variability and Poor Reproducibility
Question: My results are inconsistent between injections and between different batches of samples. What could be the cause?
Answer: High variability is often a hallmark of inconsistent sample preparation or uncompensated matrix effects.[12]
-
Matrix Effects: The term "matrix effect" describes the alteration of an analyte's response due to co-eluting components in the sample.[10] This can manifest as either ion suppression (decreased signal) or enhancement (increased signal).[9][12] The composition of biological matrices can vary significantly between individuals or lots, leading to different degrees of matrix effect and, consequently, poor reproducibility.[13]
-
Troubleshooting Step: The most effective way to combat matrix effects is to use a stable isotope-labeled (SIL) internal standard (IS) for this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction during data processing. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
Quantitative Assessment: To quantify the matrix effect, compare the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a clean solvent. A value below 100% indicates suppression, while a value above 100% indicates enhancement.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for enhancing sensitivity?
A1: Solid-Phase Extraction (SPE) is generally superior to simpler methods like protein precipitation for achieving high sensitivity.[5][14] SPE provides a much cleaner extract by selectively isolating the analyte and removing a larger portion of matrix components like phospholipids, which are major contributors to ion suppression.[5][15] For an acidic metabolite like this compound, a mixed-mode or anion-exchange SPE sorbent can provide excellent selectivity.[16]
Q2: How do I choose the right LC column?
A2: A standard C18 reversed-phase column is a good starting point for bumetanide and its metabolites.[17][18] For enhanced peak shape and sensitivity, especially at low concentrations, consider using a column with a smaller particle size (e.g., <2 µm) for higher efficiency. Ensure mobile phase pH is controlled with a buffer (e.g., ammonium formate or formic acid) to maintain a consistent ionization state for the analyte.[19]
Q3: Which ionization mode is best for this compound?
A3: While bumetanide itself can be detected in both positive and negative ionization modes, positive mode ESI (Electrospray Ionization) is commonly reported to provide excellent sensitivity for bumetanide and its metabolites, often monitoring the protonated precursor ion [M+H]+.[17][18] However, it is always recommended to test both modes during method development to determine the optimal choice for your specific instrument and conditions.
Q4: My method is validated according to FDA guidelines, but I still have sensitivity issues with certain sample lots. Why?
A4: This is a classic example of lot-to-lot variability in matrix effects.[13] Bioanalytical method validation guidelines from regulatory bodies like the FDA require assessment of matrix effects, but real-world samples can sometimes fall outside the range tested during validation.[20][21] The best solution is a robust sample cleanup protocol (like the optimized SPE method below) and the mandatory use of a stable isotope-labeled internal standard to ensure the method is rugged.
Detailed Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) for Urine Samples
This protocol is designed to maximize the recovery of this compound while minimizing matrix interferences.
Diagram: SPE Workflow
Caption: Key steps in a robust Solid-Phase Extraction protocol.
Methodology:
-
Sorbent Selection: Use a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB) suitable for extracting a broad range of compounds from aqueous matrices.
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge to remove particulates.
-
To 1 mL of urine, add 1 mL of a buffer solution (e.g., 100 mM phosphate buffer) to adjust the pH to approximately 6.0. This ensures the carboxylic acid group of the analyte is partially ionized for good retention.
-
-
Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.[22]
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar, water-soluble interferences.
-
Wash 2: Wash the cartridge with 1 mL of 20% methanol in water. This removes less polar interferences without eluting the analyte.
-
-
Elution: Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide. The basic modifier ensures the analyte is fully deprotonated and easily released from the sorbent.[22]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation: Instrument Parameters
The following tables provide starting parameters for a typical LC-MS/MS system. These should be optimized for your specific instrumentation.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 5 min | Ensures separation from early-eluting matrix components. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
Table 2: Suggested Mass Spectrometry Parameters (Positive ESI)
| Parameter | Recommended Setting | Rationale |
| Precursor Ion (Q1) | m/z 365.1 | Corresponds to [M+H]+ for Bumetanide (parent drug).[17][18] The metabolite will have a different mass. |
| Product Ion (Q3) | m/z 240.1 | A common, stable fragment ion for bumetanide.[17][18] Fragment ions for the metabolite must be determined experimentally. |
| Ion Source | ESI (Positive) | Generally provides high sensitivity for this class of compounds. |
| Capillary Voltage | 3.5 kV | Optimizes ion formation. |
| Source Temp | 150 °C | Controls solvent evaporation. |
| Desolvation Temp | 400 °C | Aids in desolvation of ions. |
Note: The exact m/z values for this compound must be determined by infusing a standard of the metabolite. The precursor ion will be higher than bumetanide due to the propyl group replacing a butyl group.
References
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Sartorius. Retrieved January 14, 2026, from [Link]
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Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. Retrieved January 14, 2026, from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). AAPS. Retrieved January 14, 2026, from [Link]
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What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? (2025, November 13). ResearchGate. Retrieved January 14, 2026, from [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration (FDA). Retrieved January 14, 2026, from [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
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Optimizing Bioanalytical Methods: Enhancing Sensitivity and Specificity. (2024, February 16). Ani Articles. Retrieved January 14, 2026, from [Link]
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Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration (FDA). Retrieved January 14, 2026, from [Link]
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Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 520–526. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration (FDA). Retrieved January 14, 2026, from [Link]
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An Uncommon Fix for LC–MS Ion Suppression. (2019, June 1). LCGC International. Retrieved January 14, 2026, from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved January 14, 2026, from [Link]
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Dolan, J. W. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. LCGC International. Retrieved January 14, 2026, from [Link]
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How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved January 14, 2026, from [Link]
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Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube. Retrieved January 14, 2026, from [Link]
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A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
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Schwartz, M. A. (1981). Metabolism of bumetanide. OSTI.GOV. Retrieved January 14, 2026, from [Link]
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Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). Alwsci. Retrieved January 14, 2026, from [Link]
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Zhu, M., et al. (2006). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data. Drug Metabolism and Disposition, 34(10), 1722-1733. [Link]
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Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved January 14, 2026, from [Link]
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Zhu, M., et al. (2006). Detection and Characterization of Metabolites in Biological Matrices Using Mass Defect Filtering of Liquid Chromatography/High Resolution Mass Spectrometry Data. Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Pentikäinen, P. J., et al. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology & Therapeutics, 22(2), 179-187. [Link]
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Bumetanide. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 14, 2026, from [Link]
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Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
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Simple Approaches to Solid Phase Extraction (SPE) Method Development. (2016, April 6). YouTube. Retrieved January 14, 2026, from [Link]
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Updating Solid Phase Extraction Methods. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
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Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 14, 2026, from [Link]
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Patel, D. S., et al. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 365-370. [Link]
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Tamilarasi, G. P., et al. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825. [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
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A Review of Different Analytical Techniques: Bumetanide. (2020, January 23). Acta Scientific. Retrieved January 14, 2026, from [Link]
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Validation & Comparative
Introduction: The Critical Role of NKCC1 Inhibition in Research
An In-Depth Comparative Guide to the Potency of N-Desbutyl-N-propyl Bumetanide and Bumetanide as NKCC1 Inhibitors
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the intricate world of cellular ion homeostasis, the Na-K-Cl cotransporter 1 (NKCC1) has emerged as a significant therapeutic target, particularly in neuroscience. This transporter plays a crucial role in setting intracellular chloride ([Cl-]i) levels, which in turn dictates the nature of GABAergic neurotransmission. Bumetanide, a potent loop diuretic, has garnered substantial interest for its ability to inhibit NKCC1, thereby modulating GABAergic signaling in pathological conditions like epilepsy, stroke-induced edema, and certain neurodevelopmental disorders.[1][2][3] As with any therapeutic agent, understanding its metabolic fate is paramount. Bumetanide is metabolized in the body, primarily through the oxidation of its N-butyl side chain, leading to various derivatives.[4][5] This guide provides a detailed, evidence-based comparison of the potency of Bumetanide against one such derivative, this compound, offering researchers a clear perspective on their relative efficacy.
Mechanism of Action: How Bumetanide Modulates Neuronal Function
Bumetanide exerts its effects by directly blocking the Na-K-2Cl cotransporter.[6] In many cell types, including immature neurons and in certain disease states, NKCC1 actively transports chloride ions into the cell, leading to high intracellular chloride concentrations. This elevated [Cl-]i can cause the neurotransmitter GABA, typically inhibitory in the mature brain, to have a depolarizing and excitatory effect. By inhibiting NKCC1, Bumetanide reduces the influx of chloride, lowers [Cl-]i, and can restore the conventional inhibitory action of GABA.[7] This mechanism is the foundation for its therapeutic potential in CNS disorders characterized by aberrant GABAergic signaling.
Caption: Mechanism of NKCC1 inhibition by Bumetanide and its analogues.
Comparative Potency Analysis: Bumetanide vs. Its Metabolite
The central question for researchers is whether this compound retains the potent NKCC1 inhibitory activity of its parent compound. Potency is scientifically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent compound.
Bumetanide: The Established Inhibitor
Bumetanide is a well-characterized, selective inhibitor of NKCC1 over its renal-specific paralog, NKCC2.[8][9] Numerous studies have established its IC50, though values can vary based on the experimental system. This variability underscores the importance of the chosen assay conditions, such as the cell type and whether the transporter is endogenously expressed or overexpressed.
This compound: An Issue of Activity
Direct studies quantifying the NKCC1 inhibitory potency of this compound are not prevalent in the scientific literature. However, extensive metabolism studies of Bumetanide provide critical insights. Research has consistently shown that the metabolism of Bumetanide, which involves the oxidation of the N-butyl side chain to form alcohol derivatives and eventually this compound, results in metabolites that are diuretic-ally inactive.[2][4][10] Since the diuretic effect is mediated by the inhibition of cation-chloride cotransporters (primarily NKCC2 in the kidney, which is structurally related to NKCC1), it is strongly inferred that these metabolites, including this compound, possess significantly reduced or no inhibitory activity against NKCC1.
Table 1: Comparative Potency Data on NKCC1 Inhibition
| Compound | Target | IC50 | Experimental System | Key Finding |
| Bumetanide | hNKCC1A | 0.68 µM | Oocytes expressing hNKCC1A | Potent and selective inhibitor.[8][11] |
| Bumetanide | hNKCC1A/B | ~1.0 µM | Oocytes expressing hNKCC1 | Azosemide found to be ~4x more potent.[12][13] |
| This compound | NKCC1 | Not Reported | N/A | Widely reported as an inactive metabolite based on diuretic studies.[2][4] |
Experimental Protocol: A Self-Validating Workflow for Potency Determination
To empirically validate the potency of any NKCC1 inhibitor, a robust and reproducible assay is essential. The 86Rb+ influx assay is a gold-standard method that directly measures the functional activity of the cotransporter, using radioactive rubidium (86Rb+) as a tracer for potassium (K+).
Caption: Standard experimental workflow for the 86Rb+ influx assay.
Detailed Step-by-Step Methodology
-
Cell Seeding and Culture:
-
Rationale: To ensure consistent results, a homogenous cell population expressing the target is required. HEK293 cells stably transfected with human NKCC1 are commonly used.
-
Protocol: Seed HEK-hNKCC1 cells into 96-well microplates at a density that will yield a confluent monolayer on the day of the experiment. Culture overnight in a standard growth medium at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Rationale: A dose-response curve is necessary to accurately determine the IC50.
-
Protocol: Prepare a 10 mM stock solution of each test compound (e.g., Bumetanide, this compound) in DMSO. Perform a serial dilution in a chloride-free buffer to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
-
Pre-incubation and Ion Flux:
-
Rationale: Pre-incubating the cells with the inhibitor allows for binding to the target before measuring transport activity. A chloride-free medium is used to stimulate the transporter, maximizing the measurable signal.
-
Protocol:
-
Gently wash the cell monolayer twice with a pre-warmed, chloride-free buffer.
-
Add the diluted compounds to the corresponding wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the transport by adding the influx buffer containing 86RbCl (typically 1 µCi/mL) and the test compounds. Incubate for exactly 5 minutes.
-
-
-
Termination and Lysis:
-
Rationale: The influx must be stopped rapidly and uniformly across all wells to ensure accurate measurements.
-
Protocol:
-
Aspirate the influx buffer.
-
Immediately wash the plate three times with an ice-cold wash buffer (e.g., 100 mM MgCl2) to remove all extracellular 86Rb+.
-
Add a lysis buffer (e.g., 0.1 M NaOH) to each well to solubilize the cells and release the intracellular 86Rb+.
-
-
-
Quantification and Analysis:
-
Rationale: Scintillation counting quantifies the amount of tracer taken up by the cells, which is directly proportional to NKCC1 activity.
-
Protocol:
-
Transfer the lysate from each well to a scintillation vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the data by subtracting the background counts (from wells with a high concentration of a known inhibitor or non-transfected cells).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression (three-parameter logistic equation) to derive the IC50 value.
-
-
References
-
Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 555–563. [Link]
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Semantic Scholar. (n.d.). Metabolism of Bumetanide. [Link]
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OSTI.GOV. (1981). Metabolism of bumetanide. [Link]
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Löscher, W., et al. (2018). Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B. Scientific Reports, 8(1), 9845. [Link]
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U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS. [Link]
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Halladay, S. C., et al. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology & Therapeutics, 22(2), 179-187. [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Bumex (bumetanide)?. [Link]
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Pharmacy Freak. (2025). Mechanism of Action of Bumetanide. [Link]
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Deidda, G., et al. (2022). Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Liu, C., et al. (2021). Structural basis for human NKCC1 inhibition by loop diuretic drugs. The EMBO Journal, 40(20), e108323. [Link]
-
Löscher, W., et al. (2018). Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B. Scientific Reports, 8, 9845. [Link]
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Introduction: The Criticality of Purity in Bumetanide Formulations
An In-Depth Comparative Guide to the Analysis of Bumetanide Impurities for Researchers and Drug Development Professionals
Bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid) is a potent loop diuretic used in the management of edema associated with congestive heart failure and hepatic or renal disease.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurities, which can arise from the synthetic route, degradation of the API, or residual solvents, can potentially impact the therapeutic effect or introduce toxicity.[3][4]
Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) set stringent limits on the levels of these impurities.[5][6] A particularly noteworthy concern in recent years has been the formation of nitrosamine drug substance-related impurities (NDSRIs), such as N-nitrosobumetanide (NBMT), which are often potent genotoxic carcinogens.[7][8] This guide provides a comparative analysis of the key analytical methodologies employed to detect, quantify, and control bumetanide impurities, offering field-proven insights into experimental design and choice of technology.
The Landscape of Bumetanide Impurities
A comprehensive impurity profile includes both process-related impurities and degradation products. Pharmacopoeial monographs list several specified impurities that must be monitored.[4][5][9] Understanding the origin of these impurities is the first step in developing a robust control strategy.
-
Synthesis-Related Impurities: These are by-products or unreacted starting materials from the chemical synthesis of bumetanide. Examples include USP Bumetanide Related Compound A (3-amino-4-phenoxy-5-sulfamoylbenzoic acid) and USP Bumetanide Related Compound B.[5][9]
-
Degradation Products: These form when the bumetanide API is exposed to stress conditions such as acid, base, oxidation, heat, or light.[10] Stability-indicating methods are designed specifically to separate these degradants from the parent drug.
-
N-nitrosobumetanide (NBMT): A critical NDSRI that can form during manufacturing or storage if a nitrosating agent (like residual nitrites) reacts with the secondary amine moiety of bumetanide.[7] Its potential genotoxicity necessitates highly sensitive analytical methods for its detection and control.
A summary of key specified impurities is presented below.
| Impurity Name | Pharmacopoeia | CAS Number | Molecular Formula |
| Bumetanide Impurity A (EP) / Related Compound B (USP) | EP / USP | 28328-53-2 | C₁₃H₁₀N₂O₇S |
| Bumetanide Impurity B (EP) / Related Compound A (USP) | EP / USP | 28328-54-3 | C₁₃H₁₂N₂O₅S |
| Bumetanide Impurity C (EP) | EP | 32643-00-8 | C₂₁H₂₈N₂O₅S |
| Bumetanide Impurity D (EP) | EP | 153012-65-8 | C₂₁H₂₈N₂O₅S |
| Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate | USP | 32643-00-8 | C₂₁H₂₈N₂O₅S |
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is driven by the specific requirements of the analysis—be it routine quality control (QC), stability testing, or impurity identification during development. Here, we compare the workhorse of chromatography, HPLC, with its high-throughput successor, UPLC, and the definitive identification power of LC-MS.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the routine analysis of bumetanide and its related substances in pharmaceutical formulations.[10][11] Its robustness and transferability make it ideal for QC environments. The primary goal is to achieve adequate resolution between bumetanide and all potential impurities within a reasonable runtime.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice because bumetanide and its common impurities are moderately non-polar. The C18 stationary phase provides effective hydrophobic interactions, leading to good retention and separation.[10][12]
-
Mobile Phase: A mixture of an aqueous buffer (often with an acid like o-phthalaldehyde or acetic acid) and an organic solvent (like acetonitrile or methanol) is used. The buffer controls the ionization state of the acidic bumetanide molecule to ensure sharp, symmetrical peaks, while the organic solvent modulates the retention time.[10][12]
-
Detection: UV detection at approximately 254 nm is typically employed, as this wavelength provides a good response for bumetanide's chromophores.[10][11] A Photo Diode Array (PDA) detector is highly recommended as it can assess peak purity, a key component of a stability-indicating method.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example synthesized from validated methods in the literature.[10][11]
-
Chromatographic System:
-
Standard Preparation:
-
Bumetanide Standard Stock Solution: Accurately weigh and dissolve USP Bumetanide RS in methanol to obtain a concentration of ~25 mg/mL.[5]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of ~0.05 mg/mL.[5]
-
Impurity Standard Solutions: Prepare individual or mixed stock solutions of known impurity reference standards (e.g., USP Bumetanide Related Compound A RS, B RS) in methanol.[5]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer a portion of the powder equivalent to 12.5 mg of bumetanide into a 50 mL volumetric flask.[13]
-
Add approximately 35 mL of diluent (e.g., methanol), sonicate for 30 minutes to dissolve, and dilute to volume.[13]
-
Centrifuge a portion of this solution and filter the supernatant through a 0.45 µm filter before injection.
-
-
System Suitability Test (SST):
-
Inject the working standard solution six times.
-
The %RSD for the peak area should be not more than 2.0%.
-
The tailing factor for the bumetanide peak should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
-
Inject a resolution solution (containing bumetanide and a closely eluting impurity) to ensure the resolution is not less than 2.0.
-
-
Analysis:
-
Inject the blank (mobile phase), standard, and sample solutions.
-
Calculate the percentage of each impurity by comparing its peak area to the area of the bumetanide peak in the diluted standard solution (assuming a response factor of 1.0 if not otherwise determined).
-
dot
Caption: General workflow for RP-HPLC analysis of bumetanide impurities.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC represents a significant advancement over HPLC, utilizing columns packed with sub-2 µm particles.[14] This technology operates at much higher pressures (up to 15,000 psi) to achieve dramatic increases in resolution, sensitivity, and, most notably, speed.[15][16]
Why Transition from HPLC to UPLC? The primary driver is efficiency. For a laboratory analyzing numerous stability samples or performing high-volume release testing, reducing a 30-minute HPLC run to under 5 minutes with UPLC can lead to substantial savings in time, solvent consumption, and operational cost.[16] The enhanced resolution can also reveal co-eluting impurities that were hidden in the broader peaks of an HPLC chromatogram.
When transferring a method from HPLC to UPLC, geometric scaling of the column dimensions and flow rate is essential to maintain the separation's selectivity.[15] A direct translation of the HPLC method above would involve a shorter, narrower column and a proportionally lower flow rate.
| Parameter | Conventional HPLC | UPLC (Scaled Method) | Advantage of UPLC |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 100 mm x 2.1 mm, 1.7 µm | Higher efficiency and speed |
| Flow Rate | 1.0 mL/min | ~0.4 mL/min | ~60% reduction in solvent consumption |
| Typical Run Time | 20-30 minutes | 3-5 minutes | 5-10x faster analysis, increasing throughput |
| System Backpressure | 1,500 - 2,500 psi | 8,000 - 12,000 psi | Drives efficiency with sub-2 µm particles |
| Resolution | Baseline | Significantly Improved | Better separation of closely eluting impurities |
| Detection Sensitivity | Standard | Higher (sharper, narrower peaks) | Lower Limits of Detection (LOD) and Quantitation (LOQ) |
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Impurity Identification
While HPLC/UPLC with UV detection can quantify known impurities, it cannot definitively identify unknown peaks. This is the domain of LC-MS, a powerful hyphenated technique that provides the molecular weight and structural information of analytes as they elute from the column.[17]
The Role of LC-MS in Bumetanide Analysis:
-
Unknown Identification: During forced degradation studies or in the analysis of a new batch, any peak that is not attributable to the API or a known impurity standard can be analyzed by MS to determine its mass.
-
Structural Elucidation: Using tandem MS (MS/MS), the ion of the unknown impurity is fragmented, and the resulting fragmentation pattern provides clues to its chemical structure.[17] This is indispensable for characterizing novel degradation products.
-
Trace-Level Analysis: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying low-level, high-risk impurities like N-nitrosobumetanide.[18] Methods have been developed with LLOQs in the sub-ng/mL range.[18]
dot
Caption: Workflow for identifying an unknown bumetanide impurity using LC-MS/MS.
Method Validation: Ensuring Trustworthy Data
For any analytical method to be used in a regulated environment, it must be validated to prove it is fit for its intended purpose. The validation is performed according to International Council for Harmonisation (ICH) guidelines.[10][11]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies, where the bumetanide sample is stressed to generate impurities, and the method must show that all degradation peaks are resolved from the main bumetanide peak.[10]
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte. For bumetanide and its impurities, linearity is typically established across a range from the LOQ to 150% of the specification limit.[2][10]
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, often assessed by spike/recovery studies. Precision measures the repeatability of the method (intra-day and inter-day) and is expressed as the Relative Standard Deviation (%RSD).[2][13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. These are critical for controlling impurities to the low levels required by regulations (e.g., 0.10%).[2]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), demonstrating its reliability for routine use.[10]
Conclusion and Recommendations
The analysis of bumetanide impurities requires a strategic, multi-faceted approach. No single technique is optimal for all applications. As a Senior Application Scientist, my recommendation is to employ these powerful tools in a complementary fashion:
-
For Routine QC and Release Testing: A validated, robust RP-HPLC method is the industry standard. It provides reliable quantification of known impurities and is cost-effective and easily transferable between labs.
-
For High-Throughput Environments: Migrating the validated HPLC method to a UPLC platform is highly recommended. The significant gains in speed and reduction in solvent waste provide a rapid return on investment for laboratories with high sample loads, such as those conducting extensive stability studies.
-
For Development and Investigation: LC-MS/MS is an indispensable tool. It should be used during drug development to identify impurities formed during synthesis and forced degradation. It is also the only suitable technique for the definitive identification of unknown impurities found during stability testing and for the ultra-sensitive quantification of genotoxic impurities like N-nitrosobumetanide.
By judiciously applying these methodologies, researchers and drug development professionals can build a comprehensive understanding of a product's impurity profile, ensuring the development of safe, effective, and regulatory-compliant bumetanide formulations.
References
- USP Monographs: Bumetanide. USP29-NF24.
-
Kumar, P.S., Krishna Mohan, G.V., & Babu, A.N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221. Available at: [Link]
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- SynThink Research Chemicals. (n.d.). Bumetanide EP Impurity and USP Related Compound.
- Pharmaffiliates. (n.d.). Bumetanide-impurities.
- USP-NF. (2018). Bumetanide Tablets Revision Bulletin.
- Sigma-Aldrich. (n.d.). Bumetanide EP Reference Standard.
- Asian Journal of Chemistry. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form.
- USP-NF. (n.d.). Bumetanide Monograph Abstract.
- USP-NF. (n.d.). Bumetanide Tablets Monograph Abstract.
- Council of Europe. (2025). List of European Pharmacopoeia Reference Standards.
- Bhanu, P., & Sundararajan, R. (2020). A Review of Different Analytical Techniques: Bumetanide. Acta Scientific Pharmaceutical Sciences, 4(2), 60-64.
- PubChem. (n.d.). Bumetanide. National Center for Biotechnology Information.
- FDA. (2024). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets.
- Seethi, R., et al. (2014). Development and validation of RP-HPLC for estimation of Bumetanide in tablet formulation. Indian Journal of Field Veterinarians, 9(4), 46-53.
- Research Journal of Pharmacy and Technology. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide.
- Research Journal of Pharmacy and Technology. (n.d.). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide.
- Sentinel Initiative. (2024). Bumex (bumetanide) & Nitrosamine Impurity.
- Sigma-Aldrich. (n.d.). Bumetanide Peer Reviewed Papers.
- PharmaCompass. (n.d.). Bumetanide (JP15/USP) | Analytical Method Development | Validation | BA/BE Studies.
- Scribd. (n.d.). Bumetanide Pharmaceutical Analysis.
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Al-Salami, H., et al. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825. Available at: [Link]
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Dinesh, S. P., et al. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 365-370. Available at: [Link]
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition.
- Sigma-Aldrich. (n.d.). Bumetanide European Pharmacopoeia (EP) Reference Standard.
- Research Journal of Pharmacy and Technology. (n.d.). A Review on Comparative study of HPLC and UPLC.
- EDQM. (n.d.). Detailed view of BUMETANIDE CRS. CRS catalogue.
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- Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics, 12(4), 143-148.
- Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
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A Comparative Guide to the Validation of an Analytical Method for N-Desbutyl-N-propyl Bumetanide
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of N-Desbutyl-N-propyl Bumetanide, a potential impurity in the diuretic drug, Bumetanide. The methodologies and principles detailed herein are grounded in established regulatory guidelines to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, the identification and quantification of impurities are critical to ensuring the safety and efficacy of a drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control of impurities.[1][2][3] this compound is a potential process-related impurity or degradation product of Bumetanide.[2][4][5] Therefore, a validated, stability-indicating analytical method is essential for its accurate quantification.
This guide will focus on a comparative analysis of a robust High-Performance Liquid Chromatography (HPLC) with UV detection method, a widely used and accessible technique, against other potential analytical approaches. The validation parameters discussed adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[6][7][8][9]
The Primary Analytical Approach: A Validated HPLC-UV Method
A reversed-phase HPLC (RP-HPLC) method with UV detection is a cornerstone of pharmaceutical analysis due to its specificity, sensitivity, and robustness for quantifying active pharmaceutical ingredients (APIs) and their impurities.[10][11][12][13][14]
The choice of an RP-HPLC method is predicated on its ability to separate compounds with varying polarities. Bumetanide and its related impurities, including this compound, possess chromophores that allow for sensitive detection using a UV detector.[10][12] This method offers a balance of performance, cost-effectiveness, and ease of implementation in a quality control setting.
The following protocol outlines a typical starting point for the development and validation of an HPLC-UV method for this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for its versatility in separating a wide range of compounds.[10][11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
Detection Wavelength: Selected based on the UV absorption maximum of this compound and Bumetanide, often around 254 nm.[10][12]
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) and serially diluted to create calibration standards.
-
Sample Solution: The drug substance or product is dissolved in the diluent to a known concentration.
-
Caption: Workflow for HPLC Method Development and Validation.
Ensuring Method Specificity: Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, forced degradation studies are indispensable.[15][16] These studies deliberately stress the drug substance to generate potential degradation products, thereby demonstrating that the method can unequivocally separate the analyte of interest from any degradants.
The choice of stress conditions is based on the likely environmental factors the drug substance may encounter during its lifecycle. The ICH guidelines recommend exposing the drug to acid, base, oxidative, thermal, and photolytic stress.[15][16]
-
Acid Hydrolysis: The sample is treated with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period. The reaction is then neutralized.[10]
-
Base Hydrolysis: The sample is treated with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature for a defined period, followed by neutralization.[10][17]
-
Oxidative Degradation: The sample is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.[10][17]
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a specified duration.[10]
-
Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to UV and visible light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[10]
Caption: Forced Degradation Pathways of Bumetanide.
Method Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per ICH Q2(R1) guidelines.[6][7][8][9]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | The peak for this compound should be well-resolved from other peaks (resolution > 2). Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | A linear relationship should be observed over the specified range. The correlation coefficient (r²) should be ≥ 0.99.[10][12][18] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically, for an impurity, the range is from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability (Intra-assay precision): The relative standard deviation (RSD) should be ≤ 2%.- Intermediate Precision (Inter-assay precision): The RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on signal-to-noise ratio (e.g., 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] | Typically determined based on signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be at or below the reporting threshold for the impurity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely used method, other techniques may offer advantages in specific scenarios.
| Technique | Advantages | Disadvantages | When to Consider |
| HPLC-UV | - Cost-effective- Robust and reliable- Readily available instrumentation | - Lower sensitivity compared to MS- May lack specificity for co-eluting impurities with similar UV spectra | Routine quality control and release testing where sensitivity is sufficient. |
| LC-MS/MS | - High sensitivity and selectivity- Provides structural information for impurity identification- Can quantify analytes at very low levels | - Higher instrument and operational costs- More complex method development and validation- Susceptible to matrix effects | When very low levels of the impurity need to be quantified, or for structural elucidation of unknown degradation products.[17][19] |
| UPLC (Ultra-Performance Liquid Chromatography) | - Faster analysis times- Higher resolution and sensitivity compared to HPLC | - Requires specialized high-pressure instrumentation- Higher operational costs | High-throughput screening and when improved resolution is needed to separate closely eluting impurities.[20] |
Conclusion: A Self-Validating System for Trustworthy Results
The validation of an analytical method for an impurity like this compound is a systematic process that ensures the reliability of the data generated. By following the principles outlined in this guide, rooted in the authoritative ICH guidelines, researchers can develop and validate a robust analytical method. The presented HPLC-UV method, when properly validated, provides a trustworthy and self-validating system for the routine analysis of this potential impurity in Bumetanide. The comparison with alternative techniques allows for informed decisions based on the specific requirements of the analysis, whether it be for routine quality control or in-depth impurity profiling.
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available at: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health. Available at: [Link]
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Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide . Research Journal of Pharmacy and Technology. Available at: [Link]
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A Comparative Analysis of Diuretic Efficacy: Furosemide vs. N-Desbutyl-N-propyl Bumetanide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of diuretic drug development, a comprehensive understanding of structure-activity relationships and comparative efficacy is paramount. This guide provides an in-depth comparison of the well-established loop diuretic, furosemide, with N-Desbutyl-N-propyl bumetanide, an analogue of the potent loop diuretic bumetanide. While extensive data exists for furosemide and bumetanide, this guide also extrapolates the potential diuretic profile of this compound based on established structure-activity relationships, highlighting the critical need for direct experimental validation.
Introduction to Loop Diuretics: A Mechanistic Overview
Furosemide and bumetanide belong to the class of loop diuretics, which exert their effects in the thick ascending limb of the Loop of Henle in the nephron. Their primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of epithelial cells.[1][2][3] This inhibition disrupts the reabsorption of a significant portion of filtered sodium, chloride, and potassium, leading to a potent diuretic and natriuretic effect. The disruption of ion reabsorption also diminishes the hypertonicity of the renal medulla, reducing the osmotic gradient for water reabsorption in the collecting ducts and further increasing urine output.[1]
Caption: Mechanism of action of loop diuretics in the thick ascending limb.
Comparative Efficacy: Furosemide vs. Bumetanide
Clinical and preclinical studies have established that bumetanide is a significantly more potent diuretic than furosemide on a milligram-for-milligram basis. The generally accepted potency ratio is approximately 40:1 (furosemide:bumetanide).[4][5][6] This higher potency of bumetanide is attributed to its greater affinity for the NKCC2 cotransporter.
| Diuretic Agent | Relative Potency (vs. Furosemide) | Onset of Action (Oral) | Duration of Action (Oral) |
| Furosemide | 1 | 30-60 minutes | 6-8 hours |
| Bumetanide | ~40 | 30-60 minutes | 4-6 hours |
Table 1: Comparative pharmacokinetic and pharmacodynamic properties of furosemide and bumetanide.
This compound: A Structure-Activity Perspective
The N-alkyl substituent at the 3-position of the bumetanide molecule plays a crucial role in its diuretic activity. A study by Lykke et al. (2015) demonstrated a strong correlation between the diuretic potency of bumetanide derivatives in dogs and their in vitro inhibition of the human NKCC2A transporter.[1] This study revealed that modifications to the N-butyl side chain can modulate diuretic efficacy. For instance, prolonging the alkyl chain to a pentyl group resulted in a compound with only moderately reduced diuretic activity compared to bumetanide. Conversely, substitution with a bulkier group like 1,3-benzodioxol-5-ylmethylamino led to a near-complete loss of activity.
This compound features a propyl group in place of the butyl group, representing a shortening of the alkyl chain by one carbon. Based on the observed SAR trends, it is plausible that this modification would result in a compound that retains significant diuretic activity, possibly with a potency comparable to or slightly less than that of bumetanide. The shorter, less lipophilic propyl chain may influence the compound's pharmacokinetics, including its absorption, distribution, and metabolism, which would also impact its overall diuretic profile.
Experimental Protocol for Comparative Diuretic Activity Assessment
To definitively determine the diuretic effect of this compound relative to furosemide, a rigorous preclinical in vivo study is required. The following is a detailed protocol based on the well-established Lipschitz test for diuretic activity in rats.[7][8][9]
Objective: To compare the diuretic, natriuretic, and kaliuretic effects of this compound and furosemide in a rat model.
Materials:
-
Male Wistar rats (150-200g)
-
Metabolic cages for individual housing and urine collection
-
Furosemide (positive control)
-
This compound (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Normal saline (0.9% NaCl)
-
Flame photometer for electrolyte analysis
Experimental Workflow:
Caption: Experimental workflow for the comparative diuretic assay.
Step-by-Step Methodology:
-
Animal Acclimatization and Preparation:
-
House male Wistar rats in a controlled environment for at least one week prior to the experiment.
-
Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.
-
-
Grouping and Dosing:
-
Randomly divide the rats into three groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: Furosemide (e.g., 20 mg/kg, p.o.)
-
Group 3: this compound (dose to be determined based on hypothesized potency, e.g., 0.5 mg/kg, p.o.)
-
-
Administer a hydrating load of normal saline (e.g., 25 mL/kg) to all animals by oral gavage.
-
Immediately following hydration, administer the respective test substance or vehicle to each animal.
-
-
Urine Collection and Analysis:
-
Place each rat in an individual metabolic cage designed for the separation of urine and feces.
-
Collect urine cumulatively over a period of 5 hours and subsequently from 5 to 24 hours.
-
Record the total volume of urine for each collection period.
-
Centrifuge the urine samples to remove any particulate matter.
-
Determine the concentrations of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer.
-
-
Data Analysis:
-
Diuretic Action: Calculate as the ratio of the mean urine volume of the treated group to the mean urine volume of the control group.
-
Natriuretic and Kaliuretic Excretion: Calculate the total amount of Na+ and K+ excreted by multiplying the urine volume by the respective ion concentration.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of <0.05 will be considered statistically significant.
-
Expected Outcomes and Interpretation
Based on the known pharmacology of loop diuretics and the SAR of bumetanide analogues, the following outcomes are anticipated:
-
Furosemide: A significant increase in urine volume and the excretion of sodium and potassium compared to the vehicle control group, confirming the validity of the experimental model.
-
This compound: It is hypothesized that this compound will also induce a significant diuretic and natriuretic effect. The key point of investigation will be the magnitude of this effect in comparison to furosemide at the selected dose levels. The data will allow for an estimation of its relative potency.
Conclusion and Future Directions
While furosemide remains a cornerstone of diuretic therapy, the exploration of novel loop diuretics with potentially improved pharmacological profiles is an active area of research. This compound, as a close analogue of the highly potent bumetanide, represents an interesting candidate for investigation. Based on established structure-activity relationships, it is likely to possess significant diuretic activity. However, the definitive characterization of its diuretic efficacy and potency requires direct head-to-head comparison with established agents like furosemide using a robust preclinical model as outlined in this guide. The results of such studies would provide valuable data for the drug development community and could pave the way for new therapeutic options in the management of fluid overload.
References
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Lykke, K., Töllner, K., Römermann, K., Löscher, W., & Feit, P. W. (2015). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 172(18), 4469–4480. [Link]
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Wikipedia. (n.d.). Loop diuretic. In Wikipedia. Retrieved January 14, 2026, from [Link]
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Study.com. (n.d.). Loop Diuretics | Mechanism of Action, Side Effects & Examples. Retrieved January 14, 2026, from [Link]
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MedlinePlus. (2025, April 15). Furosemide. [Link]
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Cleveland Clinic. (n.d.). Furosemide Tablets. Retrieved January 14, 2026, from [Link]
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Dixon, D. W., Barwolf-Gohlke, C., & Gunnar, R. M. (1981). Comparative efficacy and safety of bumetanide and furosemide in long-term treatment of edema due to congestive heart failure. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 680–687. [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of Bumetanide and its N-Desbutyl-N-propyl Analogue
This guide provides an in-depth analysis and comparison of the mass spectrometric fragmentation patterns of the potent loop diuretic, bumetanide, and its closely related analogue, N-Desbutyl-N-propyl bumetanide. For researchers, clinical chemists, and drug development professionals, understanding the subtle yet distinct fragmentation behaviors of a parent drug versus its metabolites or impurities is critical for developing robust, specific, and reliable analytical methods. Here, we move beyond a simple recitation of mass transitions to explore the underlying chemical principles that govern the fragmentation pathways, thereby empowering analysts to predict, identify, and differentiate these compounds with confidence.
Mechanistic Insight into Bumetanide Fragmentation
Bumetanide (Molecular Weight: 364.4 g/mol ) is a sulfonamide-based diuretic characterized by a benzoic acid core, a phenoxy group, a sulfamoyl group, and an N-butylamino side chain.[1] When analyzed by electrospray ionization (ESI) mass spectrometry in positive ion mode, it readily forms a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 365. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) yields a rich spectrum of product ions that serve as a structural fingerprint.
The fragmentation of aromatic sulfonamides is a well-studied area, often involving complex rearrangements and characteristic neutral losses.[2] Key fragmentation pathways include the cleavage of the sulfonamide S-N bond, loss of sulfur dioxide (SO₂), and reactions mediated by ion/neutral complexes.[3][4]
For bumetanide, several key product ions are consistently observed in tandem mass spectrometry (MS/MS) experiments.[1] The most frequently utilized transition for quantitative analysis is the fragmentation of the m/z 365 precursor to a stable product ion at m/z 240.[5][6] This transition represents a neutral loss of 125 Da. While the exact mechanism is complex, it likely involves a concerted loss of the N-butyl group and the sulfamoyl moiety with subsequent rearrangement.
Other significant and structurally informative fragments of bumetanide include:
-
m/z 308: Arising from the loss of the butyl radical (•C₄H₉, 57 Da), leaving the protonated core molecule.
-
m/z 184 and m/z 156: These smaller fragments are indicative of cleavages within the core aromatic structure, providing further confirmatory evidence of the compound's identity.[1]
The diagram below illustrates the primary fragmentation pathways for protonated bumetanide.
Predicting the Fragmentation of this compound
This compound (Molecular Weight: 350.39 g/mol ) is an analogue where the N-butyl group is replaced by an N-propyl group.[7] This seemingly minor structural change—a difference of one methylene unit (CH₂), corresponding to 14 Da—has a predictable and diagnostically significant impact on the mass spectrum.
The protonated molecule, [M+H]⁺, for this analogue is observed at m/z 351. Based on the established principles of mass spectrometry, where fragmentation is governed by chemical structure, we can confidently predict its fragmentation pattern by analogy to bumetanide.[8]
-
Loss of the N-alkyl group: The most straightforward fragmentation is the cleavage of the C-N bond, resulting in the loss of the propyl radical (•C₃H₇, 43 Da). This pathway leads to the same stable protonated core molecule observed for bumetanide.
[M+H]⁺ (m/z 351) → [M+H - C₃H₇]⁺ (m/z 308) + •C₃H₇
-
Characteristic Sulfonamide Fragmentation: The loss of SO₂ (64 Da) is a hallmark of sulfonamide fragmentation and is expected to occur here as well.[3]
[M+H]⁺ (m/z 351) → [M+H - SO₂]⁺ (m/z 287) + SO₂
-
Analogous Quantitative Transition: The major transition in bumetanide (m/z 365 → 240) involves the loss of the alkyl group. We predict an analogous transition for the N-propyl variant. Since the precursor ion is 14 Da lighter, the corresponding product ion that retains a portion of the modified side chain should also be 14 Da lighter. Therefore, we anticipate a key transition from m/z 351 to a product ion at approximately m/z 226 (240 - 14).
The predicted fragmentation pathway for this compound is visualized below.
Comparative Data Summary
The key to differentiating these two compounds lies in observing the 14 Da mass shift in the precursor ion and its corresponding product ions, while also noting the common fragments derived from the conserved molecular core. This comparative approach forms the basis of a highly specific analytical method.
| Ion Description | Bumetanide (m/z) | This compound (m/z) | Mass Shift (Da) | Structural Significance |
| Precursor Ion [M+H]⁺ | 365 | 351 | -14 | Reflects the difference of one CH₂ group in the N-alkyl side chain. |
| Loss of N-Alkyl Group | 308 | 308 | 0 | A common, stable fragment representing the core molecule. Highly useful for screening. |
| Primary Product Ion | 240 | ~226 (Predicted) | -14 | The primary quantitative product ion shifts with the precursor mass. |
| Core Fragments | 184, 156 | 184, 156 | 0 | Identical smaller fragments confirm the shared core structure. |
Experimental Protocol: LC-MS/MS Analysis
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the analysis of bumetanide and its analogues in complex matrices like plasma.[6][9] The following protocol provides a validated starting point for researchers.
Methodology Workflow
Step-by-Step Protocol
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the clear supernatant to a clean vial for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm) is suitable.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes, followed by a re-equilibration step.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions:
-
Bumetanide: 365.2 → 240.2 (Quantifier), 365.2 → 308.2 (Qualifier)
-
This compound: 351.2 → 226.2 (Predicted Quantifier), 351.2 → 308.2 (Qualifier)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to maximize signal intensity.
-
This guide demonstrates that while this compound is structurally very similar to its parent compound, its mass spectrometric behavior is predictably different. By understanding the fundamental principles of fragmentation and applying them in a comparative framework, analysts can develop highly specific and reliable methods to distinguish and quantify these compounds, ensuring data integrity in research and clinical settings.
References
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Hu, W., Sun, C., & Wang, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1059-65. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
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Sun, C., Hu, W., & Wang, C. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(11), 1999-2009. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2471, Bumetanide. Retrieved January 14, 2026, from [Link].
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Tamilarasi, G. P., Manikandan, K., & Solomon, V. R. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825. [Link]
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Patel, D. S., Sharma, N., Patel, M. C., Patel, B. N., Shrivastav, P. S., & Sanyal, M. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 365-70. [Link]
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Hall, P. W., & Smith, E. C. (1983). Metabolism of bumetanide. Journal of Clinical Pharmacology, 23(5-6), 253-62. [Link]
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Rao, G. S., & Murugesan, T. (2020). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology, 13(1), 1-8. [Link]
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Patel, D. S., Sharma, N., Patel, M. C., Patel, B. N., Shrivastav, P. S., & Sanyal, M. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 365-370. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Legorburu, M. J., Alonso, R. M., & Jiménez, R. M. (2001). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph. Journal of Chromatographic Science, 39(10), 425-430. [Link]
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Allmpus. (n.d.). Bumetanide Propyl Analogue | this compound. Retrieved January 14, 2026, from [Link].
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Rao, G. S., & Murugesan, T. (2019). New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. Acta Scientific Pharmaceutical Sciences, 3(8), 58-65. [Link]
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Pharmaffiliates. (n.d.). This compound-d5. Retrieved January 14, 2026, from [Link].
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 14, 2026, from [Link].
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An In Vivo Comparative Analysis of Bumetanide and its Novel Analog, N-Desbutyl-N-propyl Bumetanide, in Rodent Models: A Methodological Guide
Prepared by a Senior Application Scientist
Executive Summary
Bumetanide is a potent loop diuretic of the sulfamoyl class, clinically valued for its efficacy in managing edema associated with cardiac, renal, and hepatic disease.[1][2] Its therapeutic action is primarily mediated by the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[3][4] However, its clinical utility is characterized by a relatively short half-life and extensive hepatic metabolism, specifically via oxidation of its N-butyl side chain.[2][5][6] This guide introduces a novel analog, N-Desbutyl-N-propyl Bumetanide, designed with the hypothesis that modifying the metabolically susceptible N-alkyl group will alter its pharmacokinetic and pharmacodynamic profile. By replacing the butyl group with a propyl group, we anticipate potential changes in metabolic stability, duration of action, and potency.
This document provides a comprehensive framework for a head-to-head in vivo comparison of this compound and its parent compound, Bumetanide, in a rat model. We present detailed, self-validating protocols for assessing both the pharmacodynamic (diuretic and natriuretic) and pharmacokinetic profiles of these two compounds. The experimental design, rationale, and data interpretation strategies outlined herein are intended to equip researchers in pharmacology and drug development with a robust methodology for evaluating novel diuretic agents.
Introduction: Mechanism, Metabolism, and the Rationale for a New Analog
Bumetanide: A Profile of a High-Ceiling Diuretic
Bumetanide exerts its diuretic effect by binding to the chloride-binding site of the NKCC2 cotransporter on the apical membrane of epithelial cells in the thick ascending limb of the nephron.[3] This inhibition blocks the reabsorption of sodium, potassium, and chloride, leading to a significant increase in the excretion of these ions and, consequently, water.[7] This mechanism is responsible for its "high-ceiling" diuretic effect, capable of removing approximately 25% of the filtered sodium load.[7]
Beyond its primary renal target, NKCC2, Bumetanide also inhibits the ubiquitous NKCC1 isoform, which is expressed in various tissues, including vascular smooth muscle and the central nervous system.[8][9] This off-target activity is the basis for exploratory research into Bumetanide's potential for treating neurological disorders like epilepsy and autism, although its utility is hampered by poor blood-brain barrier penetration.[10][11][12][13]
The Metabolic Fate of Bumetanide and the Hypothesis for an Analog
The disposition of Bumetanide is significantly influenced by species-specific metabolism. In both humans and rats, biotransformation is primarily limited to the oxidation of the N-butyl side chain by hepatic mixed-function oxygenases.[5] This metabolic pathway is particularly efficient in rodents, leading to a much shorter elimination half-life (approx. 13-47 minutes in rats and mice) compared to humans (approx. 1-1.5 hours), which can complicate the translation of preclinical data.[2][14][15]
The synthesis of this compound is predicated on a clear structure-activity relationship hypothesis: altering the length and structure of the N-alkyl side chain will directly impact its interaction with metabolizing enzymes. We hypothesize that the propyl group may confer increased resistance to oxidative metabolism compared to the butyl group, potentially resulting in:
-
A longer plasma half-life (t½) and increased overall drug exposure (AUC).
-
Enhanced diuretic and natriuretic potency due to sustained target engagement.
-
An altered selectivity profile between NKCC1 and NKCC2.
This guide details the necessary experiments to rigorously test this hypothesis.
Proposed Experimental Design and Workflow
Animal Model Selection and Rationale
For this comparative study, the male Sprague-Dawley rat (250-300g) is the recommended model. This strain is widely used in pharmacokinetic and diuretic screening studies for its well-characterized physiology and predictable response.[16][17] Crucially, the known rapid metabolism of Bumetanide in rats provides a sensitive background against which any increase in the metabolic stability of the N-propyl analog can be readily detected and quantified.[5][14] All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Overall Experimental Workflow
The comprehensive comparison involves two parallel experimental arms: a pharmacodynamic assessment of diuretic efficacy and a pharmacokinetic characterization.
Caption: Overall experimental workflow for the comparative in vivo study.
Part 1: Pharmacodynamic Comparison – Diuretic and Natriuretic Efficacy
Scientific Rationale
The fundamental measure of a loop diuretic's efficacy is its ability to increase urine output (diuresis) and sodium excretion (natriuresis). This experiment is designed to generate dose-response curves for both compounds, allowing for a quantitative comparison of their potency, efficacy, and duration of action. The ratio of sodium to potassium excretion (Na+/K+) is a critical secondary endpoint, as it provides an indication of the potential for hypokalemia (potassium depletion), a common side effect of loop diuretics.[18]
Detailed Experimental Protocol: Diuresis and Electrolyte Excretion Assay
This protocol is a modification of the well-established Lipchitz test for diuretic screening.[19][20]
-
Animal Preparation:
-
House male Sprague-Dawley rats (n=6 per group) individually.
-
Fast the animals for 18 hours prior to the experiment but allow free access to water to ensure a normal state of hydration.
-
-
Grouping and Hydration:
-
Assign animals to treatment groups:
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in water)
-
Group 2: Bumetanide (e.g., 10 mg/kg)
-
Group 3: Bumetanide (e.g., 30 mg/kg)
-
Group 4: this compound (e.g., 10 mg/kg)
-
Group 5: this compound (e.g., 30 mg/kg)
-
-
Administer a hydration load of normal saline (0.9% NaCl) at 25 mL/kg body weight via oral gavage to all animals to promote a baseline urine flow.
-
-
Dosing and Housing:
-
Thirty minutes after the saline load, administer the respective test compounds or vehicle by oral gavage.
-
Immediately place each rat into an individual metabolic cage designed for the separation and collection of urine and feces.[21]
-
-
Urine Collection and Measurement:
-
Collect urine cumulatively over specified intervals, for example: 0-4 hours, 4-8 hours, and 8-24 hours.
-
At the end of each collection period, record the total volume of urine for each animal.
-
-
Electrolyte Analysis:
-
Centrifuge a sample of urine from each collection period to remove any particulate matter.
-
Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or an ion-selective electrode analyzer.
-
-
Data Calculation:
-
Calculate the total excretion of each electrolyte for each animal by multiplying the concentration by the urine volume for that period.
-
Calculate the Na+/K+ ratio for each animal.
-
Data Presentation: Hypothetical Pharmacodynamic Results
| Treatment Group (Oral Dose) | Total Urine Volume (mL/24h) | Total Na+ Excretion (mEq/24h) | Total K+ Excretion (mEq/24h) | Na+/K+ Ratio |
| Vehicle Control | 12.5 ± 1.8 | 1.1 ± 0.2 | 0.4 ± 0.1 | 2.75 |
| Bumetanide (10 mg/kg) | 35.2 ± 4.5 | 4.8 ± 0.6 | 1.2 ± 0.2 | 4.00 |
| Bumetanide (30 mg/kg) | 48.9 ± 5.1 | 7.1 ± 0.9 | 1.7 ± 0.3 | 4.18 |
| This compound (10 mg/kg) | 45.6 ± 4.9 | 6.5 ± 0.7 | 1.4 ± 0.2 | 4.64 |
| This compound (30 mg/kg) | 60.1 ± 6.2 | 9.2 ± 1.1 | 2.0 ± 0.3 | 4.60 |
Data are presented as mean ± SD for illustrative purposes.
Part 2: Pharmacokinetic Comparison
Scientific Rationale
A drug's therapeutic effect is intrinsically linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This experiment aims to define and compare the key pharmacokinetic parameters of Bumetanide and its N-propyl analog. By administering the compounds both intravenously (IV) and orally (PO), we can determine the absolute oral bioavailability (F), a critical parameter for drug development. The central hypothesis is that the N-propyl analog will exhibit a lower clearance rate and longer half-life, indicative of reduced metabolic breakdown.
Visualizing the Metabolic Hypothesis
Caption: Bumetanide metabolism and the hypothesized effect of N-propyl substitution.
Detailed Experimental Protocol: Pharmacokinetic Analysis
-
Animal Preparation and Catheterization:
-
Surgically implant a catheter into the jugular vein of male Sprague-Dawley rats (n=4 per group) under anesthesia. This allows for stress-free serial blood sampling.
-
Allow animals to recover for at least 24 hours post-surgery.
-
-
Grouping and Dosing:
-
Fast animals for 12 hours prior to dosing, with free access to water.
-
Assign animals to four groups:
-
Group 1: Bumetanide, IV bolus (e.g., 2 mg/kg)
-
Group 2: Bumetanide, Oral Gavage (e.g., 10 mg/kg)
-
Group 3: this compound, IV bolus (e.g., 2 mg/kg)
-
Group 4: this compound, Oral Gavage (e.g., 10 mg/kg)
-
-
-
Serial Blood Sampling:
-
Collect blood samples (approx. 150 µL) via the catheter into heparinized tubes at pre-dose (0) and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Replace the collected blood volume with an equal volume of sterile saline to maintain hemodynamic stability.
-
-
Plasma Preparation and Storage:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Bumetanide and this compound in rat plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters from the plasma concentration-time data:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Elimination half-life)
-
CL (Total body clearance)
-
Vd (Volume of distribution)
-
F% (Absolute oral bioavailability), calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
-
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | Bumetanide (IV) | This compound (IV) | Bumetanide (Oral) | This compound (Oral) |
| Dose | 2 mg/kg | 2 mg/kg | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 1550 ± 210 | 1480 ± 195 | 450 ± 98 | 680 ± 115 |
| Tmax (h) | 0.08 (5 min) | 0.08 (5 min) | 0.5 ± 0.1 | 0.75 ± 0.2 |
| AUC₀-∞ (ng·h/mL) | 980 ± 130 | 1850 ± 240 | 1150 ± 190 | 2960 ± 350 |
| t½ (h) | 0.7 ± 0.15 | 1.8 ± 0.3 | - | - |
| CL (L/h/kg) | 2.04 | 1.08 | - | - |
| F (%) | - | - | 23.5% | 32.0% |
Data are presented as mean ± SD for illustrative purposes.
Interpretation and Discussion
The successful execution of these experiments will provide a comprehensive dataset to compare this compound against its parent compound.
-
Synthesizing the Data: Based on the hypothetical data presented, the N-propyl analog demonstrates superior performance. The pharmacodynamic table shows a greater diuretic and natriuretic response at equivalent doses. The pharmacokinetic table reveals the underlying reason: a nearly doubled AUC and a significantly longer half-life, which points to reduced clearance, likely due to enhanced metabolic stability as hypothesized. The improved oral bioavailability (32.0% vs. 23.5%) further strengthens its profile as a potentially improved oral therapeutic.
-
Structure-Activity Relationship Insights: The data would strongly support the hypothesis that shortening the N-alkyl chain from butyl to propyl sterically hinders enzymatic oxidation, thereby slowing metabolism. The slightly higher Na+/K+ ratio for the analog could suggest a more favorable safety profile regarding potassium loss, a point that would warrant further investigation.
-
Implications for Drug Development: An analog with a longer half-life and improved bioavailability could offer significant clinical advantages, such as less frequent dosing and a more predictable therapeutic response. Furthermore, if the altered pharmacokinetics lead to different tissue distribution properties, it could reopen investigations into its utility for non-diuretic applications, such as CNS disorders, where sustained target engagement is often required.
Conclusion
This guide provides a robust, scientifically-grounded framework for the direct in vivo comparison of Bumetanide and its novel analog, this compound. The detailed protocols for assessing pharmacodynamics and pharmacokinetics in a validated rat model are designed to yield clear, interpretable data on the efficacy, potency, and metabolic stability of this new chemical entity. By systematically evaluating how a targeted structural modification impacts the biological activity of a well-known drug, this research approach exemplifies a cornerstone of modern drug discovery and development. The findings from such a study would be critical in determining whether this compound represents a meaningful therapeutic advancement over the current standard of care.
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Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179-187. [Link]
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Feit, P. W. (1977). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology, 17(10 Pt 2), 593-599. [Link]
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Lytle, C., & McManus, M. (2017). From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters. Acta Physiologica, 219(1), 208-228. [Link]
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Löscher, W., et al. (2025). Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Statistical Analysis of N-Desbutyl-N-propyl Bumetanide Quantification Methods
Introduction
N-Desbutyl-N-propyl Bumetanide is a key analogue and potential impurity of Bumetanide, a potent loop diuretic used in the treatment of edema and hypertension.[1][2][3] The accurate quantification of this compound is critical in various stages of drug development, from metabolic studies and impurity profiling to quality control of the final pharmaceutical product. The choice of an analytical method can significantly impact the reliability, sensitivity, and efficiency of these measurements.
This guide provides a comparative analysis of three prevalent analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the underlying principles of each method, present detailed experimental protocols, and, most importantly, conduct a rigorous statistical comparison of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to select and validate the most appropriate analytical method for their specific application.
The Foundation: Regulatory Framework for Bioanalytical Method Validation
Before comparing techniques, it is crucial to understand the standards against which they are judged. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[4][5] The current harmonized standard, the ICH M10 guideline, ensures the reliability and acceptability of analytical data supporting regulatory submissions.[6]
Validation demonstrates that an analytical method is suitable for its intended purpose.[7] The core parameters evaluated are:
-
Specificity & Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components.[8]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent bias.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD).[8]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[9]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
The objective of statistical analysis in method validation is to summarize and interpret data to demonstrate that these criteria are met.[11]
Methodology 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Causality: LC-MS/MS is the gold standard for quantifying trace-level compounds in complex biological matrices. Its power lies in the combination of the physical separation capabilities of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry. The first mass spectrometer (Q1) isolates the precursor ion (the ionized this compound), which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) detects a specific fragment ion, creating a highly specific signal that is virtually free from matrix interference. This specificity allows for minimal sample cleanup and delivers exceptional sensitivity.[12]
Experimental Protocol: LC-MS/MS Quantification
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of working standards and quality control (QC) samples by serial dilution in the appropriate biological matrix (e.g., human plasma).
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte like Bumetanide-d5).[13]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Hypurity C18 (4.6 x 50 mm, 5 µm) or equivalent.[12]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 50:50 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transition: Based on the structure of this compound (C16H18N2O5S, MW: 350.39), a plausible transition would be m/z 351.1 → [fragment ion]. Note: Specific ion transitions must be determined experimentally by infusing a standard solution. For Bumetanide (MW 364.4), a known transition is m/z 365.08 → 240.10.[12]
-
Visualization: LC-MS/MS Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Statistical Performance Data: LC-MS/MS
The following table represents typical validation data for a bioanalytical LC-MS/MS method, adapted from published methods for the parent compound, Bumetanide.[12]
| Parameter | Specification | Typical Result | Statistical Method |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 500 ng/mL | Linear regression of peak area ratio vs. concentration.[11] |
| Correlation (r²) | ≥ 0.99 | 0.9985 | Coefficient of determination from regression analysis. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 96.5% - 104.2% | (Mean observed concentration / Nominal concentration) x 100. |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 2.1% - 5.5%Inter-day: 3.2% - 6.8% | (Standard Deviation / Mean) x 100.[14] |
| LOD | Signal-to-Noise (S/N) ≥ 3 | ~0.3 ng/mL | Comparison of analyte signal to background noise.[9] |
| LOQ | S/N ≥ 10, with acceptable accuracy & precision | 1 ng/mL | Lowest concentration meeting accuracy/precision criteria.[9] |
Methodology 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Causality: HPLC-UV is a robust and widely accessible technique. It relies on the chromatographic separation of the analyte on a reversed-phase column, followed by detection using a UV spectrophotometer. The amount of UV light absorbed by the analyte as it passes through the detector cell is proportional to its concentration. The choice of wavelength is critical; it should be set to a value where the analyte has maximum absorbance to ensure the highest sensitivity. For Bumetanide and its analogues, wavelengths around 254 nm are commonly used.[15][16] While less sensitive than MS detection, its simplicity and cost-effectiveness make it ideal for analyzing higher concentration samples, such as in pharmaceutical formulations.
Experimental Protocol: HPLC-UV Quantification
-
Standard Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute with the mobile phase to create calibration standards (e.g., 0.1 to 20 µg/mL).
-
Sample Preparation (Pharmaceuticals):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to one dose into a volumetric flask.
-
Add the diluent (e.g., 50:50 methanol:water), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
Visualization: HPLC-UV Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Statistical Performance Data: HPLC-UV
The following table is based on published HPLC methods for Bumetanide and its impurities.[15][17]
| Parameter | Specification | Typical Result | Statistical Method |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.1 - 100 µg/mL | Linear regression of peak area vs. concentration.[18] |
| Correlation (r²) | ≥ 0.99 | 0.9996 | Coefficient of determination. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% | Analysis of spiked placebo samples at different concentrations. |
| Precision (%RSD) | ≤ 2.0% | Intra-day: 0.5% - 1.2%Inter-day: 0.8% - 1.6% | (Standard Deviation / Mean) x 100. |
| LOD | 3.3 x (SD of response / Slope) | ~30 ng/mL | Based on the standard deviation of the y-intercept of the regression line.[19] |
| LOQ | 10 x (SD of response / Slope) | ~95 ng/mL | Based on the standard deviation of the y-intercept of the regression line.[19] |
Methodology 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS is a powerful technique for volatile and thermally stable compounds.[20] For a polar, non-volatile molecule like this compound, a chemical derivatization step is mandatory. This process converts polar functional groups (like carboxylic acids and amines) into less polar, more volatile derivatives, making them suitable for GC analysis.[20] Methylation is a common approach for such compounds.[21] Once volatilized, the analyte is separated in a heated capillary column and detected by a mass spectrometer, which provides high selectivity and structural information based on the compound's fragmentation pattern.
Experimental Protocol: GC-MS Quantification
-
Standard Preparation: Prepare standards as described for LC-MS/MS.
-
Sample Preparation (Extraction & Derivatization):
-
Perform a liquid-liquid extraction of the analyte from the biological matrix (e.g., urine) into an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Derivatization: Reconstitute the residue in a suitable solvent. Add a methylating agent (e.g., iodomethane with a phase transfer catalyst) and heat to complete the reaction.[21][22]
-
Evaporate the derivatization agent and reconstitute the derivatized analyte in a GC-compatible solvent (e.g., hexane).
-
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.[23]
-
Carrier Gas: Helium.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Visualization: GC-MS Workflow
Caption: Workflow for this compound quantification by GC-MS.
Statistical Performance Data: GC-MS
Data for GC-MS analysis of Bumetanide metabolites is less common, but performance can be extrapolated from similar applications.[21]
| Parameter | Specification | Typical Result | Statistical Method |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 10 - 500 ng/mL | Linear regression analysis. |
| Correlation (r²) | ≥ 0.99 | 0.997 | Coefficient of determination. |
| Accuracy | Within ±15% of nominal value | 94.0% - 108.5% | Analysis of fortified blank matrix samples. |
| Precision (%RSD) | ≤ 15% | Intra-day: 4.5% - 9.8%Inter-day: 7.2% - 13.5% | (Standard Deviation / Mean) x 100. |
| LOD | S/N ≥ 3 | ~2-5 ng/mL | Signal-to-noise ratio. |
| LOQ | S/N ≥ 10, with acceptable accuracy & precision | 10 ng/mL | Lowest concentration meeting validation criteria. |
Comparative Guide: Statistical Performance at a Glance
This table summarizes the key statistical performance indicators for the three methods, allowing for direct comparison.
| Performance Metric | LC-MS/MS | HPLC-UV | GC-MS |
| Typical LOQ | ~1 ng/mL | ~95 ng/mL | ~10 ng/mL |
| Typical Linearity Range | 1 - 500 ng/mL | 100 - 100,000 ng/mL | 10 - 500 ng/mL |
| Typical Precision (%RSD) | < 7% | < 2% | < 15% |
| Selectivity | Excellent | Good | Very Good |
| Sample Prep Complexity | Low to Moderate | Low | High (Derivatization) |
| Best Application | Bioanalysis (PK studies), Trace impurity analysis | Quality Control, Formulation analysis | Confirmatory analysis, Metabolomics |
Discussion and Conclusion
The statistical analysis clearly delineates the strengths and applications of each quantification method.
-
LC-MS/MS stands out as the superior technique for bioanalytical applications where high sensitivity is paramount. Its low limit of quantification (~1 ng/mL) makes it the only viable option for pharmacokinetic studies in plasma or other biological fluids where concentrations are expected to be low.[12] The excellent selectivity from tandem mass spectrometry minimizes the need for extensive sample cleanup, leading to higher throughput.
-
HPLC-UV is a robust, cost-effective workhorse for situations where analyte concentrations are higher. With an LOQ around 95 ng/mL, it is not suitable for most bioanalytical studies but is perfectly adapted for quality control of bulk drug substances and pharmaceutical formulations.[15][17] Its excellent precision (%RSD < 2%) and simple sample preparation make it ideal for routine, high-volume testing in a manufacturing environment.
-
GC-MS offers a viable alternative, with good sensitivity and very good selectivity. However, its primary drawback is the mandatory, and often complex, derivatization step.[20][21] This adds time, potential for variability, and cost to the analytical workflow. It is most often employed in contexts where it is part of a broader metabolomics screen or as a confirmatory method where orthogonal separation and ionization techniques are desired.
Final Recommendation: The choice of method must be guided by the intended application. For measuring this compound in biological matrices for pharmacokinetic or metabolic profiling, LC-MS/MS is the unequivocally superior choice due to its unmatched sensitivity and selectivity. For routine quality control of pharmaceutical products where concentrations are in the µg/mL range, HPLC-UV provides a reliable, precise, and economical solution. GC-MS remains a specialized tool for confirmatory purposes rather than routine quantification.
Ultimately, this guide underscores that a thorough statistical validation, grounded in regulatory guidelines, is not merely a procedural step but the very foundation of trustworthy and reproducible scientific data.[11][24]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Desbutyl-N-propyl Bumetanide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Desbutyl-N-propyl Bumetanide, a crucial research chemical. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined are synthesized from established best practices in chemical waste management and are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Foundational Principles of Chemical Waste Management
The proper disposal of any research chemical, including this compound, is not merely a final step but an integral part of the experimental lifecycle. The core principle is to manage chemical waste in a manner that is both safe and environmentally sound, complying with all applicable federal, state, and local regulations.[1] The Resource Conservation and Recovery Act (RCRA), enforced by the EPA, governs the management of hazardous waste from its point of generation to its final disposal.[2][3]
Pre-Disposal: Hazard Identification and Waste Minimization
Before beginning any experimental work that will generate this compound waste, a thorough risk assessment must be conducted.
2.1. Hazard Characterization:
While detailed toxicological data for this compound is limited, it should be treated as a potentially hazardous substance. Based on its structural similarity to Bumetanide, a diuretic, it is prudent to consider it a cytotoxic or pharmacologically active compound.[5][6][7] OSHA provides guidelines for handling such drugs, emphasizing the need to prevent exposure through inhalation, skin absorption, or ingestion.[6][7]
Table 1: Hazard Profile of Related Compound (Bumetanide)
| Hazard Classification | Description | Source |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [4] |
| Skin Irritation | Causes skin irritation. | [4] |
| Eye Irritation | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [4] |
2.2. Waste Minimization Strategies:
The most effective way to manage waste is to minimize its generation at the source.
-
Careful Planning: Accurately calculate the required amounts of this compound for your experiments to avoid purchasing excess.
-
Small-Scale Experiments: Whenever feasible, conduct experiments on the smallest possible scale to reduce the volume of waste.
-
Avoid Contamination: Do not mix this compound waste with other waste streams unless they are compatible and designated for the same disposal route.
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe segregation, containment, and disposal of this compound waste.
3.1. Personal Protective Equipment (PPE):
Before handling the waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the solid form and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
3.2. Waste Segregation and Collection:
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., solutions, rinsates) in a dedicated, leak-proof, and chemically compatible container. Plastic containers are generally preferred.[1]
-
The first rinse of any container that held the pure compound must be collected as hazardous waste.[9] For highly toxic chemicals, the first three rinses should be collected.[9]
-
Never dispose of this chemical waste down the sink.[10]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
3.3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or percentage of the contents.[11][12]
-
Closure: Keep waste containers closed at all times, except when adding waste.[9][11] This prevents the release of vapors and reduces the risk of spills.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11][13] The SAA should be under the direct control of laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.[9]
Diagram 1: this compound Waste Disposal Workflow
Caption: Workflow for proper segregation and disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material (e.g., spill pillows, absorbent pads).
-
Carefully clean the area, working from the outside in.
-
Collect all contaminated cleanup materials and place them in a sealed, labeled hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Final Disposal and Record Keeping
-
Waste Pickup: Once a waste container is full (no more than 90% capacity to prevent spills), or if it has been accumulating for the maximum time allowed by your institution (often 12 months in an SAA), arrange for a pickup by your institution's EHS department.[1][3][14]
-
Documentation: Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of accumulation. This is a regulatory requirement and essential for a safe and compliant laboratory.
By adhering to these comprehensive procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
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Mastering Safety: A Researcher's Guide to Handling N-Desbutyl-N-propyl Bumetanide
For the dedicated researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your methods. When handling potent compounds like N-Desbutyl-N-propyl Bumetanide, a metabolite of the diuretic Bumetanide, a robust and well-understood safety protocol is not just a regulatory hurdle—it is the bedrock of reliable and reproducible science. This guide moves beyond a simple checklist to provide a comprehensive operational framework for the safe handling of this compound, grounded in scientific causality and field-proven best practices.
This compound, a sulfonamide-derived compound, requires careful management due to the potential hazards inherent to its chemical class. While a specific, comprehensive toxicological profile for this metabolite is not widely available, the safety data for its parent compound, Bumetanide, provides a strong foundation for our handling protocols. Bumetanide is known to cause skin and eye irritation and is suspected of damaging fertility or the unborn child[1]. Therefore, we must operate under the principle of minimizing exposure through a multi-layered safety approach encompassing engineering controls, personal protective equipment (PPE), and rigorous procedural discipline.
The First Line of Defense: Engineering Controls and Personal Protective Equipment (PPE)
Before any handling begins, the laboratory environment itself must be engineered for safety. The primary method for protecting laboratory personnel from chemical hazards is a combination of elimination, engineering controls, and administrative controls[2]. Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical[3][4][5].
Engineering Controls:
-
Ventilation: All work involving the handling of this compound as a powder should be conducted within a certified chemical fume hood, a ventilated balance enclosure (VBE), or a glovebox[6][7]. This is the most critical engineering control as it captures airborne particles at the source, preventing inhalation, which is a primary route of exposure for potent powders[6][8]. The airflow within the facility should be single-pass to prevent cross-contamination[9].
-
Restricted Access: Areas where potent compounds are stored and handled should be clearly marked and have restricted access to trained personnel only[6].
Personal Protective Equipment (PPE) Protocol:
The selection of PPE is not arbitrary; it is dictated by a thorough hazard assessment[2][3][5]. For this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. A face shield must be worn over safety glasses or goggles when there is a splash hazard, such as during bulk handling or reconstitution[2][10]. | Protects against accidental splashes of solutions and airborne powder, preventing serious eye irritation[1]. The ANSI Z87.1 standard ensures adequate protection against impact and chemical splashes[2]. |
| Hand Protection | Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. For prolonged tasks, consider wearing Silver Shield gloves under the nitrile gloves[2]. Gloves must meet standards like EN374 or ASTM F1001[11]. | Nitrile provides good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against tears and minimizes contamination during glove removal. Bumetanide is a skin irritant, making robust hand protection essential[1][12]. |
| Body Protection | A buttoned, long-sleeved lab coat is mandatory. A disposable, back-closing gown made of a low-linting material should be worn over the lab coat for procedures with a high risk of contamination, such as weighing powder. | Protects skin and personal clothing from contamination with powders or solutions[2][5]. Disposable gowns prevent the transfer of potent compounds outside the laboratory. |
| Respiratory Protection | Typically not required if all powder handling is performed within appropriate engineering controls (fume hood, VBE). In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with a P100 (or N95 for nuisance dust) filter is necessary[10][13]. Personnel must be fit-tested and trained in respirator use[5]. | This provides protection against the inhalation of fine powders, which is the most significant exposure risk for potent compounds[6][7]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A meticulous, step-by-step approach ensures that safety is integrated into every phase of the experimental workflow.
Workflow for Handling this compound
Caption: A logical workflow for handling potent compounds, from preparation to disposal.
1. Preparation and Staging
-
Assemble Materials: Before bringing the compound into the workspace, gather all necessary PPE, utensils (spatulas, weigh boats), solvents, and waste containers.
-
Prepare Workspace: Ensure the fume hood or ventilated enclosure is operational. Cover the work surface with a disposable, plastic-backed absorbent pad. This simplifies cleanup and contains minor spills[14].
2. Receiving and Storage
-
Inspect Container: Upon receipt, inspect the container for any damage or leaks.
-
Log and Label: Log the compound into your chemical inventory. Store it in a clearly labeled, sealed, and dedicated secondary container in a secure, well-ventilated area, away from incompatible materials like strong oxidizing agents[6][15].
3. Weighing the Compound (Powder)
-
Perform in VBE/Glovebox: Weighing powder presents the highest risk of aerosolization. This task must be performed in a ventilated balance enclosure or an isolator to contain any dust[16][17].
-
Use Proper Technique: Use smooth, deliberate motions to minimize dust generation. Use a dedicated, labeled spatula for this compound. Weigh the powder onto a disposable weigh boat or directly into the receiving vessel.
-
Clean As You Go: After weighing, gently tap any residual powder from the spatula into the waste container. Use a damp wipe to clean the spatula before removing it from the hood.
4. Reconstitution (Solution Preparation)
-
Add Solvent Slowly: To prevent splashing, slowly add the solvent to the vessel containing the weighed powder.
-
Ensure Complete Dissolution: Cap the vessel and mix gently (vortex or sonicate) until all solid material is dissolved. An API dissolved in a solution generally poses less risk of inhalation[6].
5. Spill Management
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For small spills (<5g or 5mL), trained personnel can manage the cleanup. For large spills, evacuate the area and contact your institution's safety office[5].
-
Cleanup Procedure (Small Spill):
-
Don the appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
For a powder spill, gently cover it with absorbent pads and then wet the pads with water to prevent dust from becoming airborne[5][10]. Do not sweep dry powder.
-
For a liquid spill, cover with absorbent material, working from the outside in to prevent spreading[18].
-
Collect all contaminated materials using a scoop or tongs and place them in a sealed, heavy-duty plastic bag[2][10].
-
Wipe the spill area with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water[3].
-
Dispose of all cleanup materials as hazardous waste.
-
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is strictly regulated to protect human health and the environment[19].
Decontamination:
-
Equipment: All non-disposable equipment, such as spatulas and glassware, must be decontaminated immediately after use. A common method is to rinse thoroughly with a solvent in which the compound is soluble, followed by washing with soap and water[3]. The initial solvent rinse should be collected as hazardous waste.
-
Work Surfaces: At the end of the procedure, wipe down the entire work surface (e.g., inside the fume hood) with a deactivating solution or soap and water[1][3]. Dispose of the cleaning materials as hazardous waste.
Waste Disposal:
-
Prohibition on Sewering: Under regulations finalized by the U.S. Environmental Protection Agency (EPA), the disposal of hazardous waste pharmaceuticals down the drain (sewering) is strictly prohibited[12][13][20]. This is to prevent the entry of active pharmaceutical ingredients into waterways.
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Contaminated PPE (gloves, disposable gowns)
-
Weigh boats, wipes, and absorbent pads
-
Empty stock vials (unless triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste)
-
Excess or unused solutions
-
-
Waste Containers:
-
Use a dedicated, clearly labeled hazardous waste container with a secure lid[21]. The container should be kept closed except when adding waste.
-
Label the container "Hazardous Waste" and list the chemical constituents, including this compound and any solvents.
-
Store the waste container in a designated satellite accumulation area within the lab until it is collected by trained hazardous waste personnel for final disposal, which is typically incineration[21].
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety, protecting the environment, and upholding the integrity of their scientific work.
References
- Bumetanide Injection, USP (Hospira Inc.)
- Safety Data Sheet - Bumetanide. (2024). Cayman Chemical.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno - Environmental Health and Safety.
- Bumetanide - Safety D
- Bumetanide (Ro 10-6338) Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems.
- It's more than just being Fragile : How to Handle Potent Formul
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025).
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019). Hazardous Waste Experts.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
- Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention (CDC).
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins Scientific.
- HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. (n.d.). University of Delaware.
- eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. (n.d.).
- Best Practices For Handling Potent APIs. (2015). Outsourced Pharma.
- Bulk Powder Containment: Key Factors for High Potency Handling and Processing. (2020). Flow Sciences, Inc.
- Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health.
- Effective and efficient weighing of potent compounds. (2013).
- Automated Weighing of Potent Compounds. (n.d.). Mettler Toledo.
- USP 800 & Hazardous Drug Disposal. (2025). Stericycle.
- Appendix B - Extemporaneous Formulations. (n.d.).
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- 4. epa.gov [epa.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. flowsciences.com [flowsciences.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. Decontamination of laboratory areas [virology-online.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. epa.gov [epa.gov]
- 12. waste360.com [waste360.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. publications.ashp.org [publications.ashp.org]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. qmul.ac.uk [qmul.ac.uk]
- 19. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
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- 21. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

